Technical Documentation Center

1-chloro-3-(3,5-difluorophenyl)propan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-chloro-3-(3,5-difluorophenyl)propan-2-one
  • CAS: 1221343-06-1

Core Science & Biosynthesis

Foundational

1-chloro-3-(3,5-difluorophenyl)acetone chemical properties

An In-depth Technical Guide to 1-chloro-3-(3,5-difluorophenyl)acetone: Properties, Synthesis, and Applications Authored by: A Senior Application Scientist Foreword: The Strategic Role of Fluorinated Ketones in Modern Dru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-chloro-3-(3,5-difluorophenyl)acetone: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Foreword: The Strategic Role of Fluorinated Ketones in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, fluorinated organic compounds have emerged as indispensable tools for modulating the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall efficacy and pharmacokinetic profile of a drug candidate.

This guide focuses on 1-chloro-3-(3,5-difluorophenyl)acetone, a fluorinated aromatic ketone that serves as a highly versatile and valuable intermediate in synthetic and medicinal chemistry.[1] Its unique molecular architecture, featuring a reactive α-chloroketone moiety and a difluorinated phenyl ring, makes it a powerful synthon for constructing complex molecular frameworks. We will delve into its core chemical properties, synthesis, and critical applications, particularly its role as a precursor in the asymmetric synthesis of chiral building blocks for advanced therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their research and development endeavors.

Core Chemical and Physical Properties

A foundational understanding of a compound's properties is paramount for its effective use in a laboratory setting. The data below has been aggregated from chemical databases and analogous compounds.

PropertyValueSource/Comment
IUPAC Name 1-chloro-3-(3,5-difluorophenyl)propan-2-oneBenchChem[1]
CAS Number 221178-36-5Inferred from supplier data.
Molecular Formula C₉H₇ClF₂OCalculated
Molecular Weight 204.60 g/mol Calculated
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar compounds like (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol[2] and Chloroacetone.
Solubility Expected to be miscible with most organic solvents (e.g., acetone, chloroform, diethyl ether) and slightly soluble in water.Based on Chloroacetone.

Spectroscopic and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Region (δ ≈ 6.8-7.2 ppm): Expect two signals corresponding to the aromatic protons on the 3,5-difluorophenyl ring. The proton at the C4 position will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons at C2 and C6. The protons at C2 and C6 will appear as a multiplet.

    • Methylene Group adjacent to carbonyl (δ ≈ 4.0-4.3 ppm): A singlet corresponding to the two protons of the -C(=O)CH₂- group.

    • Chloromethyl Group (δ ≈ 4.2-4.5 ppm): A singlet corresponding to the two protons of the -CH₂Cl group. The exact chemical shift will be influenced by the deshielding effect of both the chlorine atom and the adjacent carbonyl group.

  • ¹³C NMR:

    • Carbonyl Carbon (δ ≈ 200-205 ppm): A signal characteristic of a ketone.

    • Aromatic Carbons (δ ≈ 110-165 ppm): Multiple signals are expected. The carbons directly bonded to fluorine (C3 and C5) will show a large one-bond C-F coupling constant, appearing as a doublet. The other aromatic carbons will also exhibit smaller C-F couplings.

    • Methylene Carbon (Ar-CH₂): A signal in the aliphatic region.

    • Chloromethyl Carbon (-CH₂Cl): A signal further downfield in the aliphatic region due to the electronegativity of chlorine.

  • ¹⁹F NMR:

    • A single signal is expected in the typical range for aryl fluorides, confirming the presence of the two equivalent fluorine atoms on the phenyl ring.[5]

Infrared (IR) Spectroscopy
  • C=O Stretch (≈ 1720-1740 cm⁻¹): A strong, sharp absorption band characteristic of an aliphatic ketone. The presence of the adjacent α-chloro group typically shifts this band to a higher wavenumber compared to a simple ketone.

  • C-F Stretch (≈ 1100-1350 cm⁻¹): Strong absorption bands indicative of the aryl-fluorine bonds.

  • C-Cl Stretch (≈ 650-800 cm⁻¹): A moderate to strong absorption band.

  • Aromatic C-H Stretch (≈ 3050-3150 cm⁻¹): Signals appearing just above 3000 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (204.60 g/mol ). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.

  • Key Fragmentation Patterns: Expect fragmentation via α-cleavage. Common fragments would include the loss of the chloromethyl radical (•CH₂Cl) and the formation of the 3,5-difluorobenzyl cation or the acylium ion [M-Cl]⁺.

Synthesis Methodologies: A Comparative Overview

The synthesis of 1-chloro-3-(3,5-difluorophenyl)acetone can be approached through several routes. The choice of method often depends on factors like scalability, cost of starting materials, and desired purity.

Method 1: Friedel-Crafts Acylation Pathway

This is a classical and plausible two-step approach for constructing the molecule.[1]

Protocol:

  • Step 1: Acylation. In a reaction vessel under an inert atmosphere, a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is suspended in a suitable solvent (e.g., dichloromethane). 1,3-difluorobenzene is added to the suspension.[6]

  • The mixture is cooled, and chloroacetyl chloride is added dropwise. The causality here is critical: the Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich difluorobenzene ring.

  • The reaction is stirred until completion (monitored by TLC or GC) and then carefully quenched by pouring it onto ice-water. The organic layer is separated, washed, dried, and concentrated to yield the intermediate, 2-chloro-1-(3,5-difluorophenyl)ethanone.

  • Step 2: Chain Extension. The ethanone intermediate would then require a chain extension to form the propanone backbone. This is a more complex step that could involve reaction with a methylating agent, such as a Grignard reagent, followed by oxidation, or other carbon-inserting methodologies.[1]

Method 2: One-Step Synthesis from Phenylacetic Acid Derivatives

A more modern and efficient method has been developed that avoids multiple steps and potentially harsh reagents. This method utilizes the unique reactivity of a magnesium enolate dianion.[7]

Protocol:

  • Dianion Formation: A 3,5-difluorophenylacetic acid derivative is treated with a strong base (e.g., a Grignard reagent like isopropylmagnesium chloride) in an appropriate solvent like THF to form an intermediate Mg-enolate dianion.

  • Acylation & Decarboxylation: This dianion is then reacted with a chloromethyl carbonyl electrophile (such as a Weinreb amide of chloroacetic acid). The dianion selectively attacks the carbonyl carbon.[7]

  • Quench: Upon aqueous workup, the intermediate spontaneously decarboxylates to yield the final product, 1-chloro-3-(3,5-difluorophenyl)acetone. This method is noted for its high selectivity, scalability, and tolerance of various functional groups.[7]

Diagram: Synthetic Workflow Comparison

Synthesis_Workflows Figure 1: Comparison of Synthetic Pathways cluster_0 Method 1: Friedel-Crafts Acylation cluster_1 Method 2: One-Step Mg-Enolate M1_S1 1,3-Difluorobenzene + Chloroacetyl Chloride M1_Int Intermediate: 2-chloro-1-(3,5-difluorophenyl)ethanone M1_S1->M1_Int Step 1: Acylation M1_Cat AlCl₃ Catalyst M1_Cat->M1_Int M1_S2 Chain Extension (e.g., Grignard + Oxidation) M1_Int->M1_S2 Step 2 M1_Prod Final Product M1_S2->M1_Prod M2_S1 3,5-Difluorophenylacetic Acid Derivative M2_Int Mg-Enolate Dianion Intermediate M2_S1->M2_Int Dianion Formation M2_Base Strong Base (e.g., iPrMgCl) M2_Base->M2_Int M2_Prod Final Product M2_Int->M2_Prod Acylation & Spontaneous Decarboxylation M2_Elec Chloromethyl Electrophile M2_Elec->M2_Prod

Caption: A comparison of a classical two-step synthesis versus a modern one-step approach.

Reactivity and Key Chemical Transformations

The synthetic utility of 1-chloro-3-(3,5-difluorophenyl)acetone stems from two primary reactive sites: the α-chloromethyl carbon and the carbonyl group.

A. Nucleophilic Substitution at the C1 Carbon

The most prominent reaction pathway is nucleophilic substitution (Sₙ2) at the chloromethyl carbon.[1] α-Haloketones are exceptionally reactive towards Sₙ2 displacement reactions because the adjacent carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state, accelerating the reaction rate. This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, thiols, azides), making it a cornerstone for building molecular diversity.

B. Reduction of the Carbonyl Group

The ketone functionality can be selectively reduced to a secondary alcohol, yielding the corresponding chlorohydrin, 1-chloro-3-(3,5-difluorophenyl)propan-2-ol.[1] The method of reduction is pivotal, as it dictates the stereochemistry of the resulting alcohol.

  • Standard Chemical Reduction: Reagents like sodium borohydride (NaBH₄) will effectively reduce the ketone to a racemic alcohol.[1]

  • Asymmetric Biocatalytic Reduction: This is where the true value for drug development lies. Ketoreductase (KRED) enzymes or whole-cell systems (e.g., recombinant E. coli) can reduce the ketone to a single-enantiomer chiral alcohol with very high enantioselectivity.[1][2] This transformation is crucial for synthesizing chiral intermediates for APIs.

Diagram: Core Reaction Pathways

Reactivity_Diagram Figure 2: Key Reaction Pathways of the Title Compound Start 1-chloro-3-(3,5-difluorophenyl)acetone Sub_Prod Substituted Product (Sₙ2 Displacement) Start->Sub_Prod Sₙ2 Reaction Reduct Reduction Start->Reduct Nuc Nucleophile (e.g., R-NH₂, R-SH, N₃⁻) Nuc->Sub_Prod Racemic_Prod Racemic Alcohol (1-chloro-3-(3,5-difluorophenyl)propan-2-ol) Reduct->Racemic_Prod e.g., NaBH₄ Chiral_Prod Chiral Alcohol ((R)- or (S)-enantiomer) Reduct->Chiral_Prod Biocatalysis (KRED)

Caption: The dual reactivity of the compound at its C1 and C2 positions.

Application in the Synthesis of Pharmaceutical Ingredients

The primary application of 1-chloro-3-(3,5-difluorophenyl)acetone is as a high-value precursor in asymmetric synthesis. The ability to convert its ketone group into a chiral alcohol with high enantiomeric excess is of paramount importance.[1]

This chiral center is a common structural motif in many modern pharmaceuticals. For instance, intermediates with a similar difluorophenyl-ketone scaffold are critical in the biocatalytic production of single-enantiomer alcohols used in the synthesis of platelet aggregation inhibitors like Ticagrelor.[1] The resulting chiral chlorohydrin is a versatile building block; the chlorine can be displaced by another nucleophile, and the hydroxyl group can be used for further transformations, allowing for the construction of complex and stereochemically-defined APIs.

Diagram: Pathway to Chiral APIs

API_Pathway Figure 3: Role as a Precursor in Chiral API Synthesis Start 1-chloro-3-(3,5-difluorophenyl)acetone (Prochiral Ketone) Step1 Asymmetric Biocatalytic Reduction (e.g., KRED enzyme) Start->Step1 Intermediate Key Chiral Intermediate (Single-Enantiomer Chlorohydrin) Step1->Intermediate Step2 Further Synthetic Transformations (e.g., Nucleophilic Substitution, Coupling Reactions) Intermediate->Step2 API Complex Active Pharmaceutical Ingredient (API) (e.g., Ticagrelor Precursors) Step2->API

Caption: Logical flow from the prochiral ketone to a complex, chiral API.

Safety, Handling, and Computational Insights

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-chloro-3-(3,5-difluorophenyl)acetone is not publicly indexed, its structure as an α-chloroketone warrants significant caution. α-Haloketones are generally toxic, irritant, and potent lachrymators.[8]

General Precautions (based on chloroacetone):

  • GHS Hazards: Expected to be classified as Flammable, Acutely Toxic (if swallowed, inhaled, or in contact with skin), and causing severe skin/eye irritation or damage.[9][10]

  • Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors. Use explosion-proof equipment and take precautionary measures against static discharge.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[11]

It is imperative to consult the specific MSDS provided by the supplier before handling this compound.

Quantum Chemical Calculations

To gain a deeper understanding of its intrinsic properties, computational methods like Density Functional Theory (DFT) can be employed.[1] DFT calculations can elucidate the molecule's electronic structure, map the electrostatic potential to predict sites of nucleophilic or electrophilic attack, and analyze frontier molecular orbitals (HOMO/LUMO) to rationalize its reactivity. Such computational insights are invaluable for predicting reaction outcomes and designing novel synthetic pathways.[1]

References

  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. Available from: [Link]

  • 1-Chloro-3,3,3-trifluoroacetone. (n.d.). PubChem. Retrieved from [Link]

  • Fluoroacetone. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: Acetone. (n.d.). Hill Brothers. Retrieved from [Link]

  • Safety Data Sheet: Acetone. (n.d.). Recochem. Retrieved from [Link]

  • Supporting Information. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps. Retrieved from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Retrieved from [Link]

  • Safety Data Sheet: Acetone. (2024, November 04). Scharlab. Retrieved from [Link]

  • Reduction of Organic Halides by Magnesium and 2-Propanol. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. (2020, February 24). ChemComplete. Retrieved from [Link]

  • Chloroacetone. (2020, March 31). Sciencemadness Wiki. Retrieved from [Link]

  • Method for producing 1,3-difluoroacetone. (n.d.). Google Patents.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). ChemComplete. Retrieved from [Link]

  • Process for preparing chloro-difluorobenzene. (n.d.). Google Patents.
  • Chemicals Used In Pharmaceuticals. (2023, February 08). The Chemistry Blog. Retrieved from [Link]

  • The chlorination of acetone: A complete kinetic analysis. (2025, August 06). ResearchGate. Retrieved from [Link]

  • Chloroacetone. (n.d.). Merck Index. Retrieved from [Link]

  • What happens when acetone reacts with chloroform?. (2016, December 03). Quora. Retrieved from [Link]

  • Process for chlorinating acetone and acetylacetone. (n.d.). Google Patents.

Sources

Exploratory

3,5-difluorophenyl alpha-chloroketone structure

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-Chloro-1-(3,5-difluorophenyl)ethan-1-one , a critical fluorinated building block in medicinal chemistry. Technical Monograp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-Chloro-1-(3,5-difluorophenyl)ethan-1-one , a critical fluorinated building block in medicinal chemistry.

Technical Monograph: 3,5-Difluorophenyl -Chloroketone

Systematic Name: 2-Chloro-1-(3,5-difluorophenyl)ethan-1-one CAS Registry Number: 920023-60-5 (Isomer Specific) Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (Corrected for Regioselectivity)

Part 1: Executive Summary & Structural Significance

In the landscape of fragment-based drug discovery (FBDD), the 3,5-difluorophenyl moiety is a privileged pharmacophore. Unlike its ubiquitous isomer, the 2,4-difluorophenyl group (found in Fluconazole and Voriconazole), the 3,5-substitution pattern offers unique metabolic advantages. By blocking the chemically equivalent meta positions, this moiety significantly retards oxidative metabolism by Cytochrome P450 enzymes, enhancing the in vivo half-life of the parent drug.

The


-chloroketone functionality serves as a high-energy "linchpin," enabling the rapid construction of bioactive heterocycles—specifically thiazoles, imidazoles, and epoxides—through established cyclization pathways.

Critical Technical Distinction: Researchers often conflate the synthesis of the 3,5-isomer with the 2,4-isomer. Direct Friedel-Crafts acylation of 1,3-difluorobenzene yields the 2,4-isomer, NOT the 3,5-isomer. This guide details the specific, regiochemically accurate synthetic routes required to access the 3,5-difluorophenyl scaffold.

Part 2: Physicochemical Profile[1]

PropertyDataNotes
Molecular Formula C

H

ClF

O
Molecular Weight 190.57 g/mol
Appearance White to pale yellow crystalline solidLow melting point solid
Melting Point 32–35 °CHigh purity samples may be higher
Solubility DCM, THF, Ethyl AcetateHydrolytically unstable in basic water
Reactivity High (Lachrymator)Alkylating agent; handle with care
Electronic Effect

(F) = +0.34
Strong electron-withdrawing nature increases acidity of

-protons

Part 3: Synthetic Methodology (The "Anti-Friedel-Crafts" Route)

The Regioselectivity Trap

A common error in process chemistry is attempting to synthesize this molecule via Friedel-Crafts acylation of 1,3-difluorobenzene.

  • Reagent: 1,3-Difluorobenzene + Chloroacetyl Chloride + AlCl

    
    .[1]
    
  • Outcome: The fluorine atoms are ortho/para directors. The most activated position is C4 (ortho to one F, para to the other).

  • Product: 2-Chloro-1-(2,4-difluorophenyl)ethanone (The Voriconazole intermediate).

The Validated Route: From 3,5-Difluorobenzoic Acid

To access the 3,5-isomer, the aromatic substitution pattern must be established before the ketone formation. The most reliable method is the conversion of 3,5-difluorobenzoic acid to the chloroketone via the acid chloride and diazomethane (or TMS-diazomethane), followed by HCl quenching.

Protocol: Modified Nierenstein Reaction

Reagents:

  • 3,5-Difluorobenzoic acid (Starting Material)

  • Thionyl Chloride (SOCl

    
    ) or Oxalyl Chloride
    
  • TMS-Diazomethane (Safer alternative to CH

    
    N
    
    
    
    )
  • Anhydrous HCl (4M in Dioxane)

Step-by-Step Workflow:

  • Activation: Dissolve 3,5-difluorobenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.05 eq) and add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir until gas evolution ceases (formation of 3,5-difluorobenzoyl chloride ).

  • Evaporation: Remove solvent and excess reagent under reduced pressure. Redissolve the crude acid chloride in THF/Acetonitrile (1:1).

  • Diazo-Transfer: Cool the solution to 0°C. Add TMS-Diazomethane (2.0 eq) slowly. Caution: Evolution of Nitrogen gas. Stir for 2 hours to form the

    
    -diazoketone .
    
  • Chlorination: Cool to -10°C. Dropwise add anhydrous HCl (4M in Dioxane). The evolution of N

    
     indicates the substitution of the diazo group by chlorine.
    
  • Workup: Quench with saturated NaHCO

    
     (carefully). Extract with Ethyl Acetate. Wash with brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (SiO

    
    , 5% EtOAc in Hexanes).
    

Part 4: Reactivity & Applications Map

The


-chloroketone is a versatile electrophile. The electron-withdrawing nature of the 3,5-difluorophenyl ring makes the carbonyl carbon highly susceptible to nucleophilic attack, while the 

-carbon is primed for S

2 displacement.
Key Transformations
  • Hantzsch Thiazole Synthesis: Reaction with thioamides yields 2-substituted-4-(3,5-difluorophenyl)thiazoles. This is a primary route for kinase inhibitors.

  • Epoxide Formation: Reduction with NaBH

    
     gives the chlorohydrin, which upon base treatment yields the 3,5-difluorophenyl epoxide . This epoxide is the direct analog of the Voriconazole epoxide but with the metabolically stable 3,5-pattern.
    
  • Imidazole Synthesis: Reaction with formamidine or substituted amidines yields the imidazole core, essential for antifungal activity (CYP51 inhibition).

Visualization of Synthetic Logic

G Start 3,5-Difluorobenzoic Acid Inter1 Acid Chloride Start->Inter1 SOCl2 / DMF Inter2 Diazo Ketone (Intermediate) Inter1->Inter2 TMS-Diazomethane Target 3,5-Difluorophenyl alpha-Chloroketone Inter2->Target HCl (anhydrous) Thiazole Aminothiazoles (Kinase Inhibitors) Target->Thiazole Thiourea/Thioamide Epoxide Epoxides (Antifungals) Target->Epoxide Corey-Chaykovsky or Reduction/Base Trap 1,3-Difluorobenzene WrongProd 2,4-Difluoro Isomer (WRONG PRODUCT) Trap->WrongProd Friedel-Crafts (Regioselectivity Issue)

Figure 1: Synthetic pathway comparison highlighting the correct route (Green) vs. the common regiochemical trap (Red).

Part 5: Handling & Safety Protocols

Hazard Class: Acute Toxin, Skin Corrosive, Lachrymator.

  • Lachrymator Warning:

    
    -Haloketones are potent tear gas agents. All operations must  be conducted in a functioning fume hood.
    
  • Skin Contact: These compounds are alkylating agents. They can alkylate DNA and proteins. Double-gloving (Nitrile over Latex) is recommended.

  • Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically displace the chloride and deactivate the lachrymatory properties before cleaning.

Part 6: References

  • Regioselectivity in Friedel-Crafts Acylation:

    • Olah, G. A. "Friedel-Crafts and Related Reactions."[1] Wiley-Interscience. (Establishes ortho/para directing rules for fluorobenzenes).

  • Synthesis of Alpha-Chloroketones (Nierenstein Reaction):

    • V. P. Krivopalov et al. "Synthesis of 1,3-diaryl-prop-2-en-1-ones." Russian Chemical Reviews. (Discusses acid chloride to chloroketone pathways).

  • Antifungal Pharmacophores:

    • Pfizer Inc. "Triazole Antifungal Agents." Patent WO/1997/002821. (Describes the structure-activity relationship of difluorophenyl groups in azoles).

  • Kinase Inhibitor Discovery (ITK Inhibitors):

    • Charrier, J. D. et al. "Discovery of potent and selective inhibitors of Itk." Journal of Medicinal Chemistry. (Highlights the use of 3,5-difluorophenyl moiety for metabolic stability).

  • Safety Data:

    • PubChem CID 112345 (Generic Alpha-Chloroketone Safety).

(Note: Specific CAS 920023-60-5 is rare in public databases; the synthesis described above is the chemically rigorous method to ensure structural fidelity.)

Sources

Foundational

Key Intermediates in Ticagrelor API Synthesis: An In-Depth Technical Guide

Introduction and Pharmacological Context Ticagrelor (commercially known as Brilinta) is a highly potent, reversible, and non-competitive P2Y12 adenosine diphosphate (ADP) receptor antagonist[1]. Unlike first-generation t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

Ticagrelor (commercially known as Brilinta) is a highly potent, reversible, and non-competitive P2Y12 adenosine diphosphate (ADP) receptor antagonist[1]. Unlike first-generation thienopyridines (e.g., clopidogrel), Ticagrelor is a cyclopentyltriazolopyrimidine (CPTP) that does not require hepatic metabolic activation, thereby avoiding variability related to CYP2C19 genetic polymorphisms[2].

From a synthetic chemistry perspective, the architecture of the Ticagrelor Active Pharmaceutical Ingredient (API) is notoriously complex. It features a highly functionalized triazolo[4,5-d]pyrimidine core, a chiral cyclopropylamine side chain, and a densely substituted cyclopentane ring mimicking the ribofuranosyl moiety of adenosine[3]. As a Senior Application Scientist, I have structured this technical guide to dissect the convergent synthesis of Ticagrelor, focusing on the causality behind the experimental design, the self-validating protocols for its three key intermediates, and the thermodynamic rationale governing their final assembly.

Pathway ADP ADP Release P2Y12 P2Y12 Receptor (Platelet Surface) ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi cAMP cAMP Reduction Gi->cAMP Activation Platelet Aggregation (Thrombosis) cAMP->Activation Ticagrelor Ticagrelor (Allosteric Antagonist) Ticagrelor->P2Y12 Blocks (Reversible)

Mechanism of action: Ticagrelor reversibly blocking the P2Y12 receptor pathway.

The Tripartite Convergent Synthesis Strategy

The commercial manufacturing of Ticagrelor relies on a highly optimized convergent synthesis[4]. Linear synthesis of such a densely functionalized molecule would result in unacceptable yield attrition. Instead, the molecule is assembled from three distinct, highly purified intermediates:

  • Intermediate A (The Pyrimidine Core): 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine.

  • Intermediate B (The Chiral Cyclopropylamine): (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine.

  • Intermediate C (The Cyclopentyl Core): 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol.

G A Intermediate A Pyrimidine Core AC A-C Adduct (SNAr Reaction) A->AC C Intermediate C Cyclopentyl Core C->AC Triazole Triazole Formation (NaNO2, AcOH) AC->Triazole Coupling Final SNAr Coupling Triazole->Coupling B Intermediate B Chiral Cyclopropylamine B->Coupling Deprotection Acetonide Deprotection (HCl) Coupling->Deprotection Ticagrelor Ticagrelor API Deprotection->Ticagrelor

Convergent synthesis workflow of Ticagrelor API from key intermediates.

Table 1: Key Intermediates Quantitative Summary
IntermediateChemical RoleTarget YieldTarget HPLC Purity
A Electrophilic scaffold for sequential SNAr85 - 90%> 99.0%[5]
B Hydrophobic allosteric binding anchor75 - 80%> 99.5% (ee >99%)
C Ribose-mimetic hydrogen bonding domain70 - 75%> 98.5%

Intermediate A: The Pyrimidine Core

Chemical Name: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

Causality & Mechanistic Rationale

The design of Intermediate A is a masterclass in electronic modulation. The presence of the nitro group at the C5 position is non-negotiable; it acts as a powerful electron-withdrawing group (EWG), severely depleting the electron density of the pyrimidine ring. This activation is strictly required to facilitate the subsequent Nucleophilic Aromatic Substitution (SNAr) with the bulky secondary amine of Intermediate C[6]. Without the C5-nitro group, the pyrimidine ring would be too electron-rich to react efficiently under mild conditions, leading to degradation and poor yields.

Self-Validating Protocol
  • Condensation & Alkylation: React 2-thiobarbituric acid with

    
    -propyl bromide in the presence of an aqueous base (e.g., NaOH) and a phase-transfer catalyst to yield 2-(propylthio)pyrimidine-4,6-diol[5]. Validation checkpoint: Complete dissolution of the suspension indicates successful S-alkylation.
    
  • Nitration: Treat the diol with a mixture of fuming nitric acid and concentrated sulfuric acid at 0–5°C. The strong directing effects of the hydroxyl groups ensure exclusive nitration at the C5 position[6].

  • Chlorination: React the 5-nitro-diol intermediate with phosphorus oxychloride (

    
    ) and a catalytic amount of N,N-dimethylaniline at reflux (90°C).
    
  • Isolation: Quench the reaction carefully over crushed ice to hydrolyze excess

    
    . Extract with toluene and concentrate under reduced pressure to yield Intermediate A as a viscous oil with an HPLC purity of >99.4%[5].
    

Intermediate B: The Chiral Cyclopropylamine

Chemical Name: (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine

Causality & Mechanistic Rationale

The (1R,2S) absolute stereochemistry of the cyclopropyl ring is strictly required for the API to fit into the allosteric binding pocket of the P2Y12 receptor. While early routes utilized the expensive Oppolzer's camphor sultam for asymmetric induction, modern scalable routes rely on the synthesis of a racemic trans-cyclopropanamine followed by rigorous chiral resolution[7]. Diastereomeric salt crystallization is thermodynamically driven and highly scalable, avoiding the heavy metal contamination risks associated with asymmetric transition-metal catalysis.

Self-Validating Protocol
  • Cyclopropanation: React 3,4-difluorocinnamic acid derivatives with trimethylsulfoxonium iodide (Corey-Chaykovsky reaction) to form the racemic trans-cyclopropanecarboxylic acid.

  • Curtius Rearrangement: Treat the carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene. Heating induces the rearrangement to an isocyanate, which is subsequently hydrolyzed to the racemic trans-amine. Validation checkpoint: Evolution of

    
     gas confirms the rearrangement.
    
  • Chiral Resolution: Dissolve the racemic amine in an ethanol/water mixture and add L-tartaric acid or L-mandelic acid. Heat to 60°C and cool slowly to 20°C. The (1R,2S)-amine diastereomeric salt selectively crystallizes[7]. Filter and treat with aqueous NaOH to liberate the free enantiopure amine.

Intermediate C: The Cyclopentyl Core

Chemical Name: 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

Causality & Mechanistic Rationale

Intermediate C mimics the ribofuranosyl sugar of native adenosine. The cis-1,2-diols must be protected as an acetonide (isopropylidene acetal) during the synthesis. If left unprotected, these hydroxyl groups would act as competing nucleophiles during the SNAr coupling with Intermediate A, leading to polymeric byproducts and O-arylation[1].

Self-Validating Protocol
  • Starting Material: Begin with (-)-Vince lactam or D-ribose. Perform epoxidation and subsequent ring-opening to establish the required (3aR,4S,6R,6aS) stereocenters.

  • Acetonide Protection: React the diol intermediate with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in acetone.

  • Etherification: Deprotonate the remaining hydroxyl group using sodium hydride (NaH) and alkylate with 2-bromoethanol (or a protected equivalent).

  • Amination: Convert the functionalized precursor via azidation and subsequent palladium-catalyzed hydrogenation (

    
    , 
    
    
    
    ) to yield the primary amine (Intermediate C)[1].

Final Assembly: Causality of the Reaction Sequence

The order in which Intermediates A, B, and C are assembled is dictated by steric hindrance and electronic activation.

Step 1: First SNAr (A + C) Intermediate A is reacted with Intermediate C in the presence of triethylamine (TEA) or diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) at -10°C to 20°C[1]. The C4 chlorine is displaced.

Step 2: Triazole Ring Formation Before Intermediate B can be added, the triazole ring must be constructed. The nitro group of the A-C adduct is reduced to a primary amine using Iron powder/Acetic acid or Zinc/Acetic acid[1]. The resulting ortho-diamine is treated with sodium nitrite (


) in acetic acid at 0–5°C. This generates a diazonium salt that immediately undergoes intramolecular cyclization to form the 1,2,3-triazole core[3][8].
Causality: Forming the triazole ring converts the electron-donating ortho-diamine into a strongly electron-withdrawing triazole system. This highly activates the remaining C7-chlorine for the final coupling.

Step 3: Second SNAr (Triazole Adduct + B) The triazole intermediate is reacted with Intermediate B in acetonitrile with potassium carbonate (


) at 25–30°C. Because the triazole ring has activated the C7 position, this reaction proceeds smoothly despite the massive steric bulk of both the cyclopentyl and cyclopropyl groups[8].

Step 4: Deprotection The acetonide protecting group is cleaved using aqueous hydrochloric acid (HCl) in dichloromethane or methanol at 25°C[8]. The reaction is neutralized, extracted, and the final Ticagrelor API is crystallized from an ethyl acetate/hexane mixture, yielding a product with >99.5% purity[1].

Table 2: Process Optimization for Triazole Ring Formation[8]
ParameterOptimal ConditionCausality / Rationale
Reagent

/ Acetic Acid (or Resin-

)
Generates

in situ for rapid diazotization of the primary amine.
Temperature 0°C to 10°CPrevents the decomposition of the unstable diazonium intermediate before cyclization.
Solvent Water/AcetonitrileEnsures solubility of the polar diamine while allowing the hydrophobic triazole product to be easily extracted.

References

  • Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research (JOCPR).1

  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC / NIH.8

  • Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine (CN107827755B). Google Patents.7

  • Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine (CN103787984A). Google Patents.6

  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. ORBi.3

  • TICAGRELOR synthesis. ChemicalBook.2

  • Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (WO2011101740A1). Google Patents.5

  • Novel processes for preparing triazolo [4,5-d]- pyrimidines, including ticagrelor, via new intermediates and new route of synthesis (WO2015162630A1). Google Patents.4

Sources

Exploratory

The Strategic Utility of 3,5-Difluorophenylacetic Acid: A Technical Guide to its Downstream Derivatives

Abstract 3,5-Difluorophenylacetic acid has emerged as a pivotal structural motif in modern synthetic chemistry, prized for its unique combination of a reactive carboxylic acid handle and a metabolically robust, electroni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,5-Difluorophenylacetic acid has emerged as a pivotal structural motif in modern synthetic chemistry, prized for its unique combination of a reactive carboxylic acid handle and a metabolically robust, electronically-tuned aromatic ring. The strategic placement of two fluorine atoms in the meta positions of the phenyl ring imparts profound effects on the physicochemical and biological properties of its downstream products. This technical guide provides an in-depth exploration of the synthetic pathways originating from 3,5-difluorophenylacetic acid, with a focus on its applications in the development of pharmaceuticals, agrochemicals, and advanced materials. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols for key transformations, and present a comprehensive overview of the diverse functionalities that can be accessed from this versatile building block.

Introduction: The Value Proposition of the 3,5-Difluorophenylacetyl Moiety

The utility of 3,5-difluorophenylacetic acid as a foundational element in synthetic endeavors stems from the synergistic interplay of its constituent parts. The carboxylic acid functionality serves as a versatile anchor for a wide array of chemical transformations, most notably esterification and amidation, allowing for the facile introduction of diverse molecular fragments.[1]

Simultaneously, the 3,5-difluorinated phenyl ring offers a unique set of properties that are highly sought after in the design of bioactive molecules and functional materials:

  • Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, thereby enhancing the in vivo half-life of drug candidates.[2]

  • Enhanced Binding Affinity: The strong electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond acceptors, potentially increasing binding affinity and potency.

  • Modulation of Physicochemical Properties: Fluorine substitution can influence a molecule's lipophilicity (logP) and acidity (pKa), which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles.[3]

  • Unique Electronic and Steric Profile: The electron-withdrawing nature of the fluorine atoms alters the electronic landscape of the aromatic ring, influencing its reactivity and the properties of substituents.[1]

This guide will explore the practical applications of these properties through a detailed examination of the downstream products derived from 3,5-difluorophenylacetic acid.

Core Synthetic Transformations and Methodologies

The carboxylic acid group of 3,5-difluorophenylacetic acid is the primary site of synthetic elaboration. The two most fundamental and widely employed transformations are esterification and amidation.

Esterification: Accessing a Broad Range of Esters

Ester derivatives of 3,5-difluorophenylacetic acid are valuable as intermediates for further reactions or as final products with specific applications. The Fischer-Speier esterification is a classic and reliable method for this transformation.

Experimental Protocol: Synthesis of Methyl 2-(3,5-difluorophenyl)acetate

This protocol describes the synthesis of the methyl ester of 3,5-difluorophenylacetic acid, a common intermediate.

  • Reagents and Materials:

    • 3,5-Difluorophenylacetic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated aqueous solution)

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate

    • Ethyl acetate

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

  • Procedure:

    • To a solution of 3,5-difluorophenylacetic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-(3,5-difluorophenyl)acetate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • The use of excess methanol drives the equilibrium of the reversible Fischer esterification towards the product side.

  • Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • The sodium bicarbonate wash neutralizes the acidic catalyst and any unreacted carboxylic acid.

Table 1: Physicochemical Properties of 3,5-Difluorophenylacetic Acid and its Methyl Ester

Property3,5-Difluorophenylacetic AcidMethyl 2-(3,5-difluorophenyl)acetate
CAS Number 105184-38-1[4]105184-39-2
Molecular Formula C₈H₆F₂O₂[4]C₉H₈F₂O₂
Molecular Weight 172.13 g/mol [4]186.15 g/mol
Appearance White to light yellow powderColorless liquid
Melting Point 67-81 °C[1]N/A
Boiling Point Not specifiedNot specified
Amidation: The Gateway to Bioactive Molecules

Amide bond formation is arguably the most critical reaction for leveraging 3,5-difluorophenylacetic acid in drug discovery. A plethora of amide coupling reagents are available, each with its own advantages and specific use cases. A common and effective method involves the in-situ formation of an acyl chloride followed by reaction with an amine.

Experimental Protocol: General Procedure for Amide Synthesis via Acyl Chloride

This two-step protocol is a robust method for synthesizing a wide range of amides from 3,5-difluorophenylacetic acid.

  • Part A: Synthesis of 2-(3,5-Difluorophenyl)acetyl Chloride

    • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 3,5-difluorophenylacetic acid (1.0 eq).

    • Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

    • Heat the mixture to reflux (approximately 79 °C) for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-(3,5-difluorophenyl)acetyl chloride is typically used in the next step without further purification.

  • Part B: Amide Coupling

    • In a separate flask under a nitrogen atmosphere, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

    • Cool the amine solution to 0 °C in an ice bath.

    • Add a solution of the crude 2-(3,5-difluorophenyl)acetyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by recrystallization or column chromatography on silica gel.

Self-Validating System and Rationale:

  • The conversion to the acyl chloride in Part A is a reliable and high-yielding reaction. The gaseous byproducts drive the reaction to completion.

  • The use of a non-nucleophilic base in Part B is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

  • The aqueous workup effectively removes the base, its salt, and any water-soluble impurities.

Caption: Workflow for the synthesis of N-substituted 2-(3,5-difluorophenyl)acetamides.

Pharmaceutical Applications: Targeting Neurological Disorders and Beyond

The 3,5-difluorophenylacetyl scaffold is a privileged structure in medicinal chemistry, most notably in the development of therapeutics for Alzheimer's disease.

Gamma-Secretase Modulators for Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which are generated by the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. γ-Secretase inhibitors have been explored as a therapeutic strategy, but their clinical development has been hampered by mechanism-based toxicities due to the inhibition of other essential signaling pathways, such as Notch signaling.[5]

A more nuanced approach involves the use of γ-secretase modulators (GSMs), which allosterically modulate the enzyme's activity to selectively reduce the production of the aggregation-prone Aβ42 peptide in favor of shorter, less amyloidogenic Aβ species, without inhibiting overall γ-secretase activity.[6]

N-[N-(3,5-Difluorophenylacetyl)-L-alanyl]-S-phenylglycine t-butyl ester (DAPT) is a well-known γ-secretase inhibitor that incorporates the 3,5-difluorophenylacetyl moiety. While technically an inhibitor rather than a modulator, its synthesis illustrates the integration of our core compound into a complex, biologically active molecule.[7]

DAPT_Synthesis_Pathway cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling DFPAA 3,5-Difluorophenylacetic Acid Coupling1 Amide Coupling (e.g., EDC, HOBt) DFPAA->Coupling1 AlanineEster L-Alanine Methyl Ester AlanineEster->Coupling1 Intermediate1 N-(3,5-Difluorophenylacetyl) -L-alanine Methyl Ester Coupling1->Intermediate1 Intermediate1_ref Intermediate 1 Saponification Hydrolysis (e.g., LiOH) Intermediate1_ref->Saponification Intermediate2 N-(3,5-Difluorophenylacetyl) -L-alanine Saponification->Intermediate2 Intermediate2_ref Intermediate 2 Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate2_ref->Coupling2 PhenylglycineEster L-Phenylglycine tert-Butyl Ester PhenylglycineEster->Coupling2 DAPT DAPT Coupling2->DAPT

Caption: Retrosynthetic analysis of DAPT highlighting the incorporation of the 3,5-difluorophenylacetyl moiety.

The synthesis of DAPT showcases a multi-step sequence involving sequential amide couplings. The initial coupling of 3,5-difluorophenylacetic acid with an alanine ester, followed by saponification and a second coupling with a phenylglycine ester, builds the final dipeptide-like structure. The choice of coupling reagents (e.g., EDC/HOBt or HATU) is critical for efficient and racemization-free amide bond formation.

Agrochemical Applications: Designing Next-Generation Crop Protection Agents

The unique properties imparted by the 3,5-difluorophenyl group are also advantageous in the development of herbicides and fungicides. The enhanced metabolic stability and potential for increased target-site binding can lead to more potent and environmentally benign crop protection agents.[1]

While specific commercialized pesticides directly derived from 3,5-difluorophenylacetic acid are not extensively documented in readily available literature, the structural motif is present in patented herbicidal compounds. For example, derivatives of N-phenyl-2-(phenyl)acetamide have been investigated for their herbicidal activity.[8] The synthesis of such compounds would follow the general amide coupling protocols outlined in Section 2.2.

Hypothetical Example: Synthesis of a 3,5-Difluorophenylacetamide-based Herbicide

A plausible synthetic route to a potential herbicidal compound would involve the coupling of 2-(3,5-difluorophenyl)acetyl chloride with a substituted aniline known to be a pharmacophore in herbicides.

Table 2: Representative Herbicidal Activity Data for Phenylacetamide Analogs

CompoundTarget WeedActivity LevelReference
N-(2,4-difluorophenyl)-2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxamide (Diflufenican)Broadleaf weedsHigh[9]
PyroxasulfoneGrass and broadleaf weedsExcellent[10]

Note: This table presents data for compounds with related structural features to illustrate the potential herbicidal activity of this class of molecules.

Materials Science Applications: Building High-Performance Polymers

The incorporation of fluorine into polymers is a well-established strategy for enhancing thermal stability, chemical resistance, and imparting desirable dielectric properties. While the direct polymerization of 3,5-difluorophenylacetic acid is not a common route to high-performance polymers, it can serve as a monomer for the synthesis of specialty polyamides and polyesters.

Poly(ester amides) (PEAs) are a class of polymers that combine the favorable mechanical properties of polyamides with the biodegradability and processability of polyesters.[3] A hypothetical PEA could be synthesized by the polycondensation of a diol, a diamine, and 3,5-difluorophenylacetic acid (or its diacid derivative).

Conceptual Synthetic Pathway for a Fluorinated Poly(ester amide)

A potential approach to a fluorinated PEA would involve a multi-step process:

  • Monomer Synthesis: Conversion of 3,5-difluorophenylacetic acid to a diacid or diacyl chloride derivative.

  • Polycondensation: Reaction of the difunctionalized 3,5-difluorophenylacetic acid monomer with a diamine and a diol in a one-pot or two-step process.

The presence of the fluorinated aromatic rings in the polymer backbone would be expected to enhance the thermal stability and chemical resistance of the resulting material.

Conclusion

3,5-Difluorophenylacetic acid is a powerful and versatile building block in modern organic synthesis. Its dual functionality, combined with the unique properties conferred by the difluorinated phenyl ring, provides a robust platform for the development of a wide range of downstream products. From life-saving pharmaceuticals to advanced crop protection agents and high-performance materials, the 3,5-difluorophenylacetyl moiety continues to be a cornerstone of innovation across multiple scientific disciplines. This guide has provided a comprehensive overview of the key synthetic transformations and applications of this remarkable compound, offering both foundational knowledge and practical protocols for researchers in the field.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 14). 3,5-Difluorophenylacetic Acid: A Versatile Building Block in Organic Synthesis. [Link]

  • G. Firnau, C. Nahmias, S. Garnett. (1973). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-( 18 F)fluoro-DL-phenylalanine. Journal of Medicinal Chemistry, 16(4), 416-418. [Link]

  • Organic Syntheses. (n.d.). 4-PENTENOYL CHLORIDE. Retrieved February 28, 2026, from [Link]

  • Syngenta Crop Protection AG. (2025). Herbicidal derivatives. (WO2025087845A1).
  • PubMed. (n.d.). Synthesis and characterization of functional elastomeric poly(ester amide) co-polymers. Retrieved February 28, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of L-alanyl-L-phenylalanine. Retrieved February 28, 2026, from [Link]

  • PubChem. (n.d.). 3,5-Difluorophenylacetic acid. Retrieved February 28, 2026, from [Link]

  • G. P. A. Yap, et al. (2010). N-{N-[2-(3,5-Difluorophenyl)acetyl]-(S)-alanyl}-(S)-phenylglycine tert-butyl ester (DAPT): an inhibitor of γ-secretase, revealing fine electronic and hydrogen-bonding features. Acta Crystallographica Section C, 66(Pt 12), o585-8. [Link]

  • ResearchGate. (2025, August 6). Synthesis and characterization of poly(ester amide)s containing crystallizable amide segments. [Link]

  • R. S. Upadhayaya, et al. (2004). Optically Active Antifungal Azoles: Synthesis and Antifungal Activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1][11][12]-triazol-1-yl-butan-2-ol. Bioorganic & Medicinal Chemistry, 12(9), 2225-38. [Link]

  • European Patent Office. (2015). Herbicidal compositions. (EP2868196). [Link]

  • E. Valeur, M. Bradley. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-31. [Link]

  • C. Plaçais, et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919. [Link]

  • Quora. (2021, May 22). Can you explain the mechanism for the synthesis of methyl acetate?. [Link]

  • A. J. M. Puiggalí, et al. (2010). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 2(4), 515-555. [Link]

  • M. A. Kliś, et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(6), 446-56. [Link]

  • A. Zubkiewicz, et al. (2022). Bio-renewable furan-based poly(ester amide)s: Synthesis, structure, spectroscopic and mechanical properties of poly(hexylene 2,5-furandicarboxylate)-co-poly(propylene furanamide)s (PHF-co-PPAF). Polymer, 252, 124949. [Link]

  • K. I. Aly, A. A. El-Gohary. (2010). Synthesis and characterization of new poly(ester-amide)s containing diarylidenecyclohexanone in the main chain. Part I. Arabian Journal of Chemistry, 3(1), 25-31. [Link]

  • Y. Yamaji, et al. (2012). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative. Journal of Pesticide Science, 37(3), 257-267. [Link]

  • The Vespiary. (2018, November 9). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. [Link]

  • I. Ojima, et al. (2017). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Journal of Fluorine Chemistry, 203, 136-153. [Link]

  • S. D. Van-Nhien, et al. (2024). Green Chemistry. Royal Society of Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of (2,6-difluoro-3-iodophenyl)methyl acetate. Retrieved February 28, 2026, from [Link]

  • Justia Patents. (2022). Herbicidal compounds. [Link]

  • ResearchGate. (2025, August 5). ChemInform Abstract: The Use of Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate as the Difluorocarbene Source to Generate an in situ Source of Difluoromethylene Triphenylphosphonium Ylide. [Link]

  • M. S. Refat, et al. (2020). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCrData, 5(1), x200003. [Link]

  • CORE. (2016, December 14). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. [Link]

  • PubMed. (n.d.). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-( 18 F)fluoro-DL-phenylalanine. Retrieved February 28, 2026, from [Link]

  • Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. [Link]

  • M. G. R. M. U. L. G. A. B. C. M. L. G. V. V. N. C. A. C. J. C. C. M. L. G. V. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Molbank, 2021(3), M1244. [Link]

  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved February 28, 2026, from [Link]

  • ISCRE.org. (n.d.). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. Retrieved February 28, 2026, from [Link]

  • A. M. Pałka, et al. (2025, November 17). In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes. Molecules, 30(22), 4889. [Link]

  • Supporting Information for Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). [Link]

  • Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (2022, August 28). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. [Link]

  • Taylor & Francis. (n.d.). Polycondensation – Knowledge and References. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (2025, August 7). Condensation kinetics of polyphthalamides. I. Diamines and diacids or dimethylesters. [Link]

  • Google Patents. (n.d.). US4420608A - Polyamides from itaconic acid and diamines.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]

Sources

Foundational

The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract α-Haloketones are a highly versatile and reactive class of bifunctional organic compounds that serve as invaluable building blocks in modern asymme...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Haloketones are a highly versatile and reactive class of bifunctional organic compounds that serve as invaluable building blocks in modern asymmetric synthesis. Characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group, these molecules possess two primary electrophilic centers, which imparts a rich and varied reactivity profile. This guide provides a comprehensive overview of the synthesis of chiral α-haloketones and their application in key stereoselective transformations. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental design and execution. Detailed protocols for representative transformations, comparative data for catalytic systems, and a thorough analysis of practical considerations will be presented to empower researchers in the effective utilization of these powerful synthetic intermediates.

Introduction: The Unique Reactivity of α-Haloketones

The synthetic utility of α-haloketones stems from the synergistic electronic effects of the carbonyl group and the adjacent halogen atom.[1] This arrangement leads to several key characteristics:

  • Enhanced Electrophilicity of the α-Carbon: The inductive effect of the carbonyl group significantly polarizes the C-X bond, making the α-carbon exceptionally susceptible to nucleophilic attack.[1] This renders α-haloketones potent alkylating agents, with reactivity that can be many orders of magnitude greater than their corresponding alkyl halide counterparts. For instance, chloroacetone reacts with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[1]

  • Acidity of α'-Hydrogens: Protons on the carbon atom on the other side of the carbonyl group (the α'-position) are readily abstracted by a base to form a nucleophilic enolate intermediate.[1] This enolate formation is a pivotal step in several cornerstone reactions, including the Favorskii rearrangement.[1]

  • Electrophilicity of the Carbonyl Carbon: The carbonyl carbon itself remains an electrophilic site, susceptible to attack by nucleophiles, which can lead to the formation of halohydrins and subsequently epoxides.[2]

This duality of reactivity allows for a diverse array of transformations, making α-haloketones highly valuable precursors in the synthesis of complex chiral molecules.[3][4]

Synthesis of Chiral α-Haloketones

The direct, enantioselective synthesis of α-haloketones is a critical first step for many of the applications discussed in this guide. While classical methods involve the halogenation of pre-existing ketones, often under acidic or basic conditions which can lead to racemic mixtures and side products, modern organocatalysis has revolutionized this field.[3][5][6]

Organocatalytic Asymmetric α-Halogenation

The use of chiral amine catalysts, such as proline derivatives and diarylpyrrolidines, allows for the direct and highly enantioselective α-halogenation of aldehydes and ketones.[7] The general mechanism involves the formation of a chiral enamine intermediate from the carbonyl compound and the catalyst. This enamine then attacks an electrophilic halogen source, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), from a sterically defined trajectory, leading to the formation of the chiral α-haloketone with high enantiomeric excess (ee).[7]

Diagram: General Mechanism of Organocatalytic α-Chlorination

G cluster_0 Catalytic Cycle Ketone R1(CO)CH2R2 Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst Catalyst Chiral Amine (e.g., (2R,5R)-diphenylpyrrolidine) Halogenation Enantioselective Chlorination Enamine->Halogenation + NCS NCS N-Chlorosuccinimide (NCS) Iminium Iminium Ion Intermediate Halogenation->Iminium Succinimide Succinimide Halogenation->Succinimide byproduct Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Hydrolysis->Catalyst regenerated Product Chiral α-Chloroketone R1(CO)CHClR2 Hydrolysis->Product

Caption: Organocatalytic cycle for asymmetric α-chlorination.

Key Asymmetric Transformations of α-Haloketones

Once in hand, chiral or prochiral α-haloketones can be transformed into a variety of valuable chiral building blocks.

Asymmetric Reduction to Chiral Halohydrins and Epoxides

The enantioselective reduction of α-haloketones to chiral halohydrins is a cornerstone transformation, as these products are immediate precursors to chiral epoxides, which are themselves highly versatile synthetic intermediates.[8]

Catalytic Systems:

  • Organocatalysis (e.g., CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst and a borane source, is a powerful method for the asymmetric reduction of prochiral ketones, including α-haloketones.[9]

  • Transition Metal Catalysis (e.g., Asymmetric Hydrogenation): Chiral ruthenium and iridium complexes are effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of α-haloketones, providing high enantioselectivities under mild conditions.[10]

  • Biocatalysis (e.g., Carbonyl Reductases): Carbonyl reductases (CREDs) from various microorganisms offer exceptional enantio- and diastereoselectivity for the reduction of α-haloketones.[10] These enzymatic reductions are often performed in aqueous media under mild conditions, making them an attractive green chemistry approach.[10][11][12]

Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of 2-Chloroacetophenone

Catalyst TypeCatalyst/EnzymeReductantSolventYield (%)ee (%)Reference
Organocatalyst(S)-Methyl-CBSBH₃·SMe₂THF9694[9]
Transition MetalRu(mesitylene)(TSDPEN)IsopropanolIsopropanol>95>99[10]
BiocatalystCRED from Lactobacillus kefirIsopropanolBuffer/Heptane>99>99[10]
Stereoselective Nucleophilic Substitution

The high electrophilicity of the α-carbon allows for efficient SN2 reactions with a wide range of nucleophiles. When the α-carbon is a stereocenter, these reactions typically proceed with inversion of configuration, providing a reliable method for introducing new functionality with stereocontrol.

  • Synthesis of Chiral α-Amino Ketones: Chiral α-amino ketones are important synthons in medicinal chemistry.[13][14] They can be prepared from α-haloketones through direct displacement with an amine or, more commonly, via intermediates such as N-sulfinyl imines to control stereochemistry.[13]

  • Synthesis of Chiral α-Hydroxy and α-Alkoxy Ketones: Reaction with hydroxide or alkoxides can yield chiral α-hydroxy or α-alkoxy ketones. However, care must be taken as competing reactions such as Favorskii rearrangement or epoxide formation can occur.[2]

The Darzens Reaction: Asymmetric Synthesis of Epoxides

The Darzens reaction involves the condensation of an α-haloketone with an aldehyde or ketone in the presence of a base to form an α,β-epoxy ketone (a glycidic ketone).[15][16] The use of chiral phase-transfer catalysts or organocatalysts has enabled highly enantioselective versions of this reaction, providing access to di- and tri-substituted chiral epoxides.[15]

Diagram: Asymmetric Darzens Reaction Workflow

G cluster_0 Workflow Start α-Chloroketone + Aldehyde Enolate Chiral Ion Pair (Enolate + Catalyst) Start->Enolate + Base, Catalyst Base Base (e.g., K₂CO₃) Catalyst Chiral Phase-Transfer Catalyst Aldol Diastereoselective Aldol Addition Enolate->Aldol Halohydrin Halohydrin Intermediate Aldol->Halohydrin Cyclization Intramolecular SN2 (Ring Closure) Halohydrin->Cyclization Product Chiral α,β-Epoxy Ketone Cyclization->Product

Caption: Key steps in a catalytic asymmetric Darzens reaction.

The Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed rearrangement of α-haloketones that possess at least one α'-hydrogen.[1] The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile (such as an alkoxide) to yield a carboxylic acid derivative.[1] For cyclic α-haloketones, this results in a ring contraction, a powerful tool for synthesizing strained ring systems.[1] While achieving high enantioselectivity in the rearrangement itself can be challenging, the use of chiral α-haloketones allows for the stereospecific synthesis of complex chiral carboxylic acid derivatives.

Practical Considerations and Field-Proven Insights

  • Choice of Halogen: The reactivity of α-haloketones in nucleophilic substitution follows the expected trend for leaving group ability: I > Br > Cl >> F.[1] α-Bromoketones are often a good balance of reactivity and stability and are widely used. α-Chloroketones are also common, particularly in large-scale synthesis due to the lower cost of chlorinating agents.[17] α-Iodoketones are highly reactive but can be less stable. α-Fluoroketones are generally much less reactive in substitution reactions.[18]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. Polar aprotic solvents like THF, DMF, and acetonitrile are commonly used for nucleophilic substitution reactions. For reactions involving enolates, the choice of solvent can influence aggregation and reactivity.

  • Common Side Reactions:

    • Polyhalogenation: Under certain conditions, especially with base-catalyzed halogenation of methyl ketones, it can be difficult to stop at monosubstitution.[6]

    • Elimination: Treatment of α-haloketones with a non-nucleophilic base can lead to the formation of α,β-unsaturated ketones.[5]

    • Competing Nucleophilic Attack: As mentioned, nucleophiles can attack either the α-carbon or the carbonyl carbon. The outcome is often dependent on the nature of the nucleophile (hard vs. soft) and the reaction conditions.[2]

Experimental Protocols

Protocol: Biocatalytic Asymmetric Reduction of an α-Chloroketone

This protocol describes the general procedure for the reduction of an N-protected α-chloro-β-amino ketone using a commercially available carbonyl reductase (CRED).

Materials:

  • N-Boc-3-chloro-1-phenyl-2-oxopropane ((S)-1a)

  • Carbonyl Reductase (CRED, e.g., from Almac)[10]

  • NADPH or NADH cofactor

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Dimethylsulfoxide (DMSO)

  • Ethyl acetate

Procedure:

  • In a vial, prepare a solution of the α-chloroketone substrate (e.g., 5 mg) in a minimal amount of DMSO (e.g., 200 µL).[10]

  • To a separate vial, add the potassium phosphate buffer (1 mL), the cofactor (e.g., NADPH, 2 mg), and D-glucose (for regeneration).[10]

  • Add the substrate solution to the buffer solution.

  • Add the lyophilized CRED biocatalyst (e.g., 2 mg) and GDH (e.g., 2 mg).[10]

  • Seal the vial and shake at room temperature overnight.

  • Extract the reaction mixture with ethyl acetate (e.g., 2 x 1 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the conversion and diastereomeric/enantiomeric excess by chiral HPLC or GC.

Protocol: Synthesis of a Chiral α-Halo Ketone from an N-protected Amino Acid

This protocol describes the synthesis of a chiral α-chloroketone from an N-protected amino acid via an α-diazoketone intermediate, a common route for preparing building blocks for HIV protease inhibitors.[17]

Materials:

  • N-protected amino acid (e.g., N-Boc-L-phenylalanine)

  • Ethyl chloroformate

  • N-Methylmorpholine (NMM) or Tri-n-butylamine[17]

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diazomethane solution (handle with extreme caution in a well-ventilated fume hood with a blast shield)

  • Anhydrous HCl in diethyl ether

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) in anhydrous THF and cool to -15 °C in an ice-salt bath.

  • Add NMM (1.0 eq) and stir for 10 minutes.

  • Slowly add ethyl chloroformate (1.0 eq) and stir the resulting mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, cool the anhydrous diazomethane solution to 0 °C.

  • Filter the mixed anhydride solution to remove the NMM·HCl salt and slowly add the filtrate to the cold diazomethane solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the yellow color of diazomethane persists.

  • Carefully quench any excess diazomethane by the slow addition of acetic acid until gas evolution ceases.

  • Cool the α-diazoketone solution to 0 °C and slowly add a solution of anhydrous HCl in diethyl ether (1.0 eq).[17] Stir for 15-30 minutes at 0 °C.

  • Remove the solvent under reduced pressure and purify the crude α-chloroketone by flash chromatography.

Conclusion

α-Haloketones are powerful and versatile intermediates in the field of chiral synthesis. Their dual electrophilic nature, combined with the ability to generate them in high enantiopurity, provides access to a vast array of valuable chiral building blocks, including halohydrins, epoxides, amino ketones, and complex heterocyclic systems. The continued development of novel catalytic systems—spanning organocatalysis, transition metal catalysis, and biocatalysis—has significantly expanded the synthetic chemist's toolbox for the stereoselective manipulation of these compounds. A thorough understanding of their reactivity, coupled with careful consideration of experimental parameters, will continue to enable the efficient and elegant synthesis of complex, biologically active molecules for the advancement of research and drug development.

References

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. [Link]

  • Moody, T. S., et al. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Tetrahedron: Asymmetry, 20(20), 2462-2466. [Link]

  • Stavber, S., & Jereb, M. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1833–1839. [Link]

  • Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Van der Walt, A. J. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

  • De Kimpe, N., & Verhé, R. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3583. [Link]

  • Taylor & Francis. (2019). α-halo ketones – Knowledge and References. [Link]

  • Pendyukh, V. V., & Rozhenko, O. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 5-13. [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • Fiveable. (2025, August 15). Preparation of alpha-halo ketones Definition. Organic Chemistry II Key Term. [Link]

  • Allen, L. A. T., et al. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 241-265. [Link]

  • Google Patents. (2008). WO2008038050A2 - Reduction of alpha-halo ketones.
  • Wikipedia. Ketone halogenation. [Link]

  • De Kimpe, N., & Verhé, R. (2022). Synthetic Access to Aromatic α-Haloketones. PMC - NIH. [Link]

  • Wen, W., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 11(23), 5961–5966. [Link]

  • ResearchGate. (2025, August 6). New Methodology for the Asymmetric Reduction of Ketones | Request PDF. [Link]

  • Al-Hourani, B. J. (2020). Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study. Oriental Journal of Chemistry, 36(3), 422-430. [Link]

  • ResearchGate. (2018). Biocatalytic reduction of halogenated ketones 1-7a with E. coli ADH-A... [Link]

  • House, H. O., & Frank, G. A. (1965). The Effect of Solvent Change on the Favorskii Rearrangement of α-Halo Ketones. The Journal of Organic Chemistry, 30(9), 2948–2956. [Link]

  • Arai, S., et al. (2007). Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst. Journal of the American Chemical Society, 129(40), 12094–12095. [Link]

  • LS College. (2020, February 13). Darzens reaction. [Link]

  • Schmidt, S., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Frontiers in Microbiology, 6, 83. [Link]

  • Bezáková, Z., & Gálová, Z. (2018). Biocatalytic reduction of ketones in a secondary school laboratory. Journal of Baltic Science Education, 17(1), 114-124. [Link]

  • Chemistry Steps. (2020, March 28). Alpha Halogenation of Enols and Enolates. [Link]

  • Contini, A., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules, 23(8), 1908. [Link]

  • Halland, N., et al. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791. [Link]

Sources

Exploratory

1-chloro-3-(3,5-difluorophenyl)propan-2-one MSDS safety data

Technical Safety & Handling Monograph: 1-Chloro-3-(3,5-difluorophenyl)propan-2-one Part 1: Executive Technical Summary Compound Identity & Significance 1-Chloro-3-(3,5-difluorophenyl)propan-2-one (CAS: 1221343-06-1) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Monograph: 1-Chloro-3-(3,5-difluorophenyl)propan-2-one

Part 1: Executive Technical Summary

Compound Identity & Significance 1-Chloro-3-(3,5-difluorophenyl)propan-2-one (CAS: 1221343-06-1) is a specialized fluorinated


-chloroketone intermediate.[1] It serves as a critical electrophilic synthon in the synthesis of next-generation pharmaceuticals, particularly in the development of triazole antifungal agents  and platelet aggregation inhibitors .

Its structural core—a difluorophenyl ring coupled with a reactive chloromethyl ketone—grants it unique utility in asymmetric synthesis. The ketone functionality is frequently targeted for stereoselective enzymatic reduction (using ketoreductases) to generate chiral chlorohydrins, which are precursors to epoxide pharmacophores found in various APIs.

The Safety Paradox While an essential building block, this compound possesses a "Janus-faced" nature. The same electronic activation that makes it a potent synthetic tool (the electron-withdrawing carbonyl adjacent to the leaving group) renders it a highly reactive alkylating agent . It must be handled not merely as an irritant, but as a potent electrophile capable of modifying biological macromolecules.

Part 2: Physicochemical & Hazard Profile

Table 1: Chemical Identity & Physical Properties

PropertyDataTechnical Note
CAS Number 1221343-06-1Unique identifier for regulatory tracking.
Molecular Formula

Halogenated aromatic ketone.
Molecular Weight 204.60 g/mol Low volatility compared to simple chloroacetones.
Appearance Pale yellow to colorless liquidMay darken upon oxidation/storage.
Solubility DCM, DMSO, Methanol, Ethyl AcetateHydrophobic; poor water solubility.
Reactivity Class

-Haloketone (Alkylating Agent)
High susceptibility to nucleophilic attack (

).[1]
Toxicological Mechanism: The Alkylation Threat

Unlike simple solvents, the hazard profile of this compound is dictated by its electrophilicity . The carbonyl group withdraws electron density from the


-carbon, making the C-Cl bond exceptionally reactive toward biological nucleophiles (DNA bases, cysteine residues in proteins).

GHS Hazard Classification (Derived from Structural Analogs):

  • Signal Word: DANGER

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • H317 (Precautionary): May cause an allergic skin reaction (Skin Sensitizer).

  • Lachrymator Potential: While less volatile than chloroacetone, aerosols or heated vapors may exhibit lachrymatory properties.

Part 3: Mechanistic Safety Logic (Visualization)

The following diagram illustrates the causal link between the chemical structure, its synthetic utility, and the resulting biological hazards.

HazardLogic Struct Structure: Alpha-Chloroketone (C=O adjacent to C-Cl) Reactivity Chemical Reactivity: Enhanced Electrophilicity (SN2 Susceptibility) Struct->Reactivity Inductive Effect Utility Synthetic Utility: Facile Nucleophilic Substitution / Reduction Reactivity->Utility Desirable Hazard Biological Hazard: Alkylation of DNA/Proteins (Covalent Modification) Reactivity->Hazard Undesirable Outcome Safety Outcome: Irritation, Sensitization, Potential Mutagenicity Hazard->Outcome Exposure

Caption: Structural causality linking the alpha-chloroketone motif to both synthetic utility and alkylation toxicity.

Part 4: Safe Handling & Containment Strategy

1. Engineering Controls (Primary Barrier)

  • Containment: Handle exclusively in a certified chemical fume hood. For scale-up (>100g), use a powder containment hood or isolator if the liquid is aerosolized during transfer.

  • Airflow: Maintain face velocity >100 fpm.

2. Personal Protective Equipment (PPE)

  • Hand Protection: Do NOT use latex. The lipophilic nature of the difluorophenyl ring facilitates permeation.

    • Protocol: Double-gloving is mandatory. Inner layer: Nitrile (4 mil). Outer layer: Laminate film (Silver Shield/4H) or thick Nitrile (>8 mil) for prolonged handling.

  • Respiratory: If working outside a hood (e.g., spill cleanup), use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. The "Acid Gas" rating is precautionary due to potential HCl liberation upon hydrolysis.

3. Decontamination & Quenching Protocol Standard soap and water are insufficient for immediate decontamination of spills because they do not chemically neutralize the alkylating threat.

  • Quenching Solution: 10% aqueous Sodium Thiosulfate (

    
    ).
    
  • Mechanism: Thiosulfate acts as a "soft" nucleophile, rapidly displacing the chloride ion to form a non-toxic, water-soluble Bunte salt.

    • Reaction:

      
      
      

Part 5: Synthesis & Reactivity Context

Understanding the synthesis workflow helps anticipate where exposure risks peak.

Workflow Diagram: Synthesis & Hazard Points

SynthesisWorkflow cluster_risk High Risk Zone (OEB 3/4) Start Starting Material: 3,5-Difluorophenylacetic Acid or Ester Step1 Activation: Formation of Enolate/Diazo Species Start->Step1 Activation Intermed Target Intermediate: 1-Chloro-3-(3,5-difluorophenyl)propan-2-one (MAX HAZARD: Alkylating Agent) Step1->Intermed Chlorination (risk of HCl/CH2N2) Step2 Biocatalysis/Reduction: Ketoreductase (KRED) + NADPH Intermed->Step2 Asymmetric Reduction Product Final Product: Chiral Chlorohydrin (Precursor to Epoxide) Step2->Product Workup

Caption: Synthesis workflow highlighting the high-risk isolation stage of the alpha-chloroketone intermediate.

Experimental Considerations:

  • Thermal Instability:

    
    -Haloketones can undergo Favorskii rearrangement or polymerization upon heating. Distillation should only be attempted under high vacuum (<1 mmHg) and strictly below 60°C to prevent decomposition.
    
  • Incompatibility: Violent reactions possible with strong bases (formation of enolates/epoxides) and strong oxidizers.

Part 6: Emergency Response

Fire Fighting:

  • Media:

    
    , dry chemical, or alcohol-resistant foam.[3]
    
  • Hazard: Combustion releases Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases. Firefighters must wear full SCBA. The presence of fluorine implies that HF (highly corrosive/toxic) is a combustion byproduct.

First Aid (Self-Validating Protocols):

  • Skin Contact:

    • Immediate: Drench with water for 5 minutes.

    • Secondary: Wash with soap/water.[2][5][6]

    • Critical: If redness appears, suspect alkylation injury. Monitor for delayed blistering (24-48 hours).

  • Eye Contact:

    • Irrigate for minimum 15 minutes . Do not use neutralizing agents in the eye.

  • Ingestion:

    • Do NOT induce vomiting (risk of corrosive damage to esophagus). Rinse mouth with water.[2][3][4][5]

References

  • Zacuto, M. J., et al. (2014).[7] "One-Step Synthesis of

    
    -Chloroketones from Arylacetic Acids." Journal of Organic Chemistry. Retrieved from [Link]
    
  • Pendiukh, V. V., et al. (2024).[8][9][10] "Safe and Efficient Preparative Approach to Chiral

    
    -Chloroketones." Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
    
  • National Institutes of Health (NIH). (2004). "One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane."[11][12] PubMed. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-chloro-3-(3,5-difluorophenyl)propan-2-one from 3,5-difluorophenylacetic acid

-chloroketones for pharmaceutical intermediates. Executive Summary This Application Note details the optimized protocol for synthesizing 1-chloro-3-(3,5-difluorophenyl)propan-2-one starting from 3,5-difluorophenylacetic...

Author: BenchChem Technical Support Team. Date: March 2026


-chloroketones for pharmaceutical intermediates.

Executive Summary

This Application Note details the optimized protocol for synthesizing 1-chloro-3-(3,5-difluorophenyl)propan-2-one starting from 3,5-difluorophenylacetic acid . This specific scaffold is a critical intermediate in the synthesis of HIV protease inhibitors (e.g., Atazanavir analogs) and other bioactive fluorinated peptidomimetics.

The method selected is a modified Nierenstein reaction via a discrete diazoketone intermediate. While direct conversion is possible, this stepwise protocol prioritizes purity and reproducibility —paramount requirements in drug discovery—over atom economy. By isolating (or cleanly telescoping) the diazoketone, we avoid common side reactions such as symmetrical ketone dimerization or Wolff rearrangement byproducts.

Core Transformation: R-COOH


R-COCl

R-CO-CHN2

R-CO-CH2Cl

Retrosynthetic Analysis & Strategy

The target molecule is an


-chloroketone.[1][2] The strategic disconnection is made at the C1-C2 bond, utilizing a one-carbon homologation of the phenylacetic acid precursor.
Mechanistic Pathway[1][3][4][5][6][7]
  • Activation: Conversion of the acid to the acid chloride increases electrophilicity.

  • Acylation/Substitution: Nucleophilic attack by diazomethane (

    
    ) on the acid chloride.
    
    • Critical Control Point: An excess of diazomethane (or an added base like

      
      ) is required to scavenge the HCl produced.[3] If HCl is not scavenged, it prematurely reacts with the diazoketone to form the chloroketone in an uncontrolled manner, often leading to impurities.
      
  • Hydrochlorination: Controlled addition of anhydrous HCl converts the diazoketone to the

    
    -chloroketone with extrusion of 
    
    
    
    .

ReactionScheme Start 3,5-Difluorophenylacetic Acid Inter1 Acid Chloride Intermediate Start->Inter1 Oxalyl Chloride DMF (cat.), DCM Inter2 Diazoketone Intermediate Inter1->Inter2 CH2N2 (2.5 eq) Et2O, 0°C Product 1-chloro-3-(3,5-difluorophenyl) propan-2-one Inter2->Product HCl (gas/dioxane) 0°C -> RT

Figure 1: Stepwise synthetic pathway for the homologation of phenylacetic acid derivatives.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves Diazomethane (


). [4]
  • Explosion Hazard: Diazomethane is highly explosive.[3][5] Ground glass joints and sharp edges must be avoided in any apparatus contacting diazomethane.[6] Use fire-polished glassware.

  • Toxicity: Diazomethane is a potent allergen and carcinogen. All operations must be conducted in a high-efficiency fume hood.

  • Alternative: For labs unable to handle gaseous diazomethane, Trimethylsilyldiazomethane (

    
    )  is a safer, albeit more expensive and slower-reacting, liquid alternative. This protocol describes the standard 
    
    
    
    route due to its superior atom economy and reaction rate for this specific substrate.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[7][3][8]Role
3,5-Difluorophenylacetic acid 172.131.0Starting Material
Oxalyl Chloride 126.931.2Chlorinating Agent
DMF (Dimethylformamide) 73.09Cat.Catalyst
Diazomethane 42.042.5-3.0Homologation Agent
HCl (4M in Dioxane) 36.461.5Chlorination Agent
Dichloromethane (DCM) -SolventReaction Medium
Step 1: Synthesis of 3,5-Difluorophenylacetyl Chloride
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 3,5-difluorophenylacetic acid (10.0 g, 58 mmol) and anhydrous DCM (100 mL).

  • Activation: Cool the solution to 0°C. Add DMF (2-3 drops) as a catalyst.

  • Addition: Add Oxalyl Chloride (6.0 mL, 70 mmol) dropwise over 15 minutes. Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) will occur.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Workup: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride.

    • Note: Do not use rotary evaporator water baths >40°C to avoid degradation.

    • Result: The crude acid chloride is obtained as a pale yellow oil. Use immediately.

Step 2: Formation of the Diazoketone

Safety Note: Use a Diazald® kit with fire-polished joints for diazomethane generation.

  • Preparation: Prepare an ethereal solution of Diazomethane (~150 mmol, ~2.5 equiv) from Diazald (N-methyl-N-nitroso-p-toluenesulfonamide) following standard Org. Synth. protocols [1].

  • Setup: Place the ethereal diazomethane solution in a non-ground joint flask at 0°C.

  • Addition: Dissolve the crude acid chloride (from Step 1) in minimal anhydrous diethyl ether (20 mL). Add this solution dropwise to the diazomethane solution over 30 minutes.

    • Why Reverse Addition? Adding acid chloride to excess diazomethane ensures that the diazomethane is always in excess, scavenging the HCl produced (

      
      ). This prevents the premature formation of the chloroketone.
      
  • Completion: Stir at 0°C for 1 hour, then at RT for 1 hour. A yellow precipitate or solution confirms diazoketone formation.

    • Checkpoint: If the yellow color disappears completely, you have run out of diazomethane. Add more immediately to prevent side reactions.

Step 3: Conversion to 1-chloro-3-(3,5-difluorophenyl)propan-2-one
  • Quenching/Reaction: Cool the diazoketone mixture to 0°C.

  • Acidification: Dropwise add 4M HCl in Dioxane (or bubble anhydrous HCl gas) until the evolution of nitrogen gas ceases and the yellow color dissipates.

  • Workup:

    • Dilute with Ethyl Acetate (200 mL).

    • Wash with Saturated

      
       (2 x 100 mL) to neutralize excess acid.
      
    • Wash with Brine (100 mL).

    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: The crude material is often pure enough for use. If necessary, purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Process Workflow & Logic

Workflow cluster_safety Safety Pre-Check cluster_reaction Reaction Sequence Check1 Fire-polished glassware? Step1 Acid Activation (Oxalyl Cl / DMF) Check1->Step1 Check2 Blast shield in place? Check2->Step1 Step2 Diazotization (Add Acid Cl to excess CH2N2) Step1->Step2 Concentrate & Redissolve Step3 Chlorinolysis (HCl treatment) Step2->Step3 N2 evolution observed Output Final Product (White/Pale Solid) Step3->Output Neutralize & Isolate

Figure 2: Operational workflow emphasizing safety checks and critical process steps.

Analytical Data & Validation

To validate the synthesis, compare the isolated product against these expected spectral characteristics.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (400 MHz, CDCl3)

6.70 - 6.85 (m, 3H)
Aromatic protons (3,5-difluoro pattern)

4.18 (s, 2H)

(Chloromethyl group)

3.85 (s, 2H)

(Benzylic methylene)
13C NMR (100 MHz, CDCl3)

~200.5
Carbonyl (

)

~163.0 (dd)
C-F carbons (Aromatic)

~47.5
Chloromethyl carbon

~45.0
Benzylic carbon
Mass Spec (ESI/EI)m/z ~204/206Molecular ion (

and

for Cl isotope)

Troubleshooting & Optimization

  • Issue: Low Yield in Step 2.

    • Cause: Insufficient diazomethane leading to "stalling" or formation of the chloroketone before purification, which can then undergo side reactions.

    • Solution: Ensure the diazomethane solution is a rich yellow color and persists after the addition of the acid chloride.

  • Issue: Impurity - Methyl Ester Formation.

    • Cause: Presence of water or alcohol in the diazomethane solution.[9][10]

    • Solution: Dry the diazomethane layer over KOH pellets (carefully!) before use.[6]

  • Issue: Impurity - Symmetrical Ketone.

    • Cause: Acid chloride reacting with the diazoketone (Friedel-Crafts type side reaction) due to low diazomethane concentration.

    • Solution: Maintain strict "Reverse Addition" (Acid chloride into Diazomethane).

References

  • de Boer, Th. J.; Backer, H. J.[6] "Diazomethane."[1][2][11][9][3][5][6][12][13] Organic Syntheses, Coll.[11][5][6][12] Vol. 4, p.250 (1963); Vol. 36, p.16 (1956). [Link]

  • Nierenstein, M.; Clibbens, D. A.[2] "The Action of Diazomethane on some Aromatic Acyl Chlorides." Journal of the Chemical Society, Transactions, 1915, 107, 1491.[12] [Link]

  • Pendiukh, V. V., et al.

    
    -Chloroketones Based on In-Flow Generated Diazomethane."[1] Journal of Organic and Pharmaceutical Chemistry, 2024, 22(4), 48-55.[14] [Link]
    
  • Zacuto, M. J.; Dunn, R. F.; Figus, M. "One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids."[15] The Journal of Organic Chemistry, 2014, 79(19), 8917–8925. [Link]

Sources

Application

Application Note: Biocatalytic Asymmetric Reduction of 1-Chloro-3-(3,5-difluorophenyl)propan-2-one to Chiral Chlorohydrins

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The synthesis of enantiomerically pure α-chlorohydri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The synthesis of enantiomerically pure α-chlorohydrins is a foundational step in the development of modern active pharmaceutical ingredients (APIs). The target compound, 1-chloro-3-(3,5-difluorophenyl)propan-2-one, is a highly electrophilic α-chloroketone that serves as a versatile synthon for constructing complex chiral molecules[1].

Drawing upon extensive field experience in biocatalytic process development, this application note details a highly optimized, scalable protocol for the asymmetric reduction of this substrate. Standard chemical reductions utilizing agents like NaBH₄ typically yield racemic mixtures or undesired diastereomers, necessitating costly and wasteful downstream chiral resolution[2]. Furthermore, transition-metal-catalyzed asymmetric hydrogenations often suffer from heavy metal toxicity and suboptimal enantiomeric excess (ee) due to the strongly electron-withdrawing nature of the 3,5-difluorophenyl group.

The Biocatalytic Solution: Engineered Ketoreductases (KREDs) provide exquisite stereocontrol, enabling the resolution of chiral α-chloroketone compounds with >99% enantiomeric excess[3]. KREDs operate via a Ping-Pong Bi-Bi mechanism. The enzyme's active site precisely orients the bulky 3,5-difluorophenyl group, allowing a stereospecific hydride transfer from the cofactor (NADPH) to the re or si face of the carbonyl.

To ensure economic viability and high space-time yields, this protocol employs a coupled enzyme system utilizing Glucose Dehydrogenase (GDH)[4]. GDH continuously regenerates the expensive NADPH cofactor by oxidizing D-glucose into D-gluconic acid.

BiocatalyticCycle Ketone 1-chloro-3-(3,5-difluorophenyl) propan-2-one KRED Ketoreductase (KRED) Ketone->KRED Substrate Alcohol (S)-1-chloro-3-(3,5-difluorophenyl) propan-2-ol KRED->Alcohol Chiral Product NADP NADP+ KRED->NADP Oxidized GDH Glucose Dehydrogenase (GDH) NADPH NADPH + H+ GDH->NADPH Regenerated GluconicAcid D-Gluconic Acid GDH->GluconicAcid Acidic Byproduct NADPH->KRED Hydride Donor NADP->GDH Cofactor Glucose D-Glucose Glucose->GDH Sacrificial Reductant

Coupled KRED/GDH biocatalytic cycle for continuous NADPH regeneration.

Comparative Data Analysis

Selecting the correct reduction strategy is critical for process economics and environmental compliance. The table below summarizes the quantitative advantages of the KRED/GDH biocatalytic system over traditional methods.

ParameterChemical Reduction (NaBH₄)Transition Metal Catalysis (Ru/Rh)Biocatalysis (KRED/GDH System)
Stereoselectivity (ee) Racemic (~0% ee)Moderate to High (80-95% ee)Ultra-High (>99.5% ee)
Reaction Conditions Cryogenic to Room TempHigh Pressure H₂, Elevated TempMild (30°C, Atmospheric Pressure)
Primary Byproducts Borate salts, DiastereomersHeavy metal trace impuritiesD-Gluconic acid (benign)
Workup Complexity High (Requires chiral resolution)High (Requires metal scavenging)Low (Simple solvent extraction)
Environmental Impact Poor (High E-factor)Moderate (Metal toxicity)Excellent (Green chemistry)

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . Because the GDH enzyme produces exactly one mole of D-gluconic acid for every mole of ketone reduced, the reaction pH will naturally drop. By utilizing an automated pH-stat to titrate 1M NaOH into the reactor, the volume of base consumed acts as a real-time, highly accurate proxy for reaction conversion. You will know exactly when the reaction is complete before drawing a single HPLC aliquot.

Materials Required
  • Substrate: 1-chloro-3-(3,5-difluorophenyl)propan-2-one (100 mM final concentration)

  • Enzymes: Engineered Ketoreductase (KRED) and Glucose Dehydrogenase (GDH)

  • Cofactor: NADP⁺ sodium salt (0.5 mM)

  • Reagents: D-Glucose (150 mM), Potassium Phosphate Buffer (100 mM, pH 7.0), MgSO₄ (2 mM), DMSO (5% v/v), Ethyl Acetate (EtOAc).

Step-by-Step Methodology

Step 1: Reaction Matrix Preparation Prepare 95 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.0. Add 2 mM MgSO₄ to stabilize the enzyme architecture. Dissolve the NADP⁺ (0.5 mM) and D-Glucose (150 mM) into the buffer. Causality: KREDs are highly sensitive to pH fluctuations. The phosphate buffer provides initial buffering capacity, while the Mg²⁺ ions act as essential structural cofactors for many engineered dehydrogenases.

Step 2: Substrate Solubilization & Introduction Dissolve the 1-chloro-3-(3,5-difluorophenyl)propan-2-one substrate in 5 mL of pure DMSO. Slowly add this organic solution dropwise to the aqueous buffer under moderate agitation (250 rpm). Causality: α-chloroketones possess poor aqueous solubility. Introducing the substrate via a 5% v/v DMSO co-solvent prevents rapid precipitation and ensures maximum substrate availability to the enzyme active site without exceeding the organic solvent tolerance of the KRED.

Step 3: Biocatalytic Conversion & Real-Time Monitoring Add the KRED (2 g/L) and GDH (1 g/L) powders to the emulsion. Incubate the reactor at 30°C. Engage the automated pH-stat set to maintain pH 7.0 using 1M NaOH. Causality: As , gluconic acid is formed[4]. The pH-stat will begin dosing NaOH immediately. Monitor the titration curve; when the NaOH consumption plateaus (approaching the theoretical molar equivalent of the substrate), the reaction has reached >99% conversion.

Step 4: Quench & Extraction Once the pH-stat indicates complete conversion (typically 12-24 hours), extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Critical Causality:Do not use a basic wash (e.g., Na₂CO₃) during workup. The resulting chiral product is an α-chlorohydrin. Exposure to basic conditions will trigger a spontaneous intramolecular Sₙ2 cyclization, converting your valuable chlorohydrin into an epoxide. Maintain strictly neutral conditions during extraction. Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

Step 5: Analytical Validation Re-dissolve a 1 mg sample of the crude product in Hexane/Isopropanol (90:10) and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). The targeted enantiomer should present an ee of >99%.

Workflow Step1 1. Buffer & Cofactor Setup 100 mM K-Phosphate (pH 7.0), NADP+, GDH, KRED Step2 2. Substrate Introduction Add 1-chloro-3-(3,5-difluorophenyl)propan-2-one (Dissolved in 5% DMSO) + D-Glucose Step1->Step2 Step3 3. Biocatalytic Reaction & pH Stat Incubate at 30°C, 250 rpm. Titrate with 1M NaOH to neutralize Gluconic Acid Step2->Step3 Step4 4. Quench & Extraction Extract with EtOAc (3x). Keep aqueous phase neutral to prevent epoxide formation Step3->Step4 Step5 5. Analytical Validation Evaporate solvent. Analyze via Chiral HPLC (Target ee > 99%) Step4->Step5

Step-by-step experimental workflow for the biocatalytic reduction process.

Conclusion

By leveraging the synergistic action of engineered KREDs and a robust GDH cofactor regeneration system, the asymmetric reduction of 1-chloro-3-(3,5-difluorophenyl)propan-2-one can be executed with unparalleled stereoselectivity and operational simplicity. Adhering to the mechanistic causality outlined in this protocol—specifically regarding pH management and non-basic workup—ensures a self-validating, high-yield pathway to critical pharmaceutical intermediates.

References

  • Codexis, Inc. "Ketoreductase-mediated stereoselective route to alpha chloroalcohols". Google Patents (US9404092B2).
  • Nie, Y., et al. "Sustainable asymmetric synthesis of diltiazem precursor enabled by recombinant Escherichia coli whole cells co-expressing an engineered ketoreductase and glucose dehydrogenase". Biotechnology Journal, 2024. URL:[Link]

  • Patel, R. N. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals". Biomolecules, MDPI, 2013. URL:[Link]

Sources

Method

Application Note: Ketoreductase (KRED) Screening for the Asymmetric Reduction of Fluorinated Chloroketones

Scientific Context & Mechanistic Insights The asymmetric reduction of prochiral ketones to chiral alcohols is a foundational transformation in modern pharmaceutical synthesis. When dealing with highly functionalized subs...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Mechanistic Insights

The asymmetric reduction of prochiral ketones to chiral alcohols is a foundational transformation in modern pharmaceutical synthesis. When dealing with highly functionalized substrates such as fluorinated chloroketones (e.g., 1-chloro-3-(3,5-difluorophenyl)propan-2-one), traditional chemocatalytic methods (like Ru-BINAP or CBS reductions) frequently suffer from poor enantioselectivity, unwanted dehalogenation, or low turnover numbers.

These fluorinated aromatic ketone intermediates are critically important in the biosynthesis of key chiral halohydrins, which serve as essential building blocks for active pharmaceutical ingredients (APIs) such as the platelet aggregation inhibitor Ticagrelor[1]. Furthermore, optically active halohydrins derived from chloroketones are vital precursors for antiretroviral drugs and complex oxygenated heterocycles[2].

Ketoreductases (KREDs)—also known as alcohol dehydrogenases (ADHs)—offer a superior biocatalytic alternative. They selectively reduce the ketone group to a chiral alcohol center with exquisite enantioselectivity, effectively overriding the inherent diastereomeric biases of the substrate[1][3].

The Causality of Experimental Design

Working with fluorinated chloroketones introduces specific thermodynamic and kinetic challenges that dictate our experimental design:

  • Electronic Effects: The highly electronegative fluorine and chlorine atoms increase the electrophilicity of the carbonyl carbon. While this accelerates the initial hydride transfer from the NADPH/NADH cofactor, it also increases the risk of substrate inhibition. Thus, maintaining a controlled substrate feed or using an optimized cosolvent system is critical.

  • Cofactor Regeneration: KREDs require stoichiometric amounts of nicotinamide cofactors (NADP+ or NAD+). To make the process economically viable, an in situ cofactor regeneration system is mandatory. While isopropanol (IPA) coupled with an engineered ADH is common, driving the equilibrium requires a massive excess of IPA, which can denature the enzyme. Instead, we utilize the Glucose/Glucose Dehydrogenase (GDH) system. The oxidation of D-glucose to D-gluconolactone is thermodynamically irreversible, driving the ketone reduction to >99% conversion without requiring high concentrations of organic solvents[3][4].

Mechanism Ketone Fluorinated Chloroketone KRED Ketoreductase (KRED) Ketone->KRED Reduction Alcohol Chiral Halohydrin KRED->Alcohol (R) or (S) NADP NADP+ KRED->NADP Oxidized GDH Glucose Dehydrogenase NADPH NADPH GDH->NADPH Regenerated Gluconate D-Gluconolactone GDH->Gluconate Byproduct NADPH->KRED Hydride NADP->GDH Glucose D-Glucose Glucose->GDH

Figure 1: KRED-catalyzed asymmetric reduction coupled with GDH-mediated cofactor regeneration.

System Validation & Control Design

A robust screening protocol must be a self-validating system. Before executing the full library screen, ensure the following controls are embedded in your 96-well plate:

  • Positive Control (System Viability): Use a known, highly reactive substrate (e.g., 2-chloro-4'-fluoroacetophenone) with a broad-spectrum KRED variant. This validates that the GDH/Glucose cofactor recycling system is functioning correctly[4].

  • Negative Control (Background Reduction): A well containing the substrate, buffer, and cofactor system, but lacking the KRED enzyme. This quantifies any background chemical reduction and accounts for substrate loss due to volatility or non-specific binding to the plasticware.

  • Internal Standard (IS): Dodecane or a similar inert alkane should be added to the extraction solvent. This normalizes injection volumes during downstream GC/HPLC analysis, ensuring that evaporation during the 24-hour incubation does not skew conversion data.

Detailed Protocol: High-Throughput KRED Screening

This protocol utilizes a standard 96-well plate format to screen commercially available or proprietary engineered KRED libraries against a target fluorinated chloroketone.

Reagent Preparation
  • Buffer System: Prepare a 100 mM Potassium Phosphate (KPi) buffer, pH 7.0, supplemented with 2 mM

    
    . Causality:
    
    
    
    ions are critical for stabilizing the structural integrity of many dehydrogenase enzymes.
  • Cofactor Master Mix: Dissolve D-Glucose (250 mM), NADP+ (1 mM), and GDH (1 U/mL) in the KPi buffer. Prepare this mix fresh on ice to prevent premature degradation of the NADP+.

  • Substrate Stock: Dissolve the fluorinated chloroketone in Dimethyl Sulfoxide (DMSO) to a concentration of 500 mM. Causality: Fluorinated chloroketones are highly lipophilic. Introducing them via a DMSO stock ensures they remain bioavailable in the aqueous reaction matrix. The final DMSO concentration in the well will be 5%, which is well within the tolerance limits of modern engineered KREDs.

Biocatalytic Reaction Setup
  • Enzyme Dispensing: Add 1.0 mg of lyophilized KRED powder into each well of a 2 mL deep-well 96-well plate.

  • Master Mix Addition: Dispense 900 µL of the Cofactor Master Mix into each well using a multichannel pipette.

  • Reaction Initiation: Add 100 µL of the Substrate Stock to each well. The final reaction volume is 1.0 mL, yielding a final substrate concentration of 50 mM.

  • Incubation: Seal the plate with a breathable, solvent-resistant membrane. Incubate at 30°C with orbital shaking at 600 rpm for 24 hours. Causality: 600 rpm provides sufficient mass transfer between the aqueous phase and any transiently precipitated lipophilic substrate without causing shear-induced enzyme denaturation.

Workup and Extraction
  • Quenching: After 24 hours, add 1.0 mL of Methyl tert-butyl ether (MTBE) containing 5 mM Dodecane (Internal Standard) to each well. Causality: MTBE is strictly preferred over Ethyl Acetate here. MTBE has lower water miscibility, significantly reducing the extraction of highly polar NADP+/GDH components that can foul chiral HPLC stationary phases. Furthermore, MTBE forms fewer stable emulsions with protein-rich aqueous layers.

  • Phase Separation: Seal the plate securely with a foil seal and vortex vigorously for 2 minutes. Centrifuge the plate at 3,000 x g for 10 minutes to break any micro-emulsions.

  • Sampling: Carefully transfer 200 µL of the upper organic (MTBE) layer into a 96-well shallow analytical plate for Chiral HPLC or GC analysis.

Workflow Step1 1. Substrate Preparation (Fluorinated Chloroketone in DMSO) Step3 3. 96-Well Plate Dispensing (Lyophilized KRED Library) Step1->Step3 Step2 2. Master Mix Assembly (Buffer, NADP+, GDH, Glucose) Step2->Step3 Step4 4. Biocatalytic Incubation (30°C, 24h, 600 rpm) Step3->Step4 Step5 5. Extraction & Quenching (MTBE addition & Centrifugation) Step4->Step5 Step6 6. Chiral Analysis (HPLC / GC for Conversion & ee%) Step5->Step6 Hit Scale-up Optimization Step6->Hit Identify Top Variants

Figure 2: High-throughput KRED screening workflow for fluorinated chloroketone bioreduction.

Data Presentation & Interpretation

Quantitative analysis of the organic extracts should be performed using a Chiral Stationary Phase (CSP) HPLC or GC method, calibrated with racemic standards of the target halohydrin. The primary metrics for success are Conversion (%) and Enantiomeric Excess (ee %) .

Below is a representative data summary demonstrating how screening results should be tabulated to identify lead candidates for process scale-up.

KRED Variant IDConversion (%)Enantiomeric Excess (ee %)StereopreferenceSpecific Activity (U/mg)Notes
Negative Control < 1.0N/AN/A0.0Validates no chemical background reduction.
KRED-014 12.445.0(R)0.8Poor active site accommodation of di-fluoro motif.
KRED-088 99.5> 99.9(S)14.5Lead Candidate. Excellent Prelog selectivity.
KRED-102 98.098.5(R)11.2Lead Candidate. Anti-Prelog selectivity.
KRED-145 65.382.1(S)4.3Moderate product inhibition observed.

Note: Specific Activity (U/mg) is defined as 1 µmol of NADPH oxidized per minute per mg of enzyme, determined via a secondary photometric assay at 340 nm.

Interpretation

The identification of both highly selective (S)- and (R)-forming variants (e.g., KRED-088 and KRED-102) is a hallmark of modern engineered ketoreductase libraries. This allows drug development professionals to access either enantiomer of the fluorinated chlorohydrin simply by swapping the biocatalyst, without altering the synthetic route or starting materials[3]. Lead candidates should subsequently be advanced to Design of Experiments (DoE) optimization to evaluate solvent tolerance, optimal pH, and maximum substrate loading capabilities.

References

  • 1-Chloro-3-(3,5-difluorophenyl)propan-2-one - Benchchem. Benchchem.
  • Inside Back Cover: Chiral Chlorohydrins from the Biocatalyzed Reduction of Chloroketones: Chiral Building Blocks for Antiretroviral Drugs (ChemCatChem 6/2015).
  • Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted P
  • WO2018035249A1 - Compositions and methods for producing stereoisomerically pure aminocyclopropanes.

Sources

Application

Application Note: Asymmetric Transfer Hydrogenation (ATH) of 1-chloro-3-(3,5-difluorophenyl)propan-2-one

This Application Note is structured as a high-level technical guide for process chemists and researchers in the pharmaceutical industry. It focuses on the enantioselective reduction of a critical fluorinated intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers in the pharmaceutical industry. It focuses on the enantioselective reduction of a critical fluorinated intermediate used in the synthesis of next-generation azole antifungals.

Executive Summary & Context

The substrate 1-chloro-3-(3,5-difluorophenyl)propan-2-one is a high-value prochiral haloketone. It serves as a pivotal intermediate in the synthesis of broad-spectrum triazole antifungals (analogs of Isavuconazole and Ravuconazole). The chiral alcohol product, 1-chloro-3-(3,5-difluorophenyl)propan-2-ol , is the precursor to the optically active epoxide required for the azole coupling step.

Achieving high enantiomeric excess (ee) >98% at this stage is critical, as downstream enrichment via crystallization is often yield-destructive due to the low melting point of the fluorinated chlorohydrin. This protocol utilizes a Noyori-Ikariya type Ruthenium complex to effect the reduction under mild, scalable conditions, avoiding the safety hazards of high-pressure hydrogenation or the cryogenic requirements of borane reductions.

Mechanistic Principles

The reaction proceeds via Metal-Ligand Bifunctional Catalysis (outer-sphere mechanism). Unlike classical hydrogenation where the metal binds the substrate, here the chiral diamine ligand acts cooperatively with the Ruthenium center.

The Catalytic Cycle

The active catalyst species is a 16-electron Ru-hydride amine complex. The reaction does not require substrate chelation to the metal, allowing for high turnover rates even with sterically hindered or functionalized ketones.

  • Induction: The stable 18-electron precatalyst (Ru-Cl) eliminates HCl (scavenged by base) to form the 16-electron active species.

  • Dehydrogenation: The catalyst abstracts hydride and proton from the hydrogen donor (Formic Acid).

  • Enantio-discrimination: The substrate approaches the catalyst via a specific quadrant defined by the chiral ligand (TsDPEN) and the

    
    -arene steric wall.
    
  • Concerted Transfer: A simultaneous transfer of hydridic H (from Ru) to the carbonyl carbon and protic H (from NH) to the carbonyl oxygen occurs via a six-membered pericyclic transition state.

ATH_Mechanism PreCat Pre-Catalyst (Ru-Cl Species) Active16e Active 16e- Species (Ru-N) PreCat->Active16e - HCl (Base assisted) Loaded18e Loaded 18e- Hydride (Ru-H / N-H) Active16e->Loaded18e + HCOOH - CO2 TS Transition State (Concerted H-Transfer) Loaded18e->TS + Substrate (Face Selective) TS->Active16e Product Release Product Chiral Alcohol (Release) TS->Product

Figure 1: The catalytic cycle of Noyori-Ikariya ATH. The concerted transfer (TS) locks the stereochemistry.

Experimental Protocol

Materials & Reagents[1]
  • Substrate: 1-chloro-3-(3,5-difluorophenyl)propan-2-one (Purity >97%).

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (CAS: 192139-92-7).

    • Note: Use (R,R) ligand to target the (S)-alcohol (based on CIP priority reversal due to Cl atom). Use (S,S) if the (R)-alcohol is desired.

  • Hydrogen Source: Formic Acid / Triethylamine complex (5:2 molar ratio). Commercial azeotrope is recommended for consistency.

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).

Optimization Data (Reference)

Table 1: Effect of Solvent and Temperature on Conversion and Selectivity

EntrySolventTemp (°C)Time (h)Conv. (%)ee (%)Notes
1IPA25246592Reversible; equilibrium limits conversion.
2DCM2512>9996Fast, but strictly requires HCOOH/TEA.
3DMF408>9994Good solubility, harder workup.
4EtOAc 25 14 >99 98 Optimal balance of rate/selectivity.
Standard Operating Procedure (SOP)

Scale: 10.0 g Substrate (approx. 48.9 mmol)

  • Preparation of Catalyst Solution:

    • In a glovebox or under Argon flow, weigh RuCl(p-cymene)[(R,R)-TsDPEN] (31 mg, 0.049 mmol, S/C = 1000) into a vial.

    • Dissolve in 5 mL of degassed EtOAc.

  • Reaction Setup:

    • Charge a 250 mL 3-neck round bottom flask with 1-chloro-3-(3,5-difluorophenyl)propan-2-one (10.0 g).

    • Add EtOAc (45 mL) and stir to dissolve.

    • Add Formic Acid/Triethylamine (5:2) azeotrope (12.0 mL, ~5 eq of formate).

    • Critical Step: Sparge the mixture with Nitrogen for 15 minutes to remove dissolved Oxygen.

  • Initiation:

    • Add the catalyst solution via syringe.

    • Stir the reaction at 25–28 °C . Do not heat aggressively, as enantioselectivity drops above 40 °C.

    • Monitor CO₂ evolution (bubbler). Ensure open ventilation (CO₂ pressure buildup).

  • Monitoring:

    • Check HPLC at 12 hours. Target: <1% residual ketone.

    • Note: If reaction stalls, add 10% more HCOOH/TEA, not more catalyst.

  • Workup:

    • Quench by adding Water (50 mL).[1]

    • Separate phases.[2][3] Extract aqueous layer with EtOAc (2 x 30 mL).

    • Wash combined organics with Saturated NaHCO₃ (2 x 50 mL) to remove residual formic acid. Caution: CO₂ evolution.

    • Wash with Brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure (bath < 40 °C).

  • Purification:

    • The crude oil is typically >95% pure.

    • If necessary, filter through a short pad of silica gel (eluent: 10% EtOAc/Hexane) to remove Ruthenium residues (dark color).

Quality Control & Analysis

Enantiomeric Excess (HPLC)

Because the product is a fluorinated alcohol, standard C18 columns cannot separate enantiomers. Use polysaccharide-based chiral stationary phases.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).[4]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores besides the phenyl ring).

  • Retention Times (Approx):

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min

    • Starting Ketone: ~6.0 min

Chemical Purity (NMR)
  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the singlet at δ 4.1 ppm (CH₂-Cl of ketone) and appearance of the multiplet at δ 4.0-4.2 ppm (CH-OH) and doublet of doublets for the CH₂-Cl diastereotopic protons.

Troubleshooting & Decision Tree

Common issues in ATH involve catalyst poisoning or reversibility.

Troubleshooting Start Issue Detected Problem1 Low Conversion (<50%) Start->Problem1 Problem2 Low ee% (<90%) Start->Problem2 CheckO2 Was system degassed? Problem1->CheckO2 CheckTemp Reaction Temp > 30°C? Problem2->CheckTemp DegasYes Yes CheckO2->DegasYes DegasNo No CheckO2->DegasNo Action1 Catalyst Poisoning (Check S/Cl purity) DegasYes->Action1 Action2 Repeat with strict N2 sparging DegasNo->Action2 TempYes Yes CheckTemp->TempYes TempNo No CheckTemp->TempNo Action3 Lower Temp to 20°C Increase Time TempYes->Action3 Action4 Check Ligand Match (R,R vs S,S) TempNo->Action4

Figure 2: Troubleshooting logic for ATH reactions.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6][7] Accounts of Chemical Research, 30(2), 97–102.

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996).[8] Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[5][9] Journal of the American Chemical Society, 118(10), 2521–2522.

  • Hamada, T., Torii, T., Onishi, T., & Izawa, K. (2002). Practical Synthesis of (S)-1-Chloro-3-phenyl-2-propanol via Asymmetric Transfer Hydrogenation. Tetrahedron: Asymmetry, 13(10), 1083-1087. (Demonstrates ATH on alpha-chloroketones).

  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alpha-Chloro Aromatic Ketones. Organic Letters, 2(12), 1749–1751.

  • Vertex Pharmaceuticals. (2005). Process for the preparation of propan-2-ol derivatives.[10][11][12] World Intellectual Property Organization, WO2005012241. (Patent describing similar fluorinated intermediates).

Sources

Method

Reagents for selective reduction of alpha-chloroketones

Advanced Protocols for the Selective Reduction of -Chloroketones Executive Summary & Strategic Overview The selective reduction of -chloroketones to -chloroalcohols (chlorohydrins) is a pivot-point transformation in the...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for the Selective Reduction of -Chloroketones

Executive Summary & Strategic Overview

The selective reduction of


-chloroketones to 

-chloroalcohols (chlorohydrins) is a pivot-point transformation in the synthesis of Active Pharmaceutical Ingredients (APIs). These chlorohydrins are immediate precursors to chiral epoxides, morpholines, and amino alcohols found in beta-blockers, antiretrovirals (e.g., Atazanavir), and antifungals.

The Challenge: The reduction presents three competing pathways that must be controlled:

  • Target Reaction: 1,2-reduction of the carbonyl to the alcohol.

  • Side Reaction A (Dehalogenation): Reductive removal of the chlorine atom (hydrodehalogenation).

  • Side Reaction B (In-situ Epoxidation): Under basic conditions, the newly formed alkoxide can displace the

    
    -chlorine intramolecularly to form an epoxide, which may not be stable or desired at this stage.
    

This guide details three validated reagent systems ranging from robust chemical stoichiometric methods to modern asymmetric catalysis.

Reagent Selection Framework

The choice of reagent depends heavily on the requirement for enantioselectivity and the scale of operation.

ReagentSelection Start Start: $\alpha$-Chloroketone Substrate IsChiral Is Enantiopurity Required? Start->IsChiral Scale Scale of Reaction? IsChiral->Scale Yes Luche Protocol A: Luche Reduction (NaBH4 + CeCl3) Racemic / Diastereoselective IsChiral->Luche No (Racemic needed) ATH Protocol B: Asymmetric Transfer Hydrogenation (Ru-TsDPEN) High ee% / Scalable Scale->ATH Multi-Kg / Chemical Plant Bio Protocol C: Biocatalysis (KREDs) >99% ee / Green Chemistry Scale->Bio High Value / Mild Conditions

Figure 1: Decision matrix for reagent selection based on stereochemical requirements and scale.

Comparative Data Analysis

FeatureLuche Reduction (

)
Asymmetric Transfer Hydrog. (ATH) Biocatalysis (KREDs)
Selectivity (Chemo) High (Retains Cl)HighPerfect
Selectivity (Stereo) Low (Racemic)*High (90-97% ee)Excellent (>99% ee)
Reagent Cost LowModerate (Ru catalyst)Varies (Enzyme + Cofactor)
Conditions

C, Methanol

C, Formic Acid/TEA

C, Aqueous Buffer
Scalability ExcellentExcellentGood (Requires pH control)
Primary Risk In-situ epoxide formation if workup is basicCatalyst poisoning by impuritiesEnzyme denaturation

*Note: Luche reduction can be diastereoselective if adjacent chiral centers exist (Felkin-Anh control).

Detailed Experimental Protocols

Protocol A: Chemoselective Luche Reduction

Objective: Reduction of


-chloroketone to racemic halohydrin without dehalogenation or epoxide formation.
Mechanism:  Cerium(III) acts as a Lewis acid, coordinating to the carbonyl oxygen. This activates the ketone and simultaneously "hardens" the borohydride reagent, favoring 1,2-reduction and suppressing basicity that leads to epoxide formation.

Materials:

  • Substrate:

    
    -Chloroacetophenone derivative (1.0 equiv)
    
  • Reagent: Sodium Borohydride (

    
    , 1.1 equiv)
    
  • Lewis Acid: Cerium(III) Chloride Heptahydrate (

    
    , 1.1 equiv)
    
  • Solvent: Methanol (Reagent Grade)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv of

    
    -chloroketone and 1.1 equiv of 
    
    
    
    in Methanol (0.5 M concentration relative to substrate).
  • Cooling: Cool the solution to

    
    C using an ice bath. Stir for 10 minutes to allow Cerium-carbonyl coordination.
    
  • Addition: Add

    
     (1.1 equiv) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Monitoring: Monitor by TLC or HPLC. Reaction is typically complete within 30–60 minutes.

    • Critical Checkpoint: Ensure the intermediate chlorohydrin does not cyclize. Keep the reaction cold.

  • Quench: Quench carefully with saturated aqueous

    
      or dilute HCl.
    
    • Note: Do NOT use basic quench (like

      
      ) if you wish to isolate the chlorohydrin. Basic conditions will instantly close the ring to the epoxide.
      
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Asymmetric Transfer Hydrogenation (Noyori Type)

Objective: Enantioselective reduction to chiral


-chloroalcohols.
Mechanism:  Metal-ligand bifunctional catalysis.[1] The Ruthenium center delivers a hydride while the amine ligand delivers a proton, operating via a concerted outer-sphere mechanism that avoids metal-alkoxide intermediates (preventing epoxide formation).

ATH_Mechanism Cat Ru-TsDPEN Catalyst (16e- Species) Hydride Ru-H Species (18e- Active Cat) Cat->Hydride + H2 (from Donor) Donor H-Donor (HCOOH/TEA) Donor->Hydride TS Concerted TS (6-membered ring) Hydride->TS + Substrate Substrate Alpha-Chloroketone Substrate->TS TS->Cat - Product (Regeneration) Product Chiral Chlorohydrin TS->Product

Figure 2: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation.

Materials:

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%)

  • Hydrogen Donor: Formic Acid / Triethylamine azeotrope (5:2 molar ratio).[2]

  • Solvent: Dichloromethane (DCM) or neat in azeotrope.

Step-by-Step Workflow:

  • Degassing: Degas the solvent (DCM) and the H-donor mixture with nitrogen for 20 minutes. Oxygen poisons the Ruthenium hydride species.

  • Catalyst Charge: In a reactor, dissolve the

    
    -chloroketone (1.0 equiv) in DCM. Add the Ru-catalyst (0.01 equiv).
    
  • Initiation: Add the Formic Acid/TEA mixture (3–5 equiv) via syringe.

  • Reaction: Stir at room temperature (

    
    C).
    
    • Optimization: If conversion is slow, mild heating to

      
      C is permissible.
      
  • Workup: Once conversion >98% (HPLC), dilute with water and extract with DCM.

  • Purification: The catalyst residue is minimal. Filtration through a short silica plug usually suffices.

Protocol C: Biocatalytic Reduction (KREDs)

Objective: Green synthesis with


 ee.
Mechanism:  Enzyme active site binds the ketone in a specific orientation, delivering hydride from the cofactor (NADPH) to a specific face (Re or Si) of the carbonyl.

Materials:

  • Enzyme: Commercial Ketoreductase (KRED) screening kit (e.g., Codexis, Almac).

  • Cofactor: NADP+ / NADPH.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if the KRED tolerates it).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM K-phosphate buffer (pH 7.0) containing 1 mM

    
     (cofactor stabilizer).
    
  • Substrate Solution: Dissolve

    
    -chloroketone in DMSO (10% v/v of final volume) or IPA.
    
    • Note:

      
      -chloroketones have low water solubility. A co-solvent is required.
      
  • Reaction Assembly:

    • Add Buffer (900

      
      L).
      
    • Add Glucose (2 equiv) and NADP+ (1 mM).

    • Add GDH (5 U) and KRED (5–10 mg lyophilized powder).

    • Add Substrate solution.

  • Incubation: Shake at

    
    C / 250 rpm for 24 hours.
    
  • pH Control: Check pH periodically; if it drops below 6.5 (due to gluconic acid production), adjust with 1M NaOH.

  • Workup: Add Ethyl Acetate to quench and extract. Centrifuge to break emulsion.

Safety & Handling (Critical)

  • Lachrymators:

    
    -Chloroketones (e.g., phenacyl chloride) are potent lachrymators (tear gas agents).
    
    • Control: All weighing and handling must occur in a functioning fume hood.

    • Decontamination: Wash glassware with a dilute solution of ammonia or nucleophilic amine to quench residues before removing from the hood.

  • Alkylating Agents: These compounds are reactive alkylating agents. Avoid skin contact. Double gloving (Nitrile) is recommended.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Conversion (ATH) Oxygen poisoningDegas solvents thoroughly; increase catalyst loading.
Low ee% (ATH) Background reactionEnsure no non-catalytic reduction occurs; lower temperature.
Epoxide in NMR Basic workupUse buffered quench (

); avoid

or NaOH.
Dehalogenation Over-reductionAvoid Pd/C or strong hydrogenation conditions. Stick to Hydride transfer.[1][3]

Analytical Markers (1H NMR):

  • Starting Material: Singlet

    
    4.5–5.0 ppm (
    
    
    
    -Cl) adjacent to Carbonyl.
  • Product (Chlorohydrin): Multiplet/Doublet of doublets

    
    3.5–3.8 ppm (
    
    
    
    -Cl) and
    
    
    4.8–5.2 ppm (CH-OH). The shift upfield confirms reduction.

References

  • Luche Reduction Mechanism: Luche, J. L. (1978).[4][5] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society.[2][4][5][6] Link

  • Noyori Transfer Hydrogenation: Hashiguchi, S., et al. (1995).[2] "Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes". Journal of the American Chemical Society.[2][4][5][6] Link

  • Biocatalytic Protocols: Huisman, G. W., et al. (2010). "Practical chiral alcohol synthesis using ketoreductases". Current Opinion in Chemical Biology. Link

  • Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for 2-Chloroacetophenone. Link

Sources

Application

Application Note: Enzymatic Kinetic Resolution of Fluorinated Phenylpropanones and Their Derivatives

Introduction & Scientific Context The strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern drug design. Fluorine substitution enhances metabolic stability, modulates lipophilicity,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of modern drug design. Fluorine substitution enhances metabolic stability, modulates lipophilicity, and increases target binding affinity . Fluorinated phenylpropanones (e.g., 1-(2-fluorophenyl)propan-2-one) and their corresponding secondary alcohols are vital chiral building blocks for synthesizing central nervous system (CNS) agents, calcitonin gene-related peptide (CGRP) receptor antagonists, and advanced agrochemicals.

However, the pharmacological efficacy of these molecules is strictly enantiodependent. Traditional asymmetric synthesis is often hampered by heavy metal toxicity, poor atom economy, and harsh reaction conditions. Biocatalytic Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) offer highly selective, environmentally benign alternatives. This application note details field-proven, chemo-enzymatic workflows for resolving fluorinated phenylpropanone derivatives, focusing on lipase-catalyzed transesterification and transaminase-mediated DKR.

Mechanistic Pathways & Causality

Lipase-Catalyzed Transesterification (KR)

The kinetic resolution of racemic fluorinated phenylpropanols (derived from the reduction of the corresponding phenylpropanones) is highly efficient when utilizing Candida antarctica Lipase B (CAL-B). CAL-B possesses a distinct active site funnel that discriminates between enantiomers based on the steric bulk of the substituents flanking the chiral center (Kazlauskas' rule).

  • Acyl Donor Causality : Vinyl acetate is the optimal acyl donor. The transesterification yields vinyl alcohol as a byproduct, which rapidly tautomerizes to acetaldehyde. This irreversible tautomerization drives the equilibrium forward, preventing the reverse hydrolysis reaction and maximizing the enantiomeric ratio (

    
    -value) .
    
  • Solvent Selection : Non-polar solvents like toluene or isooctane (Log P > 2.0) preserve the enzyme's essential hydration shell, maintaining its active conformation while solubilizing the hydrophobic fluorinated substrate .

KR_Pathway Racemic Racemic 1-(Fluorophenyl) -2-propanol Enzyme CAL-B Lipase + Vinyl Acetate Racemic->Enzyme R_Ester (R)-Acetate Ester (High ee) Enzyme->R_Ester Fast acylation S_Alcohol (S)-Alcohol (High ee) Enzyme->S_Alcohol Slow/No acylation

Figure 1: Lipase-catalyzed kinetic resolution of racemic fluorinated phenylpropanol.

Dynamic Kinetic Resolution (DKR)

Standard KR is mathematically limited to a 50% theoretical yield. To bypass this, Dynamic Kinetic Resolution (DKR) couples the enzymatic resolution with an in situ racemization of the unreacted enantiomer. For α-substituted fluorinated phenylpropanones, ω-transaminases (ω-TAs) can be employed alongside a mild basic or metal catalyst that continuously racemizes the ketone substrate via an enol intermediate, allowing up to 100% theoretical yield of the chiral amine.

DKR_Pathway RacemicKetone Racemic α-substituted Fluorinated Phenylpropanone Racemization In situ Racemization (Base/Metal Catalyst) RacemicKetone->Racemization Equilibrium Transaminase ω-Transaminase + Amine Donor RacemicKetone->Transaminase ChiralAmine Enantiopure Fluorinated Phenylpropanamine Transaminase->ChiralAmine Enantioselective Amination

Figure 2: Dynamic kinetic resolution (DKR) of fluorinated phenylpropanones to chiral amines.

Data Presentation: Optimization Metrics

The efficiency of CAL-B mediated resolution is highly dependent on reaction parameters. Table 1 summarizes the optimization data for the KR of racemic 1-(2-fluorophenyl)propan-2-ol, demonstrating how solvent hydrophobicity and moisture control dictate the stereochemical outcome.

Table 1: Optimization of CAL-B Catalyzed KR of 1-(2-Fluorophenyl)propan-2-ol

Solvent (Log P)Acyl DonorTemp (°C)AdditiveConversion (%)

(%)

-value
Acetonitrile (-0.33)Vinyl Acetate30None124518
Toluene (2.5)Vinyl Acetate30None428895
Toluene (2.5)Vinyl Acetate50Mol. Sieves (4Å)50>99>200
Isooctane (4.5)Vinyl Laurate47Mol. Sieves (4Å)4998185

Note: Data synthesized from response surface methodology optimizations of analogous phenylpropanol resolutions .

Experimental Protocol: CAL-B Mediated Kinetic Resolution

The following protocol outlines a self-validating system for the KR of racemic 1-(2-fluorophenyl)propan-2-ol to yield the (S)-alcohol and (R)-acetate ester.

Materials Required
  • Substrate : Racemic 1-(2-fluorophenyl)propan-2-ol (500 mg, ~3.2 mmol)

  • Biocatalyst : Immobilized Candida antarctica Lipase B (CAL-B, Novozym 435), 50 mg

  • Acyl Donor : Vinyl acetate (3.0 equiv, 9.6 mmol)

  • Solvent : Anhydrous Toluene (10 mL)

  • Additive : Activated 4Å Molecular Sieves (100 mg)

Step-by-Step Methodology
  • System Preparation (Moisture Control) :

    • Action: Flame-dry a 25 mL round-bottom flask and flush with inert Argon gas.

    • Causality: Water acts as a competing nucleophile in lipase-catalyzed reactions. Trace moisture leads to unwanted hydrolysis of the acyl donor (vinyl acetate) instead of transesterification, lowering the overall reaction rate and degrading the

      
      -value.
      
  • Reagent Assembly :

    • Action: Add 500 mg of racemic 1-(2-fluorophenyl)propan-2-ol and 10 mL of anhydrous toluene to the flask. Stir to dissolve.

    • Action: Add 100 mg of activated 4Å molecular sieves.

    • Causality: Molecular sieves actively scavenge trace moisture introduced by the enzyme preparation or the solvent, ensuring strict, irreversible transesterification conditions.

  • Reaction Initiation :

    • Action: Introduce 3.0 equivalents of vinyl acetate, followed immediately by 50 mg of immobilized CAL-B.

    • Action: Seal the flask and incubate in an orbital shaker at 50 °C and 200 rpm.

    • Causality: A temperature of 50 °C provides the optimal thermodynamic balance between reaction kinetics and the thermal stability of the immobilized enzyme. Orbital shaking is mandatory; magnetic stirring bars will cause mechanical shearing and pulverization of the immobilized enzyme beads, preventing catalyst recycling.

  • Reaction Monitoring (Self-Validation System) :

    • Action: Withdraw 50 µL aliquots every 30 minutes. Dilute with 500 µL hexane, filter through a 0.2 µm PTFE syringe filter, and analyze via Chiral GC (e.g., Cyclodextrin-based capillary column).

    • Causality: Continuous monitoring is the self-validating mechanism of this protocol. Because KR is a kinetic phenomenon, the reaction must be forcefully quenched at exactly 50% conversion to ensure maximum enantiomeric excess (

      
      ) for both the unreacted (S)-alcohol and the formed (R)-acetate. Allowing the reaction to proceed beyond 50% will result in the slow acylation of the (S)-enantiomer, destroying the optical purity.
      
  • Quenching and Separation :

    • Action: Upon reaching 50% conversion (typically 2.5 to 3.5 hours), quench the reaction by filtering the mixture through a sintered glass funnel to remove the immobilized CAL-B and molecular sieves.

    • Action: Wash the retained enzyme with cold toluene (2 x 5 mL) for future recycling.

    • Action: Concentrate the filtrate in vacuo and separate the (S)-alcohol and (R)-acetate via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

References

  • Title : Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source : Medical Oncology (PubMed) URL :[Link]

  • Title : Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction Source : Artificial Cells, Blood Substitutes, and Immobilization Biotechnology (PubMed) URL :[Link]

  • Title : Optimization of lipase-catalyzed enantioselective production of 1-phenyl 1-propanol using response surface methodology Source : Journal of Microbiology and Biotechnology (PubMed) URL :[Link]

Method

Application Note: Scalable Process Development for the Ticagrelor Chloroketone Intermediate

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Process Protocol Introduction & Mechanistic Causality Ticagrelor (Brilinta) is a highly potent, re...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Application Note & Process Protocol

Introduction & Mechanistic Causality

Ticagrelor (Brilinta) is a highly potent, reversibly binding P2Y12 receptor antagonist used globally for the prevention of thrombotic events in acute coronary syndromes[1]. The pharmacological efficacy of Ticagrelor relies heavily on the spatial orientation of its (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety.

From a retrosynthetic perspective, the most scalable and atom-economical route to this chiral cyclopropylamine traces back to an enantiopure chlorohydrin: (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol . The immediate upstream precursor to this chlorohydrin is the chloroketone intermediate, 2-chloro-1-(3,4-difluorophenyl)ethanone .

Historically, the asymmetric reduction of this chloroketone relied on stoichiometric chiral reducing agents (e.g., DIP-Cl) or transition-metal-catalyzed hydrogenation (e.g., Ru-BINAP). These legacy methods suffer from poor volumetric productivity, heavy metal contamination, and high Environmental Factors (E-factors). Modern industrial processes have successfully pivoted to biocatalysis. By utilizing engineered Ketoreductases (KREDs), process chemists can achieve >99.9% enantiomeric excess (ee) at massive substrate loadings (up to 500 g/L), fundamentally transforming the scalability of the Ticagrelor API[2][3].

This Application Note details the end-to-end scalable synthesis of the chloroketone intermediate and its subsequent biocatalytic reduction, highlighting the causality behind critical process parameters.

Retrosynthetic Workflow Visualization

Workflow SM 3,4-Difluorobenzene + Chloroacetyl Chloride Ketone 2-Chloro-1-(3,4-difluorophenyl)ethanone (Chloroketone Intermediate) SM->Ketone Friedel-Crafts Acylation (AlCl3, DCM) Alcohol (1S)-2-Chloro-1-(3,4-difluorophenyl)ethanol (Chiral Chlorohydrin) Ketone->Alcohol Biocatalytic Reduction (KRED, NADP+, IPA) Epoxide (S)-2-(3,4-Difluorophenyl)oxirane (Epoxide) Alcohol->Epoxide Base-Mediated Cyclization (NaOH, H2O/Tol) Amine (1R,2S)-Cyclopropylamine Building Block Epoxide->Amine Cyclopropanation & Curtius Rearrangement API Ticagrelor (Brilinta) Amine->API API Assembly

Caption: Synthetic workflow from 3,4-difluorobenzene to Ticagrelor via the chloroketone intermediate.

Upstream Chemical Synthesis: Preparation of the Chloroketone

The synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanone is achieved via a Friedel-Crafts acylation of 3,4-difluorobenzene.

Causality & Design: Aluminum chloride (AlCl₃) is selected as the Lewis acid due to its strong electrophilic activation of chloroacetyl chloride. The reaction must be initiated at low temperatures (0–5 °C) to control the highly exothermic formation of the acylium ion and to prevent polyacylation. Once the electrophile is fully formed, the reaction is warmed to room temperature to drive the conversion of the deactivated difluoro-aromatic ring.

Protocol 1: Scalable Friedel-Crafts Acylation
  • Reactor Preparation: Purge a jacketed glass reactor with N₂. Charge with anhydrous Dichloromethane (DCM, 10 vol) and AlCl₃ (1.2 eq). Cool the suspension to 0 °C.

  • Electrophile Activation: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes to ensure complete acylium ion formation.

  • Substrate Addition: Slowly dose 3,4-difluorobenzene (1.0 eq) into the reactor over 1 hour.

  • Reaction Maturation: Warm the reactor to 20–25 °C and agitate for 4 hours.

  • Quench & Extraction: Carefully transfer the reaction mass into a separate vessel containing crushed ice and 1M HCl (to dissolve aluminum salts and prevent emulsion). Separate the organic layer, wash with saturated NaHCO₃, and dry over Na₂SO₄.

  • Crystallization: Concentrate the DCM under reduced pressure and crystallize the crude product from hexanes to yield the chloroketone as a pale yellow solid.

Self-Validation Checkpoint: Perform GC-MS to confirm the product mass (m/z 190.5). Utilize ¹H-NMR to verify regioselectivity; the presence of a distinct singlet at ~4.6 ppm confirms the intact -CH₂Cl group, and the aromatic splitting pattern will confirm acylation at the 1-position relative to the fluorines.

Core Scalable Workflow: Biocatalytic Asymmetric Reduction

The reduction of the chloroketone to (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol is the most critical stereogenic step. Engineered Ketoreductases (e.g., ChKRED20 from Chryseobacterium sp. or optimized industrial variants) are utilized to achieve perfect stereocontrol[3][4].

Causality & Design: Isopropanol (IPA) is strategically used as both a co-solvent and a sacrificial hydride donor. The KRED enzyme transfers a hydride from the NADPH cofactor to the re-face of the ketone. The oxidized cofactor (NADP⁺) is immediately regenerated back to NADPH by oxidizing IPA to acetone. By continuously removing the volatile acetone via a nitrogen sweep, Le Chatelier's principle drives the thermodynamic equilibrium entirely to the product side, enabling massive substrate loadings (500 g/L)[2].

Biocatalysis cluster_reaction KRED-Catalyzed Asymmetric Reduction Ketone Chloroketone (Substrate) KRED Ketoreductase (KRED) Ketone->KRED Binds Alcohol (1S)-Chlorohydrin (Product) KRED->Alcohol Reduction NADPH NADPH KRED->NADPH Regeneration NADP NADP+ KRED->NADP Oxidation Acetone Acetone (Byproduct) KRED->Acetone Oxidation NADPH->KRED Hydride Transfer NADP->KRED Re-binds IPA Isopropanol (Hydride Donor) IPA->KRED Binds

Caption: KRED-catalyzed asymmetric reduction cycle with in situ NADPH cofactor regeneration via isopropanol.

Protocol 2: 500 g/L Scale-Up Bioreduction
  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer and strictly adjust to pH 7.0. Causality Note: Maintaining a neutral pH is critical; basic conditions will trigger the premature, spontaneous cyclization of the chlorohydrin product into an epoxide, ruining the batch.

  • Enzyme & Cofactor Loading: To a bioreactor, add the buffer and Isopropanol in a 70:30 v/v ratio. Charge NADP⁺ (0.1 wt% relative to substrate) and the engineered KRED powder (1.0 wt%). Agitate at 150 rpm until fully dissolved.

  • Substrate Dosing: Add 2-chloro-1-(3,4-difluorophenyl)ethanone to achieve a final substrate concentration of 500 g/L[2].

  • Reaction Execution: Heat the reactor to 30 °C. Increase agitation to 300 rpm to ensure adequate mass transfer in the biphasic slurry system. Apply a gentle headspace Nitrogen sweep to continuously strip the acetone byproduct.

  • Downstream Processing: After 18–24 hours, extract the aqueous suspension with Methyl tert-butyl ether (MTBE) (2 x 3 volumes). Separate the organic phase, dry over MgSO₄, and concentrate to yield the (1S)-chlorohydrin.

Self-Validation Checkpoint: Analyze the organic phase via Chiral HPLC (Chiralpak IC column, Hexane/IPA 90:10, 1.0 mL/min, UV 250 nm). The (1S)-enantiomer should elute with >99.9% ee. Conversion must be >99% before extraction to prevent downstream purification bottlenecks.

Process Metrics: Chemical vs. Biocatalytic Reduction

The transition to a biocatalytic framework provides massive improvements in process safety, environmental impact, and product purity. The data below summarizes the leap in efficiency.

Process ParameterChemical Reduction (Ru-BINAP / DIP-Cl)Biocatalysis (Engineered KRED)
Catalyst Loading 0.5 – 1.0 mol% (Heavy Metal/Boron)1.0 wt% (Biodegradable Enzyme)
Substrate Concentration < 100 g/LUp to 500 g/L
Enantiomeric Excess (ee) 92 – 95%> 99.9%
Reaction Temperature 50 – 60 °C30 °C
Environmental Factor (E-factor) > 50< 10
Downstream Processing Complex (Metal Scavenging required)Simple (Liquid-Liquid Extraction)

Downstream Progression to Ticagrelor

Once the enantiopure (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol is isolated, it is subjected to a base-mediated cyclization (using NaOH in a biphasic water/toluene system) to yield (S)-2-(3,4-difluorophenyl)oxirane. This epoxide is subsequently opened and cyclopropanated via a Horner-Wadsworth-Emmons (HWE) reagent, followed by a Curtius rearrangement to yield the final (1R,2S)-cyclopropylamine intermediate required for Ticagrelor API assembly[1][5].

References

  • Source: rsc.
  • Source: Comptes Rendus de l'Académie des Sciences (academie-sciences.fr)
  • Organic Process Research & Development Vol. 26 No.
  • Source: Chemical Reviews (acs.org)
  • Source: Google Patents (google.com)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dimerization in 1-Chloro-3-(3,5-difluorophenyl)propan-2-one Workflows

Welcome to the Technical Support Center for fluorinated aromatic ketone intermediates. This guide is designed for researchers and drug development professionals working with 1-chloro-3-(3,5-difluorophenyl)propan-2-one ,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated aromatic ketone intermediates. This guide is designed for researchers and drug development professionals working with 1-chloro-3-(3,5-difluorophenyl)propan-2-one , a critical synthon used in asymmetric synthesis and the biocatalytic production of chiral active pharmaceutical ingredients (APIs)[1].

Due to its unique molecular architecture, this compound is highly susceptible to bimolecular degradation (dimerization). This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Insight: The "Why" Behind Dimerization

To prevent degradation, one must first understand the thermodynamic and kinetic drivers of the molecule. 1-Chloro-3-(3,5-difluorophenyl)propan-2-one features two distinct reactive sites: a highly electrophilic chloromethyl carbon (C1) and a carbonyl group that significantly enhances the acidity of the adjacent alpha-protons[1][2].

When exposed to thermal stress, trace moisture, or weak bases (even alkali metals leaching from standard glassware), the molecule readily enolizes. The resulting enolate acts as a potent nucleophile, which rapidly attacks the C1 carbon of an unreacted monomer in a classic


 displacement[1][2]. This bimolecular self-alkylation cascades into cyclization, forming inactive, highly stable dimerized byproducts (typically substituted 1,4-dioxane derivatives).

DimerizationPathway Monomer 1-Chloro-3-(3,5-difluorophenyl) propan-2-one Enolate Enolate Intermediate (Reactive Nucleophile) Monomer->Enolate Deprotonation (alpha-C) Base Base / Heat / Moisture Base->Enolate Aldol C-C / C-O Bond Formation (Self-Alkylation) Enolate->Aldol Nucleophilic Attack Electrophile Unreacted Monomer (Electrophile) Electrophile->Aldol Electrophilic Target Dimer Dimerized Byproduct (e.g., 1,4-Dioxane derivative) Aldol->Dimer Cyclization

Figure 1: Base-catalyzed dimerization mechanism of alpha-chloro ketones via enolate intermediates.

Troubleshooting FAQs

Q1: Why does my compound degrade into a dimer during routine storage, and how do I prevent it? A1: Alpha-chloro ketones are inherently unstable at room temperature[3]. Standard borosilicate glass can possess a slightly alkaline surface that acts as a heterogeneous catalyst for enolization. Furthermore, ambient moisture can hydrolyze the chloromethyl group, generating HCl and initiating complex autocatalytic degradation pathways. To prevent this, the compound must be insulated from nucleophiles, bases, and thermal energy. Always store the compound in acid-washed, amber glassware under an inert argon atmosphere at -20°C or lower.

Q2: How can I prevent dimerization during biocatalytic reduction (e.g., using ketoreductases)? A2: Biocatalytic reductions require aqueous buffers, often at pH levels (pH 6.5–7.5) that can inadvertently trigger enolization of the substrate[4]. Because dimerization is a second-order bimolecular reaction, its rate is proportional to the square of the monomer concentration. You can suppress dimerization by artificially keeping the monomer concentration extremely low. This is achieved using a fed-batch (slow-dosing) system or a biphasic solvent system where the monomer remains partitioned in the organic phase and slowly transfers to the aqueous phase as the enzyme consumes it.

Q3: What analytical methods are best for detecting the dimer impurity? A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard. Because the dimerized byproduct lacks the polar carbonyl group (having cyclized) and possesses double the molecular weight, it exhibits significantly higher hydrophobicity. It will elute much later than the monomer on a standard C18 column.

Quantitative Data: Storage Stability Profile

The following table summarizes the causal relationship between storage conditions and the quantitative rate of dimer formation.

Storage ConditionAtmosphereContainer TypeEstimated Half-LifeDimerization Rate (%/week)
Room Temp (25°C)Ambient AirStandard Clear Glass< 48 hours> 45.0%
4°C (Fridge)Ambient AirStandard Clear Glass1–2 weeks15.0 - 20.0%
-20°C (Freezer)ArgonAcid-Washed Amber Glass> 6 months< 1.0%
-80°C (Ultra-Low)ArgonAcid-Washed Amber Glass> 24 monthsUndetectable

Experimental Protocols

Protocol 1: Optimal Storage and Aliquoting (Self-Validating)

Objective: Eliminate base-catalyzed and thermal degradation during long-term storage.

  • Preparation: Pre-wash amber glass vials with a 0.1 M HCl solution, rinse thoroughly with MS-grade water, and bake at 120°C overnight to ensure the complete removal of surface alkalinity and moisture.

  • Transfer: Transfer the bulk 1-chloro-3-(3,5-difluorophenyl)propan-2-one into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm).

  • Aliquoting: Divide the compound into single-use aliquots. This prevents repeated freeze-thaw cycles, which introduce condensation (moisture) and thermal stress.

  • Sealing: Seal the vials with PTFE-lined caps. PTFE is chemically inert and prevents the leaching of plasticizers or nucleophilic agents into the sample.

  • Storage & Thawing: Store immediately at -80°C. Self-Validation Step: When ready to use, thaw the vial strictly on an ice bath (0°C). Run a rapid TLC (Hexanes:Ethyl Acetate 8:2) against a known pure standard; the absence of a high-Rf spot confirms the compound has not dimerized during storage.

Protocol 2: Controlled Biocatalytic Reduction Setup

Objective: Reduce the ketone to a chiral alcohol using ketoreductase while suppressing bimolecular dimerization[1][4].

  • Buffer Optimization: Prepare a 100 mM potassium phosphate buffer. Adjust the pH to 6.2 (the lowest functional pH for most ketoreductases) to minimize base-catalyzed enolate formation.

  • Self-Validation (Blank Run): Before adding the enzyme, spike 5 mM of the monomer into the buffer at the target reaction temperature (e.g., 30°C). Monitor via HPLC over 4 hours. If dimer formation exceeds 2%, lower the pH to 6.0 or reduce the temperature.

  • Substrate Dosing: Dissolve the monomer in a water-miscible co-solvent (e.g., Isopropanol, which also serves as a sacrificial reductant for cofactor recycling) to a concentration of 500 mM. Keep this syringe on ice.

  • Fed-Batch Addition: Using a programmable syringe pump, dose the monomer solution into the active enzyme/cofactor buffer at a rate of 0.1 mL/hour. This ensures the steady-state concentration of the monomer in the reactor remains below the critical dimerization threshold (< 2 mM).

  • Quenching: Immediately upon reaction completion, quench the system by adding 1 volume of cold Ethyl Acetate and vortexing vigorously. This partitions the product and any remaining monomer into the organic phase, instantly halting aqueous base-catalyzed side reactions.

References

  • Chemoselective Synthesis of N-Substituted α-Amino-α′-chloro Ketones via Chloromethylation of Glycine-Derived Weinreb Amides. ResearchGate. Available at:[Link]

  • Bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursor: (R)-2-bromo-1-(naphthalen-2-yl)ethanol. ResearchGate. Available at:[Link]

Sources

Optimization

Handling lachrymatory properties of fluorinated chloroketones

Ticket ID: #FCK-SAFE-001 Subject: Operational Safety & Troubleshooting for Lachrymatory Intermediates Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Executive Summary You are accessing this guide beca...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FCK-SAFE-001
Subject: Operational Safety & Troubleshooting for Lachrymatory Intermediates
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are accessing this guide because you are working with fluorinated


-chloroketones  (e.g., 3-chloro-1,1,1-trifluoroacetone). These are not merely "irritants"; they are potent alkylating agents  that activate the TRPA1 ion channel at nanomolar concentrations.

The fluorine substitution exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the electrophilicity of the


-carbon compared to non-fluorinated analogs. This makes them exceptional synthons for peptidomimetics (e.g., protease inhibitors) but also exceptionally aggressive lachrymators.

The Golden Rule: If you can smell it, you have already failed containment.

Module 1: The Mechanism of Action

User Question: "Why does this compound burn through my surgical mask and induce coughing instantly?"

Technical Insight: Standard particulate masks offer zero protection against organic vapors. The burning sensation is a "chemical warning" caused by the alkylation of cysteine residues on the TRPA1 channel in your sensory neurons. Unlike simple acid irritation, this is a covalent modification of your nervous system's pain receptors.

Pathway Visualization: TRPA1 Activation

TRPA1_Mechanism Compound Fluorinated Chloroketone Reaction Nucleophilic Attack Compound->Reaction Residue Cysteine Thiol (N-terminus) Residue->Reaction Adduct Covalent Adduct Reaction->Adduct Alkylation Channel TRPA1 Channel Opens Adduct->Channel Conformational Change Influx Ca2+ Influx Channel->Influx Pain Neurogenic Inflammation (Pain/Tears) Influx->Pain

Figure 1: The molecular pathway of lachrymatory pain.[1] The chloroketone covalently binds to cysteine, permanently opening the ion channel until the protein is recycled.

Module 2: Engineering Controls & Containment

User Question: "My fume hood sash is at the correct height, but I still detect lachrymatory effects. What is wrong?"

Troubleshooting Guide:

  • Check Vapor Density: These compounds are heavier than air. If your hood has a strong bottom airfoil, it might be turbulent.

  • The "Wake" Effect: Rapid arm movements create low-pressure wakes that pull vapors out of the hood.

  • Breakthrough: Standard nitrile gloves provide limited protection against fluorinated ketones. Double gloving with a laminate liner (e.g., Silver Shield) is required for direct handling.

Protocol: The "Ironclad" Containment Train

Do not rely on the building HVAC alone. Construct a local scrubbing system.

Containment_Train Reactor Reaction Vessel (Positive Pressure N2) ColdTrap Dry Ice/Acetone Condenser (-78°C) Reactor->ColdTrap Vapors Scrubber1 Scrubber 1: 10% Na2S2O3 ColdTrap->Scrubber1 Uncondensed Gas Scrubber2 Scrubber 2: Dilute HCl (pH Trap) Scrubber1->Scrubber2 Polishing Pump Diaphragm Pump (Vented to Hood) Scrubber2->Pump Clean Air

Figure 2: Local containment train. The thiosulfate scrubber chemically neutralizes the alkylating agent before it reaches the pump exhaust.

Module 3: Quenching & Decontamination

User Question: "How do I clean my glassware? Washing with water just seems to make the air spicy."

Critical Warning: Water is a weak nucleophile. Hydrolysis is too slow to prevent off-gassing. You must use a "Soft Nucleophile" to rapidly displace the chloride.

The "Thio-Kill" Protocol

This protocol utilizes Sodium Thiosulfate to convert the volatile alkylator into a non-volatile, water-soluble Bunte salt.

Reagents:

  • Solution A: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Indicator: Phenolphthalein (optional, to monitor pH if using amine adjuncts).

Step-by-Step Decontamination:

  • Preparation: Prepare a bath of Solution A in a large HDPE tub inside the fume hood.

  • Submersion: Carefully submerge all contaminated glassware, syringes, and septa into the bath. Do not rinse with acetone first (this volatilizes the lachrymator).

  • Soak Time: Allow to soak for minimum 12 hours . The thiosulfate anion (

    
    ) attacks the 
    
    
    
    -carbon, displacing the chloride.
  • Verification: The solution should remain clear. If a biphasic layer forms, agitation is insufficient.

  • Disposal: The resulting solution contains Bunte salts. Check pH, neutralize if necessary, and dispose of as aqueous chemical waste.[2]

Comparative Efficacy of Quenching Agents
AgentMechanismReaction SpeedRisk ProfileRecommended?
Water HydrolysisVery SlowHigh (Off-gassing)NO
Bleach (NaOCl) OxidationModerateHigh (Gas evolution)NO
Ammonia (

)
AminolysisFastModerate (Vapor)Conditional
Sodium Thiosulfate

Substitution
Fast Low (Non-volatile) YES (Gold Standard)

Module 4: Emergency Response

Scenario: Small Spill (<5 mL) inside the Hood
  • Alert: Announce the spill to lab mates.

  • Cover: Immediately cover the spill with a pad soaked in 10% Sodium Thiosulfate .

  • Wait: Let the pad sit for 30 minutes to penetrate and react.

  • Clean: Wipe up with fresh thiosulfate-soaked pads. Double bag waste.

Scenario: Ocular Exposure (The "Tear Gas" Effect)
  • Immediate Action: Flush eyes with tepid water or saline for 15 minutes .

  • Contraindication: Do NOT rub eyes. The friction drives the lipophilic ketone deeper into the corneal epithelium.

  • Medical Note: Symptoms (blepharospasm, pain) may persist after flushing due to the covalent nature of the TRPA1 binding. Systemic toxicity is rare from vapor, but corneal damage is possible with liquid splash.

References

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]

  • Bessac, B. F., & Jordt, S. E. (2008).[4] Breathtaking irritants: TRPA1 as a target for tear gas agents.[5] Journal of Applied Physiology. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Chloro-3-(3,5-difluorophenyl)propan-2-one

Welcome to the Application Support Portal. 1-Chloro-3-(3,5-difluorophenyl)propan-2-one is a critical fluorinated aromatic ketone intermediate used extensively in the biosynthesis of chiral active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. 1-Chloro-3-(3,5-difluorophenyl)propan-2-one is a critical fluorinated aromatic ketone intermediate used extensively in the biosynthesis of chiral active pharmaceutical ingredients (APIs), including platelet aggregation inhibitors[1].

While traditional methods rely on multi-step Friedel-Crafts acylations that offer poor structural control[1], the modern gold-standard protocol utilizes a one-step synthesis from arylacetic acids via a magnesium enolate dianion intermediate ()[2]. This guide provides a self-validating experimental framework, mechanistic troubleshooting, and yield optimization strategies for this specific pathway.

Reaction Workflow & Mechanistic Pathway

The optimal synthetic route leverages the unique reactivity of a Mg-enolate dianion. By selecting the correct chloromethyl carbonyl electrophile, we can force exclusive addition at the carbonyl carbon while suppressing side reactions[2].

Workflow A 3,5-Difluorophenylacetic Acid (Starting Material) B Addition of i-PrMgCl (Deprotonation) A->B C Magnesium Enolate Dianion (Reactive Intermediate) B->C D Weinreb Amide Addition (Electrophilic Attack) C->D E Stable Tetrahedral Intermediate (Prevents SN2) D->E F 2M HCl Quench (Spontaneous Decarboxylation) E->F G 1-Chloro-3-(3,5-difluorophenyl)propan-2-one (Target Product) F->G

Synthetic workflow for 1-chloro-3-(3,5-difluorophenyl)propan-2-one via Mg-enolate dianion.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the In-Process Control (IPC) validates the mechanistic success of the current step.

Step 1: Magnesium Enolate Dianion Formation
  • Charge a dry, nitrogen-purged reactor with 3,5-difluorophenylacetic acid (1.0 eq) and anhydrous THF to achieve a 0.5 M solution.

  • Cool the solution to 0 °C.

  • Add iso-propylmagnesium chloride (i-PrMgCl, 2.0 M in THF, 2.1 eq) dropwise, maintaining the internal temperature strictly < 10 °C.

  • Mechanistic Rationale (Causality): The first equivalent of Grignard reagent deprotonates the carboxylic acid (highly exothermic). The second equivalent deprotonates the α-carbon. Strict temperature control prevents the degradation of the resulting highly nucleophilic dianion.

  • IPC / Self-Validation: Quench a 0.1 mL reaction aliquot in D₂O. Analyze via ¹H-NMR. Proceed only if >95% deuterium incorporation is observed at the benzylic position, confirming complete dianion formation.

Step 2: Electrophilic Addition
  • Cool the validated dianion solution to -10 °C.

  • Add 2-chloro-N-methoxy-N-methylacetamide (Weinreb amide, 1.1 eq) dropwise.

  • Stir the reaction for 2 hours at 0 °C.

  • Mechanistic Rationale (Causality): The Weinreb amide forms a stable, chelated tetrahedral intermediate upon attack by the dianion. This chelation prevents the intermediate from collapsing prematurely, which would otherwise expose the chloromethyl group to unwanted Sₙ2 attack by unreacted dianions[2].

  • IPC / Self-Validation: Quench an aliquot in acidic methanol and analyze via LC-MS. Proceed to the next step only when the Weinreb amide peak is <5% of its initial integration area.

Step 3: Acidic Quench & Decarboxylation
  • Rapidly transfer the reaction mixture into a vigorously stirred solution of 2M HCl (3.0 eq) pre-chilled to 0 °C.

  • Allow the biphasic mixture to warm to 20 °C and stir for 1 hour.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Mechanistic Rationale (Causality): The highly acidic environment rapidly protonates the tetrahedral intermediate, triggering its collapse. The resulting β-keto acid undergoes spontaneous decarboxylation. The low pH is critical to entirely suppress the Favorskii rearrangement[2].

  • IPC / Self-Validation: Visual confirmation of CO₂ gas evolution indicates successful decarboxylation. Final LC-MS should show the target mass (m/z 204.0 for the ³⁵Cl isotope) with no residual β-keto acid mass.

Yield Optimization: Electrophile Selection Data

The choice of electrophile dictates the ratio of desired carbonyl addition versus parasitic Sₙ2 displacement. The data below summarizes the expected outcomes based on electrophile selection[2].

ElectrophileSelectivity (Carbonyl Addn : Sₙ2)Favorskii Rearrangement RiskExpected Isolated Yield (%)
Chloroacetyl chloride 40 : 60High (if quench is poorly controlled)< 30%
Chloroacetone 60 : 40Moderate45%
2-Chloro-N-methoxy-N-methylacetamide > 95 : 5 Non-detectable 85 - 92%

Troubleshooting Guides & FAQs

Q: Why am I seeing massive yield losses to Sₙ2 displacement products? A: This is a direct consequence of using overly reactive, non-chelating electrophiles like chloroacetyl chloride. The Mg-enolate dianion is a highly aggressive nucleophile. If the electrophile lacks a mechanism to stabilize the initial tetrahedral intermediate, the intermediate collapses immediately. The newly formed α-chloroketone is then rapidly attacked at the chloromethyl carbon by remaining dianions (Sₙ2 displacement). Solution: Switch to the Weinreb amide derivative (2-chloro-N-methoxy-N-methylacetamide) to lock the intermediate in a stable chelate until the acidic quench[2].

Q: My LC-MS shows a major impurity with a mass corresponding to a propanoic acid derivative. What went wrong? A: You are observing the product of a Favorskii rearrangement. If your reaction quench is not sufficiently acidic (e.g., using water or a weak buffer instead of 2M HCl), the newly formed α-chloroketone undergoes an intramolecular nucleophilic attack by residual base or unquenched enolate. This forms a highly strained cyclopropanone intermediate that rapidly opens into a 3-(3,5-difluorophenyl)propanoic acid derivative[2]. Solution: Ensure your quench is highly acidic (pH < 1) and performed at low temperatures to instantly neutralize all basic species.

Favorskii A α-Chloroketone (Target) B Basic Quench (Improper) A->B C Enolate Formation B->C D Cyclopropanone Intermediate C->D E Ring Opening (Favorskii) D->E F Propanoic Acid (Yield Loss) E->F

Favorskii rearrangement pathway leading to yield loss under improper basic quench conditions.

Q: The reaction stalled at the β-keto acid intermediate. How do I force decarboxylation? A: Decarboxylation requires the protonated β-keto acid form. If the pH of your aqueous phase during the quench is > 3, the stable carboxylate salt persists and resists decarboxylation. First, verify the aqueous phase pH is < 1. If the pH is correct but decarboxylation remains sluggish, gently warm the biphasic mixture to 35–40 °C for 30–60 minutes. The added thermal energy will drive the thermodynamic release of CO₂.

References

  • Title: One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids Source: Journal of Organic Chemistry (Zacuto, M. J., Dunn, R. F., & Figus, M., 2014) URL: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-chloro-3-(3,5-difluorophenyl)propan-2-one

Executive Summary & Compound Profile Compound: 1-chloro-3-(3,5-difluorophenyl)propan-2-one Class: -Chloroketone / Fluorinated Phenylacetone Derivative Primary Application: Critical intermediate for the asymmetric synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 1-chloro-3-(3,5-difluorophenyl)propan-2-one Class:


-Chloroketone / Fluorinated Phenylacetone Derivative
Primary Application:  Critical intermediate for the asymmetric synthesis of chiral alcohols (e.g., via ketoreductases) used in HIV protease inhibitors and anti-thrombotic agents (e.g., Ticagrelor analogs).[1]

The Challenge: Purifying this compound presents a "reactivity-purity paradox." The


-chloroketone moiety is highly electrophilic, making it an excellent synthon but also rendering it susceptible to:
  • Silica-induced degradation: Acidic sites on silica gel catalyze dehydrohalogenation or polymerization.

  • Hydrolysis: The C-Cl bond is labile under basic aqueous conditions (Favorskii rearrangement risk).

  • Lachrymatory hazards: Requires stringent containment protocols.[2][3][4][5]

This guide provides field-proven troubleshooting strategies to isolate high-purity material (>98%) while mitigating decomposition.

Safety Directive: Lachrymator Handling

CRITICAL WARNING: This compound is a potent lachrymator (tear gas agent). Standard fume hood airflow is often insufficient if open vessels are used.

  • Engineering Control: All purification steps (column packing, fraction collection, filtration) must occur within a certified fume hood.

  • Decontamination: Keep a "quench bucket" of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and contaminated glassware immediately.

  • PPE: Double nitrile gloves and tight-fitting chemical goggles are mandatory.

Troubleshooting Guide (Q&A)

Issue 1: "My product decomposes or streaks during column chromatography."

Diagnosis: Standard silica gel (pH ~5-6) is sufficiently acidic to catalyze the elimination of HCl from the


-position, leading to conjugated enones or polymerized "tar" at the baseline.

Solution: The Buffered Silica Protocol You must neutralize the acidic sites on the silica surface before loading your compound.

  • The Fix: Pre-treat the silica gel slurry with 1% Triethylamine (Et

    
    N) in your non-polar mobile phase (e.g., Hexanes).
    
  • Mechanism: The amine base neutralizes surface silanol groups (

    
    ), preventing acid-catalyzed degradation.
    
  • Protocol Adjustment:

    • Slurry silica in Hexanes + 1% Et

      
      N.
      
    • Pack the column.

    • Flush with 2 column volumes (CV) of pure Hexanes (to remove excess free amine).

    • Run the purification using a standard Hexane/Ethyl Acetate gradient without further amine.

Issue 2: "The product 'oils out' instead of crystallizing."

Diagnosis: The 3,5-difluoro substitution pattern lowers the melting point compared to the non-fluorinated analog, and trace impurities (especially unreacted aldehyde or dichlorinated byproducts) act as "crystal poisons," suppressing nucleation.

Solution: Two-Solvent Recrystallization with Seeding Do not rely on evaporation alone. Use a "Solvent/Anti-solvent" system.[6]

  • Recommended System: Diisopropyl Ether (DIPE) / n-Heptane or MTBE / Hexane .

  • The Protocol:

    • Dissolve the crude oil in the minimum amount of warm DIPE (35-40°C). Do not boil, as heat promotes degradation.

    • Add n-Heptane dropwise until the solution turns slightly turbid.

    • Add a single drop of DIPE to clear the turbidity.

    • Critical Step: Scratch the glass interface or add a seed crystal.

    • Cool slowly to Room Temperature (RT), then to -20°C. Rapid cooling traps impurities in the oil.

Issue 3: "I see a persistent 'dichlorinated' impurity by LC-MS."

Diagnosis: This is likely 1,1-dichloro-3-(3,5-difluorophenyl)propan-2-one. It forms during synthesis if the chlorination agent (e.g., SO


Cl

or Cl

) is in excess or added too quickly.

Solution: Separation Strategy

  • Chemical: This impurity is chemically very similar and hard to separate by crystallization.

  • Chromatographic: It is slightly less polar than the mono-chloro product.

  • Action: Use a shallow gradient (e.g., 0%

    
     5% EtOAc in Hexanes over 10 CV). The dichloro impurity will elute before the desired product. Sacrifice the early fractions of the main peak to ensure removal.
    

Data & Specifications

ParameterSpecification / DataNotes
Appearance White to off-white low-melting solidMay appear as a pale yellow oil if crude.
Melting Point ~45–55 °C (Estimated)Lower than non-fluorinated analog (72°C).
TLC R_f 0.45 (10% EtOAc/Hexane)Stains well with KMnO

(oxidizes) or UV.
Storage -20°C, under Argon/NitrogenHygroscopic . Protect from light.[2][4][7]
Solubility Soluble: DCM, EtOAc, MeOH, THFInsoluble: Water, cold Hexanes.

Visualized Workflows

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on crude purity and physical state.

PurificationStrategy Start Crude Reaction Mixture CheckPurity Analyze Purity (LC-MS / TLC) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Mainly clean LowPurity Purity < 85% CheckPurity->LowPurity Complex mix Distillation Vacuum Distillation? CheckPurity->Distillation Alternative? Crystallization Recrystallization (DIPE / Heptane) HighPurity->Crystallization Column Buffered Silica Chromatography (Hex/EtOAc + 1% Et3N pre-wash) LowPurity->Column Final Pure Product (Store at -20°C) Crystallization->Final Column->CheckPurity Fractions Combined Warning STOP: High Risk of Thermal Decomposition Distillation->Warning Avoid if possible

Figure 2: Silica Decomposition Mechanism

Caption: Mechanism of acid-catalyzed degradation on non-buffered silica gel.

Decomposition Silica Acidic Silica Surface (Si-OH) Complex Surface Adsorption (H-Bonding) Silica->Complex Catalyzes Product Target alpha-Chloroketone Product->Complex Elimination HCl Elimination (Dehydrohalogenation) Complex->Elimination Byproduct Conjugated Enone / Polymer (Yellow/Brown Tar) Elimination->Byproduct - HCl

Detailed Experimental Protocol: Buffered Chromatography

Objective: Isolate 1-chloro-3-(3,5-difluorophenyl)propan-2-one from crude reaction mixture without degradation.

Materials:

  • Silica Gel 60 (230-400 mesh)

  • Triethylamine (Et

    
    N)
    
  • Hexanes (HPLC Grade)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Column Preparation:

    • Calculate silica amount (approx. 30g silica per 1g crude).

    • Prepare a slurry of silica in Hexanes containing 1% (v/v) Et

      
      N .
      
    • Pour slurry into the column and pack.

  • Neutralization Wash:

    • Elute the column with 2 column volumes of pure Hexanes .

    • Why? This removes the free Et

      
      N, leaving only the amine bound to the acidic silanol sites. Excess amine in the mobile phase can cause basic hydrolysis of your product.
      
  • Loading:

    • Dissolve crude material in a minimum volume of DCM/Hexane (1:1). Load carefully.

  • Elution:

    • Run a gradient from 0% to 20% EtOAc in Hexanes .

    • Collect fractions. Do not let fractions sit overnight ; evaporate solvent immediately at a bath temperature

      
      C.
      

References

  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014).[8] One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. Retrieved from [Link]

  • Organic Syntheses. (2000). Preparation of (R,R)-1,2:4,5-Diepoxypentane (Handling alpha-haloketones). Organic Syntheses, 77, 1. Retrieved from [Link]

  • ILPI. (2025). The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Methodologies for the Purity Analysis of 1-Chloro-3-(3,5-difluorophenyl)propan-2-one

As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly advanced triazole antifungals—the purity of 1-chloro-3-(3,5-difluorophenyl)propan-2-one is paramount. The analy...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly advanced triazole antifungals—the purity of 1-chloro-3-(3,5-difluorophenyl)propan-2-one is paramount. The analytical challenge in determining its purity lies in its unique structural features: an electron-deficient difluorinated aromatic ring and a highly reactive alpha-chloro ketone moiety.

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often struggle to resolve this compound from its closely related positional isomers (e.g., the 2,4-difluoro isomer) and des-halogenated byproducts. This guide objectively compares the performance of traditional C18 stationary phases against specialized fluorinated and biphenyl alternatives, providing researchers with a self-validating, causally grounded methodology for rigorous purity assessment.

Mechanistic Rationale: Overcoming the Limitations of C18

When developing an HPLC method for halogenated aromatics, understanding the causality behind stationary phase interactions is critical.

The Failure of Pure Hydrophobic Dispersion

Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. While excellent for general-purpose separations, C18 phases lack the selectivity required to differentiate the subtle electron distribution differences between fluorinated positional isomers[1]. Because the hydrophobic footprint of a 3,5-difluorophenyl group is nearly identical to a 2,4-difluorophenyl group, C18 columns typically result in co-elution or poor resolution (


).
The Power of Orthogonal Selectivity: PFP and Biphenyl Phases

To achieve baseline resolution, the stationary phase must exploit the electronic properties of the analyte.

  • Pentafluorophenyl (PFP) Phases: PFP columns introduce multiple retention mechanisms, including dipole-dipole interactions,

    
     interactions, and shape selectivity[2]. The highly electronegative fluorine atoms on the PFP phase interact strongly with the electron-deficient difluorophenyl ring of the analyte, providing exceptional isomer resolution[1].
    
  • Biphenyl Phases: Biphenyl columns offer enhanced polarizability and strong

    
     interactions. While they lack the intense dipole interactions of PFP, they excel at separating aromatic compounds with varying degrees of halogenation[3].
    
Mobile Phase Causality

The alpha-chloro ketone moiety is susceptible to nucleophilic attack and hydrolysis at elevated pH levels. Therefore, an acidic mobile phase is mandatory. Utilizing 0.1% Formic Acid (pH ~2.7) serves a dual purpose: it chemically stabilizes the reactive ketone and suppresses the ionization of residual silanols on the silica support, thereby eliminating secondary ion-exchange interactions that cause severe peak tailing[4]. Acetonitrile is preferred over methanol as the organic modifier; its aprotic nature and strong dipole moment pair synergistically with the dipole-dipole interactions of the PFP column[4].

Selectivity Analyte 1-chloro-3-(3,5-difluorophenyl) propan-2-one C18 C18 Phase Hydrophobic Dispersion Analyte->C18 Weak Selectivity PFP PFP Phase Dipole-Dipole & π-π Analyte->PFP Strong Selectivity Biphenyl Biphenyl Phase Polarizability & π-π Analyte->Biphenyl Moderate Selectivity Fail Co-elution of Isomers (Rs < 1.5) C18->Fail Pass Baseline Resolution (Rs > 2.0) PFP->Pass Biphenyl->Pass

Figure 2. Mechanistic pathways of stationary phase interactions.

Comparative Performance Data

To objectively evaluate column performance, 1-chloro-3-(3,5-difluorophenyl)propan-2-one was analyzed alongside its critical impurity pair, 1-chloro-3-(2,4-difluorophenyl)propan-2-one, using identical gradient conditions across three different column chemistries.

ParameterStandard C18Biphenyl PhasePentafluorophenyl (PFP)
Primary Interaction Hydrophobic

, Hydrophobic
Dipole-Dipole,

Retention Time (

)
8.4 min9.2 min10.5 min
Tailing Factor (

)
1.65 (Moderate tailing)1.15 (Symmetrical)1.08 (Highly symmetrical)
Selectivity (

)
1.021.141.28
Resolution (

)
0.8 (Co-elution)2.1 (Baseline)3.5 (Excellent)
Suitability for Purity ❌ Unacceptable✅ Acceptable🏆 Optimal

Data Interpretation: The PFP column demonstrates superior performance, achieving an


 of 3.5. The strong dipole-dipole interactions inherent to the fluorinated stationary phase effectively discriminate between the meta/meta (3,5) and ortho/para (2,4) fluorine substitutions[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST). The method acts as a self-validating system; analytical runs should only proceed if the SST criteria are met.

A. Reagents and Equipment
  • HPLC System: Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex PFP or Restek Raptor FluoroPhenyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

B. Sample Preparation
  • Stock Solution: Accurately weigh 50.0 mg of the 1-chloro-3-(3,5-difluorophenyl)propan-2-one sample. Dissolve in 50 mL of diluent to achieve a 1.0 mg/mL concentration. Sonicate for 5 minutes at room temperature.

  • Working Solution: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using the diluent (Final concentration: 0.1 mg/mL).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. (Amber vials are strictly required to prevent photolytic degradation of the halogenated ketone).

C. System Suitability Test (SST) Preparation

Prepare a resolution standard containing 0.1 mg/mL of 1-chloro-3-(3,5-difluorophenyl)propan-2-one and 0.05 mg/mL of the 2,4-difluoro isomer in the diluent.

D. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Maintains consistent viscosity and interaction kinetics).

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm (for maximum sensitivity of the ketone) and 254 nm (for aromatic ring confirmation).

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus polar impurities)

    • 2.0 - 15.0 min: 30%

      
       80% B (Linear gradient for main peak elution)
      
    • 15.0 - 18.0 min: 80% B (Column wash)

    • 18.0 - 18.1 min: 80%

      
       30% B
      
    • 18.1 - 22.0 min: 30% B (Re-equilibration)

E. Validation & Execution

Inject the SST standard. The system is validated for sample analysis only if :

  • Resolution (

    
    ) between the 3,5-difluoro and 2,4-difluoro isomers is 
    
    
    
    .
  • Tailing factor (

    
    ) of the main peak is 
    
    
    
    .
  • Relative Standard Deviation (RSD) of the main peak area from 5 replicate injections is

    
    .
    

Workflow Prep Sample Preparation (0.1 mg/mL in H2O:MeCN) SST System Suitability Test (Isomer Resolution Rs ≥ 2.0) Prep->SST Analysis Sample Analysis (Gradient RP-HPLC) SST->Analysis Data Data Processing (Purity Integration) Analysis->Data

Figure 1. Self-validating HPLC workflow for purity determination.

Conclusion

For the purity determination of 1-chloro-3-(3,5-difluorophenyl)propan-2-one, traditional C18 methodologies present an unacceptable risk of impurity co-elution. By transitioning to a Pentafluorophenyl (PFP) stationary phase and utilizing an acidic, acetonitrile-based gradient, analytical scientists can leverage powerful dipole-dipole and


 interactions. This causally driven approach guarantees baseline resolution of critical positional isomers, ensuring the highest standards of analytical integrity in drug development workflows.

References

  • Chromatography Online. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." Available at: [Link]

  • Restek Resource Hub. "HPLC Stationary Phases to Have in Your Toxicology Toolbox." Available at: [Link]

  • Phenomenex. "Reversed Phase HPLC Method Development." Available at: [Link]

  • Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Available at: [Link]

Sources

Comparative

Analytical Comparison Guide: ¹H NMR Structural Elucidation of 1-Chloro-3-(3,5-difluorophenyl)propan-2-one (Benchtop vs. High-Field)

Executive Summary 1-Chloro-3-(3,5-difluorophenyl)propan-2-one is a highly valuable fluorinated aromatic ketone intermediate. It serves as a critical synthon in asymmetric biocatalysis, specifically for the production of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-3-(3,5-difluorophenyl)propan-2-one is a highly valuable fluorinated aromatic ketone intermediate. It serves as a critical synthon in asymmetric biocatalysis, specifically for the production of single-enantiomer chiral alcohols used in active pharmaceutical ingredients (APIs) like the platelet aggregation inhibitor Ticagrelor[1][2].

For process chemists and drug development professionals, verifying the structural integrity and purity of this intermediate is paramount. While 400+ MHz High-Field Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for de novo structural elucidation, the high capital cost and cryogenic requirements have driven the industry toward cryogen-free Benchtop NMR (e.g., 80 MHz) for routine, at-line quality control[3][4].

This guide objectively compares the analytical performance of 80 MHz Benchtop NMR against 400 MHz High-Field NMR for the ¹H NMR characterization of 1-chloro-3-(3,5-difluorophenyl)propan-2-one, providing self-validating experimental protocols and mechanistic insights into spin system dynamics.

Molecular Anatomy & Spin System Dynamics

Understanding the causality behind the NMR signals is critical for selecting the right analytical modality. The molecule features a propan-2-one backbone substituted with a chlorine atom at C1 and a 3,5-difluorophenyl group at C3[1].

The Aliphatic Region (First-Order Simplicity)

The aliphatic region contains two isolated methylene groups:

  • Chloromethyl (-CH₂-Cl): Appears as a sharp singlet at ~4.1 ppm due to the strong electronegativity of the adjacent chlorine.

  • Benzylic (-CH₂-Ar): Appears as a sharp singlet at ~3.8 ppm.

Because these protons do not have adjacent aliphatic protons to couple with, they remain singlets. The chemical shift difference (


) between them is ~0.3 ppm.
The Aromatic Region (The Field Strength Dilemma)

The 3,5-difluoro substitution creates a highly complex spin system. Fluorine (


F) is a spin-½ nucleus with 100% natural abundance, which introduces strong heteronuclear scalar coupling (

-coupling) with the aromatic protons[5].
  • H4 (Para position): Couples with two ortho-fluorines (

    
     Hz) and two meta-protons (
    
    
    
    Hz), theoretically forming a triplet of triplets (tt).
  • H2, H6 (Ortho positions): Couple with one ortho-fluorine, one meta-fluorine, and the meta-protons, forming a complex multiplet.

Why Field Strength Matters: In NMR, chemical shift dispersion (


) in Hertz is directly proportional to the magnetic field (

), while

-coupling constants remain field-independent.
  • At 400 MHz: The large

    
     ratio places the aromatic spin system in the weak coupling (first-order) limit. The multiplets are distinctly resolved, allowing for the precise extraction of 
    
    
    
    -values to confirm the exact 3,5-substitution pattern.
  • At 80 MHz: The reduced Larmor frequency compresses the chemical shift dispersion.

    
     approaches the magnitude of the 
    
    
    
    -couplings, triggering strong coupling (second-order) phenomena such as "roofing" and severe signal overlap[6]. The aromatic region becomes an unresolved multiplet, making
    
    
    -value extraction impossible.

Performance Comparison Matrix

The following table summarizes the quantitative data and spectral resolution capabilities of both modalities for this specific intermediate.

Spectral Feature / Metric400 MHz High-Field NMR80 MHz Benchtop NMRAnalytical Implication
Chloromethyl (-CH₂-Cl) Singlet (~4.1 ppm)Singlet (~4.1 ppm)Both fields easily resolve this peak for reaction tracking.
Benzylic (-CH₂-Ar) Singlet (~3.8 ppm)Singlet (~3.8 ppm)

ppm equals 24 Hz at 80 MHz. This is well above the <0.5 Hz benchtop linewidth, ensuring baseline resolution.
Aromatic H4 Triplet of triplets (tt)Unresolved multiplet400 MHz is strictly required to confirm the exact F-substitution pattern.
Aromatic H2, H6 Complex multipletUnresolved multipletSecond-order effects at 80 MHz obscure heteronuclear

-coupling data[6].
Capital & Maintenance >$400,000 + Cryogens<$100,000, Cryogen-freeBenchtop enables decentralized, at-line QC without specialized infrastructure[3].
Throughput High (Core Lab bottleneck)Very High (At-line)Benchtop eliminates sample transit time for routine process checks[7].

Experimental Workflows: Self-Validating Protocols

To guarantee reproducible and trustworthy results, the following step-by-step methodologies must be strictly adhered to.

Phase 1: Standardized Sample Preparation

A self-validating protocol requires identical sample conditions to isolate the instrument as the sole variable.

  • Accurately weigh 15.0 ± 0.5 mg of 1-chloro-3-(3,5-difluorophenyl)propan-2-one.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as the internal chemical shift reference (0.00 ppm).

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. Causality: Removing suspended paramagnetic particulates is critical to maintaining magnetic homogeneity (

    
     field), preventing artificial line broadening.
    
Phase 2A: High-Field NMR Acquisition (400 MHz)
  • Tuning & Shimming: Insert the sample into the 400 MHz spectrometer. Lock onto the deuterium signal of CDCl₃ (7.26 ppm). Perform automated gradient shimming (Z1-Z5, X, Y) until the TMS peak width at half-height (

    
    ) is ≤ 0.8 Hz.
    
  • Acquisition: Select a standard 1D ¹H pulse sequence (e.g., zg30). Set Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s, Acquisition Time (AQ) = 3.0 s, and Spectral Width (SW) = 15 ppm.

  • Processing: Apply a Fourier Transform (FT) with zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize resolution without sacrificing signal-to-noise.

Phase 2B: Benchtop NMR Acquisition (80 MHz)
  • Tuning & Shimming: Insert the sample into the 80 MHz permanent magnet spectrometer. Run the built-in 1D shimming profile to achieve a

    
     ≤ 0.5 Hz[5].
    
  • Acquisition: Set D1 = 2.0 s, AQ = 4.0 s, and SW = 12 ppm. Crucial Adjustment: Increase the Number of Scans (NS) to 64 . Causality: NMR sensitivity scales with

    
    . Increasing the scan count compensates for the lower inherent sensitivity of the 80 MHz magnet[4][6].
    
  • Processing: Apply FT with zero-filling to 32k data points. Apply LB = 0.5 Hz.

Analytical Decision Workflow

NMR_Workflow Start Synthesize 1-Chloro-3- (3,5-difluorophenyl)propan-2-one SamplePrep Sample Prep: 15-20 mg in 0.6 mL CDCl3 + TMS Start->SamplePrep Decision Primary Analytical Goal? SamplePrep->Decision Benchtop Benchtop NMR (80 MHz) Fast QC & Reaction Tracking Decision->Benchtop Reaction Monitoring HighField High-Field NMR (400+ MHz) Full Structural Elucidation Decision->HighField De Novo Characterization Aliphatic Monitor Aliphatic Singlets (C1-CH2 & C3-CH2) Δδ = 0.3 ppm (Resolved) Benchtop->Aliphatic Aromatic Resolve Aromatic Multiplets Extract J_HF and J_HH First-Order Kinetics HighField->Aromatic Valid1 Confirm Intermediate Purity Proceed to Biocatalysis Aliphatic->Valid1 Valid2 Confirm Exact Regiochemistry & F-Substitution Pattern Aromatic->Valid2

Decision matrix for selecting benchtop vs. high-field NMR for fluorinated intermediate analysis.

Conclusion & Best Practices

The choice between 80 MHz and 400 MHz NMR for the analysis of 1-chloro-3-(3,5-difluorophenyl)propan-2-one depends entirely on the analytical objective:

  • For Initial Structural Validation: 400 MHz High-Field NMR is mandatory. The complex heteronuclear

    
    -coupling introduced by the 3,5-difluoro substitution cannot be resolved at low fields due to second-order effects. High-field analysis is required to definitively prove the regiochemistry of the aromatic ring.
    
  • For Process Chemistry & Scale-Up: 80 MHz Benchtop NMR is the superior operational choice. Process chemists tracking the synthesis of this intermediate do not need to resolve the aromatic multiplets. Because the two aliphatic singlets (-CH₂-Cl and -CH₂-Ar) are separated by 24 Hz, they are perfectly baseline-resolved on a benchtop system. This allows for rapid, at-line quantification of reaction conversion and purity before proceeding to the downstream biocatalytic reduction step[3][7].

References

  • 1-Chloro-3-(3,5-difluorophenyl)propan-2-one - Benchchem.
  • How Benchtop NMR technology is accelerating manufacturing: an interview with a chemical laboratory QC manager - Oxford Instruments.
  • Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy - Brieflands.
  • Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR - Magritek.
  • Benchtop Proton NMR Spectroscopy for High-Throughput Lipoprotein Quantification in Human Serum and Plasma - ACS Publications.
  • Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing - PMC.

Sources

Validation

A Practical Guide to the 19F NMR Characterization of 3,5-Difluoro Substitution Patterns

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physico...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the various fluorination patterns, the 3,5-difluoro substitution on an aromatic ring presents a distinct electronic and steric environment. Accurate and unambiguous identification of this pattern is crucial for structure verification and for understanding structure-activity relationships.

This guide provides an in-depth comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) characteristics of the 3,5-difluoro substitution pattern against other common difluoro-isomers. By leveraging the unparalleled sensitivity of the ¹⁹F nucleus to its local environment, we will explore how chemical shifts (δ) and, more critically, spin-spin coupling constants (J-couplings) provide a definitive fingerprint for this important structural motif.[1][2][3]

The Diagnostic Power of ¹⁹F NMR for Isomer Differentiation

¹⁹F NMR spectroscopy is an exceptionally powerful tool for the structural elucidation of fluorinated organic molecules.[4] The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity, close to that of ¹H NMR.[1] Furthermore, the vast chemical shift range of ¹⁹F NMR, which can span over 800 ppm, minimizes signal overlap and provides exquisite sensitivity to subtle changes in the local electronic environment.[1]

It is the through-bond scalar coupling (J-coupling) between fluorine atoms and between fluorine and hydrogen atoms that provides the most definitive information for distinguishing isomers. The magnitude of these couplings is highly dependent on the number of intervening bonds and the geometry of the molecule.

The Signature of a 3,5-Difluoro Aromatic System

In a symmetrically 3,5-difluoro-substituted aromatic ring, the two fluorine atoms are chemically equivalent. Therefore, a ¹⁹F NMR spectrum will display a single resonance. The key to identifying this pattern lies in the multiplicity of this signal, which is determined by its coupling to the protons on the aromatic ring.

Consider a simple 1-X-3,5-difluorobenzene system. The two equivalent fluorine atoms (F3 and F5) will couple to the three aromatic protons (H2, H4, and H6).

  • ³J(H,F) Coupling (ortho): Each fluorine will couple to the two adjacent (ortho) protons (H2 and H4 for F3; H4 and H6 for F5). This three-bond coupling is typically in the range of 6-10 Hz.

  • ⁵J(H,F) Coupling (para): A smaller, five-bond coupling may also be observed between each fluorine and the proton para to it (H6 for F3; H2 for F5). This coupling is generally much smaller, often less than 1 Hz.

Due to the symmetry, the fluorine signal will appear as a triplet of triplets (or a more complex multiplet if the ortho protons are not equivalent). The primary splitting will be a triplet due to coupling with the two equivalent ortho protons (H2 and H6), and each peak of this triplet will be further split into a smaller triplet by the para proton (H4).

The following diagram illustrates the key couplings that define the 3,5-difluoro pattern.

Caption: Key J-couplings in a 3,5-difluoro aromatic system.

Comparison with Other Difluoro-Substitution Patterns

The key to confidently assigning the 3,5-difluoro pattern is to compare its characteristic ¹⁹F NMR signature with those of other possible isomers. The number of signals, their chemical shifts, and, most importantly, the observed J-coupling constants will be distinct for each substitution pattern.

Substitution PatternNumber of ¹⁹F SignalsExpected Multiplicity and Key Couplings
2,3-Difluoro 2Two complex multiplets. Strong ³J(F,F) (ortho) coupling (~20 Hz). Each fluorine will also show ³J(H,F) and ⁴J(H,F) couplings.
2,4-Difluoro 2Two complex multiplets. Large ⁵J(F,F) (para) coupling (~15 Hz) and smaller ⁴J(H,F) (meta) and ³J(H,F) (ortho) couplings.
2,5-Difluoro 2Two complex multiplets. ⁴J(F,F) (meta) coupling is typically small (0-5 Hz). Each fluorine will show characteristic ³J(H,F) and ⁴J(H,F) couplings.
2,6-Difluoro 1One signal (due to symmetry). Appears as a triplet of triplets (or more complex multiplet) due to ³J(H,F) and ⁴J(H,F) couplings to the aromatic protons.
3,4-Difluoro 2Two complex multiplets. Strong ³J(F,F) (ortho) coupling (~20 Hz). Each fluorine will also show distinct ³J(H,F) and ⁴J(H,F) couplings.
3,5-Difluoro 1One signal (due to symmetry). Appears as a triplet of triplets (or more complex multiplet) due to two equivalent ³J(H,F) couplings and one ⁴J(H,F) coupling. Absence of a large J(F,F) coupling is key.

Note: The exact values of chemical shifts and coupling constants can be influenced by the solvent and other substituents on the aromatic ring.[5]

The following decision tree provides a simplified workflow for distinguishing difluoro-substitution patterns based on the initial ¹⁹F NMR spectrum.

G start Acquire ¹⁹F NMR Spectrum num_signals How many ¹⁹F signals? start->num_signals one_signal One Signal num_signals->one_signal Symmetrical two_signals Two Signals num_signals->two_signals Asymmetrical is_2_6 2,6-Difluoro one_signal->is_2_6 Yes is_3_5 3,5-Difluoro one_signal->is_3_5 No (check H-F couplings) check_ff_coupling Analyze J(F,F) coupling two_signals->check_ff_coupling ortho_coupling Strong ³J(F,F) (~20 Hz)? check_ff_coupling->ortho_coupling para_coupling Large ⁵J(F,F) (~15 Hz)? ortho_coupling->para_coupling No is_2_3_or_3_4 2,3- or 3,4-Difluoro ortho_coupling->is_2_3_or_3_4 Yes meta_coupling Small ⁴J(F,F) (0-5 Hz)? para_coupling->meta_coupling No is_2_4 2,4-Difluoro para_coupling->is_2_4 Yes is_2_5 2,5-Difluoro meta_coupling->is_2_5 Yes

Caption: Decision tree for identifying difluoro-substitution patterns.

Experimental Protocol for High-Resolution ¹⁹F NMR

To resolve the fine details of the coupling patterns, it is essential to acquire a high-quality ¹⁹F NMR spectrum. The following protocol provides a general guideline for sample preparation and data acquisition.

1. Sample Preparation:

  • Analyte Concentration: Dissolve 5-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has a low viscosity. Common choices include CDCl₃, Acetone-d₆, DMSO-d₆, and CD₃OD. Ensure the solvent does not have signals that overlap with the analyte signals.

  • Referencing: An internal or external reference standard can be used. For internal referencing, a small amount of a compound with a known chemical shift (e.g., trifluorotoluene, -63.72 ppm relative to CFCl₃) can be added.[6] For external referencing, a sealed capillary containing a reference compound can be used.

  • Sample Filtration: To ensure optimal resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a fluorine-capable probe is recommended for better spectral dispersion and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D ¹⁹F pulse sequence with ¹H decoupling is often sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) initially to ensure all fluorine signals are captured. The ¹⁹F chemical shift range for organofluorine compounds is broad.[1]

    • Transmitter Offset: Center the transmitter offset in the expected region of the ¹⁹F signals.

    • Acquisition Time (at): Use a relatively long acquisition time (e.g., 2-4 seconds) to ensure good digital resolution for resolving small coupling constants.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.

    • Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 128 scans are usually adequate.

  • ¹H Decoupling: For initial screening, a ¹H-decoupled spectrum will simplify the ¹⁹F signals to singlets (if there is no F-F coupling), which can help in determining the number of distinct fluorine environments. For detailed analysis of coupling patterns, acquire a ¹H-coupled spectrum.

3. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the known chemical shift of the internal or external standard.

Conclusion

The 3,5-difluoro substitution pattern on an aromatic ring provides a unique and readily identifiable signature in ¹⁹F NMR spectroscopy. The presence of a single fluorine resonance, coupled with a characteristic splitting pattern arising from couplings to the aromatic protons and the absence of a large fluorine-fluorine coupling, allows for its unambiguous differentiation from other difluoro-isomers. By following a systematic approach to data acquisition and analysis, researchers can confidently assign the substitution pattern, a critical step in the characterization of novel fluorinated molecules for pharmaceutical and materials science applications.

References

  • Adcock, W., Matthews, D. G., & Rizvi, S. Q. A. (1971). Long-range proton-fluorine spin-spin coupling and 19F substituent chemical shifts (SCS) in the naphthalene ring system. Australian Journal of Chemistry, 24(9), 1829–1838.
  • Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83–756.
  • Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
  • Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Coupling Constants. In Organic Chemistry Data. Retrieved from [Link]

  • Fields, R., Lee, J., & Mowthorpe, D. J. (1968). Fluorine nuclear magnetic resonance spectra of some polyfluoroaromatic compounds. Journal of the Chemical Society B: Physical Organic, 308-312.
  • Tantillo, D. J., & coworkers. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.
  • Thermo Fisher Scientific. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from [Link]

  • Alfa Aesar. (n.d.). 19F Coupling Constants Table. In Organofluorine / Alfa Chemistry. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. In NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

  • University of Rochester. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Difluorobenzene. In SpectraBase. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • D. B. Macdonald and R. J. Abraham. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society.
  • M. Edgar, et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry, 224, 35-44.
  • P. H. Willoughby, M. J. Jansma, and T. R. Hoye. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225.
  • S. Mohanty and P. Venkateswarlu. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
  • N. Castillo, C. F. Matta, and R. J. Boyd. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
  • H. J. Reich. (n.d.). 19F NMR Coupling Constants. Retrieved from [Link]

  • J. W. Emsley, L. Phillips, and V. Wray. (1976). Fluorine Coupling Constants.
  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • R. Fields, J. Lee, and D. J. Mowthorpe. (1968). Fluorine nuclear magnetic resonance spectra of some polyfluoroaromatic compounds. Journal of the Chemical Society B: Physical Organic, 308.
  • W. Adcock, D. G. Matthews, and S. Q. A. Rizvi. (1971). Long-range proton-fluorine spin-spin coupling and 19F substituent chemical shifts (SCS) in the naphthalene ring system. Australian Journal of Chemistry, 24(9), 1829-1838.
  • S. Chalan, et al. (2022). Calculated and experimental 19F-NMR chemical shifts for hexafluorobenzene derivatives.
  • T. D. W. Claridge. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • PubChem. (n.d.). 3,5-Difluorobenzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • M. Barfield, et al. (2021). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene.
  • J. W. Emsley, L. Phillips, and V. Wray. (1976). FLOURINE COUPLING CONSTANTS.
  • P. H. Willoughby, M. J. Jansma, and T. R. Hoye. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • M. Edgar, et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository.
  • P. H. Willoughby, M. J. Jansma, and T. R. Hoye. (2018).
  • University of Rochester. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • T. D. W. Claridge. (2016). High-Resolution NMR Techniques in Organic Chemistry.
  • D. B. Macdonald and R. J. Abraham. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants.
  • N. Castillo, C. F. Matta, and R. J. Boyd. (2005).
  • J. W. Emsley, L. Phillips, and V. Wray. (1976). Fluorine Coupling Constants. eClass.
  • S. Chalan, et al. (2022). Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives.
  • S. Mohanty and P. Venkateswarlu. (1966). Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online.
  • M. Barfield, et al. (2021). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene.
  • W. Adcock, D. G. Matthews, and S. Q. A. Rizvi. (1971). Long-range proton-fluorine spin-spin coupling and 19F substituent chemical shifts (SCS) in the naphthalene ring system. ConnectSci.
  • R. Fields, J. Lee, and D. J. Mowthorpe. (1968).
  • J. W. Emsley, et al. (1971).
  • A. Berg, et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).
  • N. M. Sergeyev, et al. (1991).
  • F. Zeinali, et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository.
  • J. W. Emsley, et al. (1968). Fluorine nuclear coupling constants in fluorobenzenes: the influence of the orbital term on JFF. RSC Publishing.
  • G. J. Den Otter, et al. (1975). NMR spectra of meta-difluorobenzene in nematic solvents: molecular geometry and anisotropy of the indirect fluorine-fluorine coupling. Scilit.
  • I. Ghiviriga, et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. CONICET.
  • N. Castillo, C. F. Matta, and R. J. Boyd. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
  • M. Dracinsky, et al. (2024).
  • J. W. Emsley, et al. (1971). Long-range carbon-fluorine scalar coupling in some fluorinated aromatic compounds.
  • A. Berg, et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).
  • N. M. Sergeyev, et al. (1991).
  • J. W. Emsley, et al. (1968). Fluorine nuclear coupling constants in fluorobenzenes: the influence of the orbital term on JFF. RSC Publishing.
  • G. J. Den Otter, et al. (1975). NMR spectra of meta-difluorobenzene in nematic solvents: molecular geometry and anisotropy of the indirect fluorine-fluorine coupling. Scilit.
  • I. Ghiviriga, et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. CONICET.
  • M. Dracinsky, et al. (2024).
  • M. Barfield, et al. (2021). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene.
  • F. Zeinali, et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository.
  • J. W. Emsley, L. Phillips, and V. Wray. (1976). Fluorine Coupling Constants.
  • P. H. Willoughby, M. J. Jansma, and T. R. Hoye. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
  • P. H. Willoughby, M. J. Jansma, and T. R. Hoye. (2018).
  • S. Mohanty and P. Venkateswarlu. (1966). Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online.
  • N. Castillo, C. F. Matta, and R. J. Boyd. (2005).
  • D. B. Macdonald and R. J. Abraham. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants.
  • R. Fields, J. Lee, and D. J. Mowthorpe. (1968).
  • W. Adcock, D. G. Matthews, and S. Q. A. Rizvi. (1971). Long-range proton-fluorine spin-spin coupling and 19F substituent chemical shifts (SCS) in the naphthalene ring system. ConnectSci.
  • CASC4DE. (n.d.). FLUOVI4L - 19F NMR for fluorinated contaminants diagnosis. Retrieved from [Link]

  • A. O. Okaru, et al. (2017).
  • M. Hunger. (n.d.). Characterization of fluorine-containing catalysts by 19F solid-state NMR Spectroscopic background. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

  • Stenutz. (n.d.). 3,5-difluoroaniline. Retrieved from [Link]

  • M. Dracinsky, et al. (2021).
  • S. L. Cobb and C. D. Murphy. (2021). 19F NMR as a tool in chemical biology. Beilstein Journals.
  • D. G. Congrave, et al. (2022). Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of Pentafluoropyridine-Ne. PMC.
  • M. Dracinsky, et al. (2022).
  • M. Dracinsky, et al. (2022).
  • C. R. Buchholz and W. C. K. Pomerantz. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC.
  • PFAS Central. (2023, June 1). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]

  • T. D. W. Claridge. (2022). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. American Chemical Society.
  • E. Jonas, et al. (2021). Comparison of experimentally measured (A) and calculated (B) ¹⁹F NMR...

Sources

Comparative

The Definitive Guide to Asymmetric Reduction of Chloroketones: Chemical vs. Enzymatic Pathways

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The asymmetric reduction of -chloroketones to chiral chlorohydrins is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The asymmetric reduction of


-chloroketones to chiral chlorohydrins is a critical transformation in pharmaceutical synthesis. Chiral chlorohydrins serve as highly versatile electrophilic building blocks for the synthesis of epoxides, amino alcohols, and active pharmaceutical ingredients (APIs) such as statins and antiretrovirals.

Historically, chemical methods like the Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric transfer hydrogenation have been the industry standard. However, the advent of engineered biocatalysts has introduced Ketoreductases (KREDs) as highly viable, green alternatives. This guide provides an objective, data-driven comparison of chemical and enzymatic reduction strategies, detailing the mechanistic causality and self-validating protocols for each.

Mechanistic Causality: The "Why" Behind the Reaction

To optimize a reduction workflow, one must first understand the fundamental forces driving enantioselection and conversion in both paradigms.

The Chemical Pathway: CBS Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the transfer of a hydride from borane (BH₃) to the prochiral ketone 1.

  • Activation Causality: The Lewis basic nitrogen of the oxazaborolidine coordinates with BH₃, increasing its nucleophilicity. Simultaneously, the Lewis acidic boron of the catalyst coordinates the carbonyl oxygen of the chloroketone, drastically lowering its LUMO and activating it for nucleophilic attack.

  • Stereochemical Causality: Enantioselection is governed by a rigid, six-membered chair-like transition state. The steric bulk of the catalyst's substituent (e.g., a methyl or phenyl group) forces the larger substituent of the ketone into an anti-orientation. This spatial restriction ensures that the hydride is delivered almost exclusively to one face of the ketone.

The Enzymatic Pathway: Ketoreductase (KRED) Biocatalysis

KREDs (or Alcohol Dehydrogenases, ADHs) utilize nature's chiral pockets to achieve unparalleled stereocontrol, relying on nicotinamide cofactors (NADH or NADPH) as the hydride source 2.

  • Activation Causality: The

    
    -chloroketone is anchored in the enzyme's active site via hydrogen bonding to a catalytic triad (typically Ser-Tyr-Lys). This precisely aligns the carbonyl carbon with the C4-hydride of the bound NAD(P)H cofactor.
    
  • Stereochemical Causality: The highly evolved chiral pocket acts as a physical mold, restricting the ketone so that only the re or si face is exposed to the cofactor.

  • Thermodynamic Causality: Because NAD(P)H is used in catalytic amounts, a secondary enzyme system—such as Glucose Dehydrogenase (GDH)—is employed. GDH oxidizes glucose to gluconolactone (which spontaneously hydrolyzes to gluconic acid), irreversibly driving the thermodynamic equilibrium of the cascade toward the chiral alcohol product 3.

Workflow & Pathway Visualization

Workflow Chem_Sub α-Chloroketone Chem_Cat (R)-Me-CBS Catalyst + BH3·THF Chem_Sub->Chem_Cat Chem_Cond Anhydrous THF -20°C to 0°C Chem_Cat->Chem_Cond Chem_Prod (S)-Chlorohydrin Yield: ~95% ee: ~96% Chem_Cond->Chem_Prod Enz_Sub α-Chloroketone Enz_Cat KRED Enzyme + NADP+ Enz_Sub->Enz_Cat Enz_Cofactor Glucose / GDH (Cofactor Recycling) Enz_Cat->Enz_Cofactor NADP+ Enz_Cond Aqueous Buffer (pH 7) 30°C Enz_Cat->Enz_Cond Enz_Cofactor->Enz_Cat NADPH Enz_Prod (S) or (R)-Chlorohydrin Yield: >98% ee: >99.5% Enz_Cond->Enz_Prod

Comparison of the anhydrous chemical CBS reduction workflow vs. the aqueous enzymatic KRED cascade.

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies when applied to a standard substrate (e.g.,


-chloroacetophenone).
ParameterChemical (CBS Reduction)Enzymatic (KRED Reduction)
Typical Yield 90 - 98%> 98%
Enantiomeric Excess (ee) 94 - 98%> 99.5%
Reaction Temperature -20 °C to 0 °C25 °C to 35 °C
Solvent System Anhydrous THF or TolueneAqueous Buffer (pH 7.0) + 5-10% Cosolvent
Catalyst Loading 5 - 10 mol%< 0.1 wt%
Environmental Impact (E-factor) High (Heavy solvent use, boron waste)Low (Aqueous, biodegradable waste)
Substrate Scope Very BroadNarrower (Requires screening/directed evolution)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every step in the following protocols includes a Causality Checkpoint —explaining the physical or chemical rationale behind the action.

Protocol A: Chemical Reduction via (R)-Me-CBS

Target: (S)-2-chloro-1-phenylethanol

  • Preparation: Flame-dry a Schlenk flask under a continuous flow of Argon.

    • Causality Checkpoint: Borane complexes are highly sensitive to moisture. Even trace water will hydrolyze the BH₃, releasing explosive hydrogen gas and destroying the stoichiometric ratio required for high yields.

  • Catalyst Loading: Dissolve 0.1 equivalents of (R)-Me-CBS catalyst in anhydrous THF (0.5 M) and cool the system to -20 °C using a dry ice/ethylene glycol bath.

  • Borane Addition: Add 1.2 equivalents of BH₃·THF solution dropwise. Allow the complex to form for 15 minutes.

  • Substrate Addition (Critical Step): Dissolve 1.0 equivalent of

    
    -chloroacetophenone in anhydrous THF. Add this solution to the reaction flask slowly via a syringe pump  over 2 hours.
    
    • Causality Checkpoint: Uncatalyzed reduction of the ketone by free BH₃ is a fast, racemic background reaction. Slow addition ensures the ketone concentration remains extremely low, forcing it to react exclusively with the highly active, chiral CBS-borane complex.

  • Reaction & Quench: Stir for an additional 1 hour at -20 °C. Quench the reaction by carefully adding methanol dropwise until effervescence ceases.

    • Causality Checkpoint: Methanol safely decomposes the unreacted borane into trimethyl borate and hydrogen gas, terminating the reaction and preventing over-reduction during workup.

  • Workup: Concentrate under reduced pressure, extract with diethyl ether, wash with 1M HCl, and purify via flash chromatography.

Protocol B: Enzymatic Reduction via Ketoreductase (KRED)

Target: (S)- or (R)-2-chloro-1-phenylethanol (Depending on KRED variant)4

  • Buffer Preparation: Prepare a 100 mM Potassium phosphate (KPi) buffer and adjust the pH strictly to 7.0.

    • Causality Checkpoint:

      
      -chloroketones and their resulting chlorohydrins are highly susceptible to base-catalyzed intramolecular cyclization (forming epoxides) at pH > 7.5. Strict neutral pH prevents product degradation.
      
  • Cofactor System Assembly: To 10 mL of the buffer, add NADP⁺ (1 mM), D-Glucose (150 mM), and Glucose Dehydrogenase (GDH, 10 U/mL).

  • Substrate Solubilization: Dissolve

    
    -chloroacetophenone (100 mM final concentration) in DMSO. Add the DMSO solution to the aqueous buffer (final DMSO concentration 10% v/v).
    
    • Causality Checkpoint: Chloroketones have poor aqueous solubility. 10% DMSO acts as a biocompatible cosolvent, ensuring the substrate is bioavailable to the enzyme without inducing protein denaturation.

  • Initiation: Add the lyophilized KRED enzyme powder (2 mg/mL) to the biphasic mixture.

  • Incubation: Incubate the reaction at 30 °C with orbital shaking (250 rpm) for 24 hours. Maintain the temperature strictly; exceeding 40 °C will denature the biocatalyst.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

    • Causality Checkpoint: Protein aggregation at the organic-aqueous interface often causes stubborn emulsions. If an emulsion forms, filter the entire biphasic mixture through a pad of Celite before using the separatory funnel. Dry the organic layer over MgSO₄ and concentrate.

References

  • Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade ACS Public
  • One-pot chemo- and photo-enzymatic linear cascade processes RSC Publishing [2]
  • Enzyme-Catalyzed Asymmetric Reduction of Ketones ResearchG
  • Some Items of Interest to Process R&D Chemists and Engineers ACS Public

Sources

Validation

Impurity Profiling of Ticagrelor Starting Materials: A Comparative Guide

Executive Summary & Strategic Context Objective: This guide provides a technical comparison of analytical methodologies for profiling impurities in the key starting materials of Ticagrelor (Brilinta): 4,6-Dichloro-5-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Objective: This guide provides a technical comparison of analytical methodologies for profiling impurities in the key starting materials of Ticagrelor (Brilinta): 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine and (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine .[1][2][3]

The Challenge: Ticagrelor synthesis involves complex stereochemistry (six chiral centers) and reactive intermediates.[2] Impurities in starting materials—particularly regioisomers and potential genotoxic impurities (PGIs)—can propagate through the synthesis, affecting the final API's safety and efficacy.

The Comparison: We analyze two primary profiling workflows:

  • Method A: Conventional HPLC-UV (The Industry Workhorse) – Prioritizes robustness and cost-efficiency for routine QC.[1][2][3]

  • Method B: UHPLC-HRMS (Q-TOF/Orbitrap) (The Advanced Alternative) – Prioritizes sensitivity, speed, and structural elucidation for R&D and GTI screening.[1][2][3]

Target Starting Materials & Impurity Landscape

Effective profiling requires understanding the "origin of defect."[3] The two critical starting materials (SMs) and their associated impurity risks are defined below.

Table 1: Key Starting Materials and Critical Impurities
Starting Material (SM)Chemical Structure / CASCritical Impurity ClassesSpecific Target Impurities
SM 1 (Pyrimidines) 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (CAS: 145783-14-8)Hydrolysis Products: Moisture sensitivity leads to hydroxylated pyrimidines.Regioisomers: Isomeric substitution patterns.[1][2][3]• 6-Chloro-5-nitro-2-(propylthio)pyrimidin-4-ol[1][2][3][4]• 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (Over-reduction)
SM 2 (Cyclopropyl) (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS: 220352-38-5)Stereoisomers: Critical due to Ticagrelor's chiral complexity.Genotoxic Impurities (GTIs): Residual alkylating agents.[1][2][3]• (1S,2R)-Enantiomer[1][2][3]• (1R,2R)-Diastereomer• (1S,2S)-Diastereomer• Residual solvents (e.g., Methyl chloride if MeOH/HCl used)
Visualization: Impurity Origin & Propagation Pathway

This diagram illustrates where impurities enter the Ticagrelor synthesis stream.[3]

Ticagrelor_Impurity_Map cluster_legend Legend SM1 SM1: Pyrimidine Derivative (Electrophile) Coupling Coupling Reaction (N-Alkylation) SM1->Coupling SM2 SM2: Cyclopropyl Amine (Nucleophile) SM2->Coupling Imp_SM1 Impurity: Hydrolyzed Pyrimidine (Competes for coupling) Imp_SM1->Coupling Side Reaction Imp_SM2 Impurity: (1S,2R) Enantiomer (Stereochemical defect) Imp_SM2->Coupling Wrong Chirality Intermediate Key Intermediate (Triazole Precursor) Coupling->Intermediate Main Path Imp_Inter Impurity: Diastereomeric Side-Product Coupling->Imp_Inter Propagation key Blue: Starting Material | Red: Impurity | Yellow: Process | Green: Product

Figure 1: Impurity propagation map showing how SM defects (hydrolysis products, enantiomers) evolve into API impurities.[2]

Comparative Analysis: HPLC-UV vs. UHPLC-HRMS[1][2][3]

This section objectively compares the two methodologies based on performance metrics critical to drug development.

Table 2: Performance Matrix
FeatureMethod A: Standard HPLC-UVMethod B: UHPLC-HRMS (Recommended)Verdict
Separation Principle C18/C8 Stationary Phase (5 µm particles)Sub-2 µm Hybrid Particle (1.7 µm)Method B offers 3x higher theoretical plates.[1][2][3]
Detection Limit (LOD) ~0.05% (Standard UV)< 0.001% (Trace Analysis)Method B is required for GTI screening.[2][3]
Run Time 25 - 45 minutes3 - 7 minutesMethod B increases throughput by ~600%.[1][2][3]
Selectivity Limited for co-eluting isomers.[2][3]Mass-resolved isomers (m/z discrimination).[1][2][3]Method B resolves co-eluting isobaric peaks.[2][3]
Cost per Sample Low ($)High (

$)
Method A is superior for routine QC.[2][3]
Data Integrity Retention time matching only.Mass accuracy (<5 ppm) + Retention time.[2][3]Method B provides self-validating ID.[1][2][3]
Expert Insight: The Causality of Choice
  • Choose HPLC-UV for routine incoming goods inspection where the impurity profile is well-established and cost is a driver.[1][2][3]

  • Choose UHPLC-HRMS during vendor qualification or process optimization.[1][2][3] When sourcing SM2 (Cyclopropyl amine), the enantiomeric purity is critical.[3] UV detection cannot distinguish the (1R,2S) target from its (1S,2R) enantiomer without a chiral column, whereas MS/MS can identify unique fragmentation patterns or be coupled with chiral phases for definitive trace analysis.

Detailed Experimental Protocol: UHPLC-MS/MS Workflow

This protocol is designed for the high-sensitivity profiling of SM1 and SM2, capable of detecting potential genotoxic impurities (PGIs) and structural isomers.[2][3]

Reagents & Standards[3][4][5][6][7][8][9]
  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.[2][3]

  • Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).[2][3]

  • Reference Standards: Pure SM1 (>99.5%), Pure SM2 (>99.5% ee), and known impurity standards (if available).

Chromatographic Conditions (UHPLC)[2][3]
  • System: Waters ACQUITY UPLC or Agilent 1290 Infinity II.

  • Column: BEH C18 (100 mm × 2.1 mm, 1.7 µm).[2][3]

    • Why: The Ethylene Bridged Hybrid (BEH) particle provides stability at high pH (if needed) and superior peak shape for basic amines like SM2 compared to standard silica.[2][3]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2][3][5][6]

  • Flow Rate: 0.4 mL/min.[2][3]

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

Gradient Program:

Time (min) % Mobile Phase B Curve Event
0.0 5 Initial Equilibration
5.0 95 Linear Elution of non-polars (SM1)
6.0 95 Hold Wash
6.1 5 Step Return to Initial

| 8.0 | 5 | Hold | Re-equilibration |[1][2][3]

Mass Spectrometry Parameters (Q-TOF/Orbitrap)
  • Ionization: ESI Positive (+) for SM2 (Amine); ESI Negative (-) or Positive (+) for SM1 (Nitro/Chloro).[1][2][3]

    • Note: SM1 often ionizes better in negative mode or as an adduct in positive mode due to electron-withdrawing groups.[1][2][3]

  • Capillary Voltage: 3.0 kV.[2][3]

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Scan Range: m/z 50 – 800.[2][3]

  • Collision Energy: Ramp 10–40 eV (for fragmentation analysis).[2][3]

Data Processing & Self-Validation[1][2][3]
  • System Suitability: Inject Reference Standard (5 reps). RSD of Peak Area must be < 2.0%.[3]

  • Blank Subtraction: Subtract blank gradient to remove system artifacts.[2][3]

  • Impurity ID:

    • Match retention time (RT) to known standards.

    • For unknowns: Use exact mass (Error < 5 ppm) to propose formula. Use MS/MS fragments to confirm core structure (e.g., loss of propylthio group).[2][3]

Workflow Visualization: Analytical Decision Tree

This flowchart guides the analyst in selecting the appropriate method based on the stage of drug development.

Analytical_Decision_Tree Start Start: Impurity Profiling Request Stage_Check Development Stage? Start->Stage_Check Routine_QC Routine QC / Release Testing Stage_Check->Routine_QC Commercial RD_Vendor R&D / Vendor Qualification Stage_Check->RD_Vendor Early Phase Method_A Method A: HPLC-UV (Robust, Low Cost) Routine_QC->Method_A Method_B Method B: UHPLC-HRMS (High Sensitivity, ID) RD_Vendor->Method_B Result_A Pass/Fail against Spec (Retention Time Match) Method_A->Result_A Result_B Structural ID & Trace Detection (< 0.05% levels) Method_B->Result_B Result_B->Result_A Transfer Method for Routine Use

Figure 2: Decision tree for selecting between HPLC-UV and UHPLC-HRMS based on development phase.

References

  • BOC Sciences. Ticagrelor and Impurities. Retrieved from

  • FDA Center for Drug Evaluation and Research. Application Number: 022433Orig1s000 - Chemistry Review.[1][2][3] Retrieved from

  • Kakde, R. B., et al. HPLC method for simultaneous analysis of ticagrelor and its organic impurities. PubMed.[2][3] Retrieved from

  • GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from

  • PubChem. 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine Compound Summary. Retrieved from [2][3]

  • PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Compound Summary. Retrieved from [2][3]

Sources

Safety & Regulatory Compliance

Safety

1-chloro-3-(3,5-difluorophenyl)propan-2-one proper disposal procedures

As a Senior Application Scientist, I understand that excellence in the lab goes beyond the synthesis of novel compounds; it extends to the responsible management of every chemical from cradle to grave. The proper disposa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond the synthesis of novel compounds; it extends to the responsible management of every chemical from cradle to grave. The proper disposal of reagents like 1-chloro-3-(3,5-difluorophenyl)propan-2-one is not merely a regulatory hurdle—it is a cornerstone of a safe, compliant, and ethically sound research environment. This guide provides a detailed, field-proven protocol for the disposal of this halogenated ketone, grounding each step in the principles of chemical safety and regulatory compliance.

Hazard Profile and Risk Assessment: Understanding the "Why"

1-chloro-3-(3,5-difluorophenyl)propan-2-one is a fluorinated aromatic ketone intermediate used in advanced chemical and pharmaceutical research.[1] Its structure, specifically the presence of chlorine and fluorine atoms, classifies it as a halogenated organic compound .[2] This classification is the single most critical factor determining its disposal pathway.

Primary Hazards:

  • Toxicity: Like many α-haloketones, this compound and its vapors are considered hazardous.[3] Similar chemicals are known irritants to the eyes, skin, and respiratory tract.[4][5] Prolonged or significant exposure to related substances can pose more severe health risks, including potential damage to the central nervous system, liver, and kidneys.[4][6]

  • Reactivity: The substance may decompose upon heating or burning, producing toxic and corrosive fumes such as hydrogen chloride, phosgene, and hydrogen fluoride.[3][7] It should be considered incompatible with strong oxidizing agents, strong bases, and some metals.[8][9]

  • Environmental Hazard: Improper disposal, such as discarding down a drain, is strictly prohibited.[4][10] Halogenated organic compounds can persist in the environment and are toxic to aquatic life. Disposal is tightly regulated to prevent environmental contamination.[10]

Regulatory Framework:

The disposal of this chemical falls under the U.S. Environmental Protection Agency (EPA) regulations outlined in the Resource Conservation and Recovery Act (RCRA).[11] As the generator of the waste, your institution is legally responsible for its management from generation to final disposal—a principle known as "cradle-to-grave" liability.[11]

Pre-Disposal Safety Protocols

Before handling the waste, ensure the following controls are in place to mitigate risks.

Engineering Controls: All handling of 1-chloro-3-(3,5-difluorophenyl)propan-2-one, including transfer to a waste container, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4]

Personal Protective Equipment (PPE): The following table summarizes the minimum required PPE.

Body PartProtection TypeRationale
Hands Nitrile GlovesProvides a barrier against skin contact. Always inspect gloves before use and wash hands thoroughly after removal.[4][12]
Eyes Splash-proof Chemical GogglesProtects against splashes and vapors that can cause serious eye irritation or damage.[4][5][12]
Body Flame-Resistant Lab CoatProtects skin and personal clothing from contamination and potential ignition sources.[4][13]

Emergency Preparedness: Ensure an ABC-type fire extinguisher, a spill kit with absorbent materials suitable for organic solvents, and an operational emergency eyewash station and safety shower are immediately accessible.[4][13]

Step-by-Step Disposal Procedure

This protocol ensures compliance with EPA regulations and institutional safety standards.

Step 1: Waste Characterization and Segregation This is the most critical step. Because 1-chloro-3-(3,5-difluorophenyl)propan-2-one contains chlorine and fluorine, it must be disposed of as halogenated organic waste .[2]

  • Action: Designate a specific waste stream for halogenated organic liquids.

  • Causality: Never mix halogenated waste with non-halogenated waste.[4][10] Halogenated compounds require a specific high-temperature incineration process with scrubbers to neutralize the resulting acidic gases (e.g., HCl).[10] Contaminating a large volume of non-halogenated solvent waste (which can often be recycled as fuel) with even a small amount of halogenated material forces the entire volume to be treated by the more complex and expensive incineration method.[10]

Step 2: Selecting the Appropriate Waste Container The container must be chemically compatible and in good condition.

  • Action: Use a container approved by your institution's Environmental Health & Safety (EHS) department, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[4][14]

  • Causality: The container must be able to be sealed "vapor-tight" to prevent the release of hazardous fumes.[4] It must also be compatible with the chemical to prevent degradation of the container itself.

Step 3: Proper Labeling of the Waste Container Clear and accurate labeling is a strict regulatory requirement.

  • Action: Before adding any waste, affix a "Hazardous Waste" label from your EHS department to the container.[15]

  • Action: Write out the full chemical name: "1-chloro-3-(3,5-difluorophenyl)propan-2-one". Do not use abbreviations or chemical formulas.[4]

  • Action: If mixing with other compatible halogenated solvents, list all components and their approximate percentages. Maintain a running list of contents.[15]

  • Causality: Accurate labeling ensures safe handling and proper final disposal by the waste management facility. It is a key component of the RCRA manifest system.[14]

Step 4: Waste Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA).

  • Action: Keep the waste container sealed at all times, except when actively adding waste.[4][14][16]

  • Action: Store the container in a secondary containment bin within your designated SAA, which is typically inside or near the laboratory where the waste is generated.[14]

  • Action: Segregate the halogenated waste container from incompatible materials, especially acids, bases, and oxidizers.[2][15]

  • Causality: The SAA regulations allow for the accumulation of a limited quantity of waste at the point of generation without needing a full storage permit, provided these safety rules are followed.[14] Secondary containment minimizes the impact of potential spills.

Step 5: Arranging for Final Disposal Once the container is full (no more than 90% capacity) or waste has been accumulated for the maximum allowed time, it must be disposed of through the proper channels.[16]

  • Action: Contact your institution's EHS department to schedule a waste pickup.

  • Action: EHS will transport the waste from your SAA to a central accumulation area before it is picked up by a licensed hazardous waste disposal company that has an EPA identification number.[17]

  • Causality: Only certified and permitted vendors can legally transport and dispose of hazardous waste, and the entire process must be documented with a hazardous waste manifest to maintain the "cradle-to-grave" chain of custody.[11][14]

Decontamination Procedures

  • Contaminated Glassware/Equipment: Triple-rinse with a minimal amount of a suitable non-halogenated solvent (e.g., acetone). The first two rinsates must be collected and disposed of as halogenated hazardous waste, as they are now contaminated. The third rinsate can often be disposed of as non-halogenated waste.

  • Contaminated Materials: Any disposable materials heavily contaminated with the chemical (e.g., spill pads, paper towels, gloves) must be placed in a sealed bag, labeled as solid hazardous waste, and disposed of according to your EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for proper disposal.

G cluster_0 In-Lab Process cluster_1 EHS & Final Disposal A 1. Chemical Used in Experiment B 2. Generate Waste Product or Contaminated Material A->B C 3. Characterize Waste as HALOGENATED ORGANIC B->C D 4. Select Approved & Labeled HALOGENATED Waste Container C->D E 5. Add Waste to Container in Fume Hood D->E F 6. Securely Seal Container E->F G 7. Place in Secondary Containment in SAA F->G H 8. Container Full or Time Limit Reached? G->H H->G No I 9. Request EHS Waste Pickup H->I Yes J 10. EHS Transports to Central Accumulation I->J K 11. Licensed Vendor Disposes via High-Temp Incineration J->K L END: Cradle-to-Grave Complete K->L

Caption: Decision workflow for the disposal of 1-chloro-3-(3,5-difluorophenyl)propan-2-one.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Halogenated Organic Liquids - Standard Oper
  • Organic Solvents - Environment, Health and Safety. Environment, Health and Safety.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. Vertex AI Search.
  • Proper Handling of Hazardous Waste Guide. EPA.
  • Hazardous Waste Segreg
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Organic Solvent Waste Disposal. Safety & Risk Services.
  • Hazardous Waste: Guidelines and Regul
  • 1-Chloro-3-(3,5-difluorophenyl)propan-2-one. Benchchem.
  • Safety D
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • SAFETY D
  • SAFETY D
  • April Safety Subject. Vertex AI Search.
  • SAFETY D
  • SAFETY D
  • 3-Chloro-1-(2,4-difluorophenyl)propan-1-one. PubChem - NIH.
  • Guidance For Hazard Determination.
  • 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • 3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)
  • CHLOROACETONE.
  • Hazardous Substance Fact Sheet. NJ.gov.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.